Itrizole
Description
Itraconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain fungal infections, such as:
Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.
First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itrizole is a natural product found in Aspergillus fumigatus with data available.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water and dilute acidic solutions | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Crystals from toluene | |
CAS No. |
84604-65-9, 84625-61-6, 2049588-24-9 | |
| Record name | rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84604-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(butan-2-yl)-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
166.2 °C | |
| Record name | Itraconazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising candidate for drug repurposing in oncology. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole exhibits potent and multifaceted anticancer activities. This technical guide provides an in-depth exploration of the core mechanisms through which itraconazole exerts its effects on cancer cells. We dissect its inhibitory actions on critical signaling pathways, including Hedgehog, Wnt/β-catenin, and mTOR, and detail its profound anti-angiogenic properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the cited research, and presents visual representations of the complex signaling cascades and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of itraconazole in cancer.
Core Anticancer Mechanisms of Itraconazole
Itraconazole's anticancer efficacy stems from its ability to modulate multiple, often interconnected, cellular pathways crucial for tumor growth, survival, and metastasis.[1][2][3] The primary mechanisms identified to date include the inhibition of the Hedgehog and Wnt/β-catenin signaling pathways, suppression of angiogenesis, and modulation of the mTOR pathway.[1][4]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma and medulloblastoma.[5][6][7] Itraconazole acts as a potent antagonist of this pathway.[5][7][8]
Mechanistically, itraconazole targets the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein.[5][8] Unlike other SMO antagonists like cyclopamine, itraconazole appears to bind to a distinct site on the SMO protein.[2][5] This interaction prevents the ciliary accumulation of SMO that is normally induced by Hh stimulation, thereby blocking downstream signal transduction.[5][8] The inhibition of SMO leads to the suppression of the GLI family of transcription factors, which are the terminal effectors of the Hh pathway.[6][9] This ultimately results in the downregulation of Hh target genes involved in cell proliferation and survival.[9]
References
- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole as a Hedgehog Pathway Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a triazole antifungal agent, has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant Hh pathway activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] This technical guide provides an in-depth overview of itraconazole's mechanism of action as an Hh pathway inhibitor, detailed experimental protocols for its characterization, and a summary of key quantitative data.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[1] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[5][6] This inhibition prevents SMO from accumulating in the primary cilium, a microtubule-based organelle that acts as a signaling hub.[1][6] Consequently, the glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, and Gli3) are proteolytically processed into repressor forms, and Hh target gene transcription is silenced.
Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[6] SMO then translocates to and accumulates in the primary cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors.[1][6] Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1, which regulate cell proliferation, survival, and differentiation.[3]
Mechanism of Action of Itraconazole as a Hedgehog Pathway Inhibitor
Itraconazole inhibits the Hedgehog pathway by directly targeting SMO.[1][2] However, its mechanism is distinct from that of other well-characterized SMO antagonists like cyclopamine (B1684311) and vismodegib.[1][5] Itraconazole does not compete with cyclopamine for binding to SMO, suggesting it interacts with a different site on the protein.[1][5]
The primary mechanism by which itraconazole inhibits SMO function is by preventing its ciliary accumulation upon Hh pathway activation.[1][2] This blockade of SMO trafficking to the primary cilium effectively halts the downstream signaling cascade, leading to the suppression of Gli-mediated transcription.[3] Notably, itraconazole's inhibitory activity is independent of its antifungal mechanism, which involves the inhibition of lanosterol (B1674476) 14α-demethylase.[1][5]
A significant advantage of itraconazole's unique mechanism is its ability to inhibit SMO mutants that confer resistance to cyclopamine-competitive inhibitors.[7] This makes it a promising therapeutic agent for cancers that have developed resistance to first-line Hh pathway antagonists.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of itraconazole as a Hedgehog pathway inhibitor.
Table 1: In Vitro Inhibition of Hedgehog Pathway Activity by Itraconazole
| Cell Line/Assay System | Endpoint | IC50 Value | Reference |
| Shh-Light2 (NIH/3T3) Reporter Cells | Gli-luciferase activity | ~800 nM | [8] |
| Ptch-/- Mouse Embryonic Fibroblasts | β-galactosidase expression | ~900 nM | [8] |
| Smo-/- MEFs with SMOWT | Gli-luciferase activity | ~600 nM | [5] |
| Medulloblastoma (MB) spheres | Gli1 mRNA transcription | ~100 nM | [5] |
| Hydroxy-itraconazole (metabolite) | Gli-luciferase activity | ~1.2 µM | [9] |
Table 2: In Vivo Efficacy of Itraconazole in Hedgehog-Dependent Tumor Models
| Tumor Model | Animal Model | Itraconazole Dosage | Tumor Growth Inhibition | Gli1 mRNA Inhibition | Reference |
| Medulloblastoma Allograft | Nude mice | 75 mg/kg, twice daily (PO) | 96% | 55% | [7] |
| Basal Cell Carcinoma (non-advanced) | Human Patients | 200 mg, twice daily for 1 month | 24% reduction in tumor area | 65% | [10][11] |
| GDC-0449 Resistant Medulloblastoma | Nude mice | 75 mg/kg, twice daily (PO) | Significant inhibition | 43% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize itraconazole as a Hedgehog pathway inhibitor.
Gli-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Hedgehog pathway.[1]
Materials:
-
Shh-Light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ShhN-conditioned medium (see section 4.5)
-
Itraconazole
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Seed Shh-Light2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Replace the culture medium with low serum medium (e.g., 0.5% FBS).
-
Add itraconazole at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with ShhN-conditioned medium.
-
Incubate the plates for 24-48 hours at 37°C.
-
Equilibrate the assay plates and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
BODIPY-Cyclopamine Competition Assay
This assay determines if a compound competes with cyclopamine for binding to SMO.[1][5]
Materials:
-
HEK293 cells engineered to express SMO
-
BODIPY-cyclopamine (fluorescent cyclopamine derivative)
-
Itraconazole
-
Known SMO competitor (e.g., KAAD-cyclopamine) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or high-content imaging system
Protocol:
-
Plate SMO-expressing HEK293 cells in a suitable format (e.g., 96-well plate).
-
Incubate the cells with varying concentrations of itraconazole or the positive control.
-
Add a fixed concentration of BODIPY-cyclopamine to all wells.
-
Incubate the plate to allow for binding to reach equilibrium.
-
Wash the cells with PBS to remove unbound BODIPY-cyclopamine.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader or quantify the cellular fluorescence using a high-content imaging system.
-
A decrease in fluorescence intensity in the presence of a test compound indicates competition with BODIPY-cyclopamine for SMO binding.
Immunofluorescence for Smoothened Ciliary Localization
This method visualizes the localization of SMO to the primary cilium.[1][12]
Materials:
-
NIH/3T3 cells
-
ShhN-conditioned medium
-
Itraconazole
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibodies: anti-SMO and anti-acetylated tubulin (a ciliary marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Grow NIH/3T3 cells on coverslips.
-
Treat the cells with ShhN-conditioned medium in the presence or absence of itraconazole.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against SMO and acetylated tubulin.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the images to determine the co-localization of SMO with the primary cilium.
Quantitative PCR (qPCR) for Gli1 Expression
This technique measures the mRNA levels of the Hh target gene GLI1.[5][7][13]
Materials:
-
Tumor tissue or cells treated with itraconazole
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1 and a housekeeping gene (e.g., ACTB)
-
qPCR instrument
Protocol:
-
Extract total RNA from the samples using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and primers for GLI1 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of GLI1 mRNA, normalized to the housekeeping gene.
Preparation of ShhN-Conditioned Medium
This medium contains the active, N-terminal fragment of the Sonic Hedgehog protein and is used to activate the Hh pathway in vitro.[1][14]
Materials:
-
HEK293 cells engineered to overexpress ShhN
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Low serum DMEM (e.g., 2% FBS)
-
Sterile centrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Culture the ShhN-overexpressing HEK293 cells to approximately 80% confluency.
-
Replace the growth medium with low serum DMEM.
-
Incubate the cells for 24-48 hours to allow for the secretion of ShhN into the medium.
-
Collect the conditioned medium and centrifuge to pellet any cell debris.
-
Sterile-filter the supernatant. The conditioned medium can be stored at 4°C for several weeks or at -80°C for long-term storage.
Tumorsphere Proliferation Assay
This assay assesses the effect of itraconazole on the proliferation of cancer stem-like cells, which often rely on Hh signaling.[15][16]
Materials:
-
Cancer cell line of interest (e.g., medulloblastoma)
-
Serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
Itraconazole
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo®)
Protocol:
-
Dissociate the cancer cells into a single-cell suspension.
-
Plate the cells at a low density in ultra-low attachment plates with tumorsphere medium containing various concentrations of itraconazole.
-
Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Quantify the number and size of tumorspheres.
-
To assess proliferation, add a cell viability reagent to the wells and measure the signal according to the manufacturer's instructions.
Visualizations
Hedgehog Signaling Pathway and Itraconazole's Point of Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of Itraconazole on SMO translocation.
Experimental Workflow for Assessing Itraconazole's Hh Pathway Inhibition
Caption: Workflow for the in vitro and in vivo evaluation of Itraconazole's Hh pathway inhibition.
Conclusion
Itraconazole is a potent inhibitor of the Hedgehog signaling pathway with a distinct mechanism of action that involves the inhibition of SMO ciliary translocation. Its efficacy against SMO mutants resistant to other inhibitors highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of itraconazole and develop novel Hedgehog pathway-targeted therapies.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 5. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. reya-lab.org [reya-lab.org]
- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Old drug, New Target: Itraconazole and Basal cell Carcinoma | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 12. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor-derived GLI1 promotes remodeling of the immune tumor microenvironment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Angiogenic Properties of Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a triazole antifungal agent, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is fundamental in tumor growth and metastasis. Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways, as well as disrupting intracellular cholesterol trafficking. This technical guide provides an in-depth overview of the anti-angiogenic properties of itraconazole, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.
Introduction
The discovery of the anti-angiogenic properties of itraconazole represents a significant advancement in the field of drug repurposing for cancer therapy.[1][2] Initially approved for the treatment of fungal infections, itraconazole has demonstrated consistent and potent inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic cascade.[1][3] Its oral bioavailability and established safety profile make it an attractive candidate for further investigation and clinical translation in oncology.[2] This guide will explore the molecular underpinnings of itraconazole's anti-angiogenic activity and provide the necessary technical information for its study.
Mechanism of Action
Itraconazole's anti-angiogenic effects are not attributed to a single mechanism but rather to its ability to interfere with multiple, critical signaling pathways within endothelial cells.
Inhibition of VEGFR2 Signaling
Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are the primary drivers of angiogenesis. Itraconazole has been shown to inhibit the activation of VEGFR2.[4] This is not due to direct kinase inhibition but rather through a novel mechanism involving the disruption of VEGFR2 glycosylation and trafficking.[4] By impairing the proper maturation and cell surface expression of VEGFR2, itraconazole effectively blunts the downstream signaling cascade initiated by VEGF binding.[4]
Inhibition of the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. In endothelial cells, the mTOR signaling pathway is crucial for angiogenesis. Itraconazole has been demonstrated to potently inhibit mTOR signaling.[5] This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK), an upstream regulator of mTOR.[5] Itraconazole's targeting of the mitochondrial protein voltage-dependent anion channel 1 (VDAC1) disrupts mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and subsequent AMPK activation.[6]
Disruption of Intracellular Cholesterol Trafficking
Cholesterol is an essential component of cellular membranes and plays a critical role in the function of membrane-associated proteins, including signaling receptors. Itraconazole has been found to inhibit intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.[7][8] This disruption of cholesterol homeostasis is believed to contribute to the dysfunction of membrane-bound receptors and signaling molecules involved in angiogenesis.[7]
Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic effects of itraconazole from various preclinical studies.
Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole
| Assay | Cell Line | Stimulant | IC50 (nM) | Reference |
| Proliferation | HUVEC | EGM-2 | 588 (95% CI: 553–624) | [3] |
| Proliferation | HUVEC | VEGF | 689 (95% CI: 662–717) | [3] |
| Proliferation | HUVEC | bFGF | 691 (95% CI: 649–733) | [3] |
| Proliferation | HUVEC | VEGF + bFGF | 628 (95% CI: 585–672) | [3] |
| Proliferation | HUVEC | - | ~26,000 ng/mL | [9] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole
| Xenograft Model | Treatment | Tumor Growth Inhibition | Microvessel Density Reduction | Reference |
| LX-14 (NSCLC) | 75 mg/kg Itraconazole (twice daily) | 72% | 61% (from 14.9% to 5.8%) | [3] |
| LX-7 (NSCLC) | 75 mg/kg Itraconazole (twice daily) | 79% | 56% (from 21.9% to 9.7%) | [3] |
| Ehrlich Ascites Carcinoma | Itraconazole Solution | 42% reduction in Ki-67 expression | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of itraconazole's anti-angiogenic properties.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of endothelial cells by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 2,000 cells per well in 199 µL of EGM-2 medium.[11] Allow cells to adhere overnight.
-
Drug Treatment: Add itraconazole at various concentrations. For combination studies, a constant molar ratio can be maintained (e.g., 10:1 Cyclosporin A to Itraconazole).[11]
-
Incubation: Incubate the cells with the drug for 24 hours.[11]
-
Radiolabeling: Add 0.9 µCi of [³H]-thymidine to each well and incubate for an additional 6 hours.[11]
-
Harvesting: Wash the cells once with PBS, then trypsinize and transfer the cell lysate to filtermats.[11]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.[12] Data is typically normalized to vehicle-treated control cells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: Coat the wells of a 24-well plate with 230 µL of ice-cold Matrigel and incubate at 37°C for 30-40 minutes to allow for polymerization.[11]
-
Cell Seeding: Seed 7 x 10⁴ HUVECs in 500 µL of medium onto the Matrigel-coated wells.[11]
-
Drug Treatment: Add itraconazole at desired concentrations (e.g., 0.1, 0.6, or 3.0 µM).[3]
-
Incubation: Incubate the cells for 18 hours to allow for tube formation.[11]
-
Visualization: Gently wash the cells with PBS and stain with 2 µM Calcein-AM for 30 minutes.[11] Photograph the tube networks using a fluorescence microscope.[11]
-
Quantification: Analyze the images to quantify tube length, number of junctions, and total network size using software such as AngioQuant.[13]
Endothelial Cell Migration Assay (Wound Healing)
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
-
Create Monolayer: Grow HUVECs to confluence in a culture plate.
-
Create Wound: Create a scratch in the monolayer using a sterile pipette tip.[14]
-
Drug Treatment: Replace the medium with fresh medium containing itraconazole at various concentrations (e.g., 0.1, 0.6, or 3.0 µM).[15]
-
Image Acquisition: Capture images of the wound at time 0 and after a set time period (e.g., 24 hours).[15]
-
Quantification: Measure the area of the wound at each time point and calculate the percentage of wound closure.[15]
Chemotaxis Assay (Boyden Chamber)
This assay evaluates the directional migration of endothelial cells towards a chemoattractant.
-
Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8-micron pore size).[16]
-
Chemoattractant: Add a chemoattractant (e.g., VEGF, bFGF, or EGM-2) to the lower chamber.[16]
-
Cell Seeding: Seed HUVECs in the upper chamber in serum-free medium containing itraconazole at different concentrations.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane.
-
Quantification: After incubation, fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several microscopic fields.[17]
In Vivo Xenograft Model
This model assesses the effect of itraconazole on tumor growth and angiogenesis in a living organism.
-
Tumor Implantation: Inject human non-small cell lung cancer (NSCLC) cells (e.g., LX-14 or LX-7) subcutaneously into immunodeficient mice (e.g., NOD-SCID).[2][3]
-
Drug Administration: Once tumors are established, treat the mice with oral itraconazole (e.g., 75 mg/kg twice daily).[3]
-
Tumor Measurement: Measure tumor volume periodically using calipers.[3]
-
Microvessel Density Analysis: At the end of the study, perfuse the mice with a fluorescent dye (e.g., Hoechst 33342) to label functional blood vessels.[3] Harvest the tumors, section, and analyze the fluorescently labeled microvessels to determine microvessel density.[3]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways.
-
Cell Lysis: Treat HUVECs with itraconazole for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-S6K, total S6K).[13]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Cholesterol Trafficking Assay (Filipin Staining)
This method visualizes the distribution of unesterified cholesterol in cells.
-
Cell Culture and Treatment: Culture HUVECs on coverslips and treat with itraconazole (e.g., 50 nM) for 24 hours.[13]
-
Fixation: Fix the cells with paraformaldehyde.
-
Staining: Stain the cells with a filipin (B1216100) staining solution (e.g., 50 µg/mL).[18]
-
Imaging: Visualize the intracellular cholesterol distribution using a confocal microscope.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by itraconazole and a general workflow for its preclinical evaluation.
Caption: Itraconazole's multi-targeted anti-angiogenic mechanisms.
Caption: Preclinical evaluation workflow for itraconazole's anti-angiogenic properties.
Conclusion
Itraconazole presents a compelling case for repurposing as an anti-angiogenic agent in cancer therapy. Its multifaceted mechanism of action, targeting key pathways like VEGFR2, mTOR, and cholesterol trafficking, suggests a potential for durable efficacy and a lower likelihood of resistance development compared to single-target agents. The data summarized and protocols detailed in this guide provide a solid foundation for further research into the clinical utility of itraconazole as a valuable component of anti-cancer regimens. Continued investigation into its synergistic potential with other chemotherapeutics and targeted agents is warranted.
References
- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]
- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antifungal drug itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Itraconazole's Multifaceted Molecular Targets in Oncology: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention in the oncology field for its potent anti-cancer activities. Beyond its established role in inhibiting fungal lanosterol (B1674476) 14α-demethylase, itraconazole engages with multiple molecular targets within cancer cells and the tumor microenvironment, leading to the disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of itraconazole's molecular targets in oncology, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.
Key Molecular Targets and Mechanisms of Action
Itraconazole's anti-cancer effects are primarily attributed to its ability to interfere with three critical cellular processes: Hedgehog signaling, mTOR signaling, and angiogenesis, often linked through its impact on intracellular cholesterol trafficking.[1][2][3]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[4][5][6] Itraconazole has been identified as a potent antagonist of the Hh pathway.[7][8][9]
Mechanism: Itraconazole acts on the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein.[7][8][10] Unlike other SMO antagonists like cyclopamine, itraconazole appears to bind to a distinct site on SMO.[7][11] This interaction prevents the ciliary accumulation of SMO that is normally induced by Hedgehog ligand stimulation, thereby blocking downstream signal transduction and the activation of Gli transcription factors.[7][8] The inhibition of Gli1 and Gli2, the primary transcriptional effectors of the pathway, leads to decreased expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and PTCH1.[11][12]
Experimental Evidence: Studies have shown that itraconazole can suppress Hh pathway activity in various cancer models. For instance, in a mouse allograft model of medulloblastoma, systemically administered itraconazole suppressed Hh pathway activity and tumor growth at serum levels comparable to those in patients undergoing antifungal therapy.[7]
Quantitative Data Summary: Itraconazole's Efficacy Against the Hedgehog Pathway
| Cell Line/Model | Assay | IC50 / Effect | Reference |
| Shh-Light2 (reporter cell line) | Gli-luciferase reporter assay | ~800 nM | [13] |
| Ptch-/- cells | β-galactosidase expression | Inhibition at ~900 nM | [7] |
| Medulloblastoma allografts (mouse model) | Gli1 mRNA levels | Significant decrease with 100 mg/kg itraconazole b.i.d. | [7] |
| Basal Cell Carcinoma (patient-derived xenografts) | Tumor growth | Reduced growth and GLI1 mRNA expression | [14] |
| Melanoma Cells (A375, A2058) | Western Blot | Down-regulation of Gli-1 and Gli-2 | [15] |
| Gastric Cancer Cells (SGC-7901) | CCK-8 Assay | IC50 of 24.83 µM | [16][17] |
Signaling Pathway Diagram: Itraconazole's Inhibition of the Hedgehog Pathway
Caption: Itraconazole inhibits the Hedgehog pathway by binding to SMO, preventing its ciliary accumulation and subsequent activation of GLI transcription factors.
mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Itraconazole has been shown to inhibit mTOR signaling in various cancer cell types, including endothelial cells, glioblastoma, and endometrial cancer.[1][2][18]
Mechanism: Itraconazole's inhibition of mTOR signaling is often linked to its effects on intracellular cholesterol trafficking.[18][19][20] The drug can interfere with the transport of cholesterol from late endosomes and lysosomes to the plasma membrane.[19][21] This disruption of cholesterol homeostasis can lead to the inhibition of mTORC1 activity.[22] One proposed mechanism involves itraconazole binding to the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), which interferes with mitochondrial ATP production, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of mTOR activity.[1] In endothelial cells, itraconazole was found to downregulate the kinase activity of mTORC1.[22]
Experimental Evidence: In human umbilical vein endothelial cells (HUVECs), itraconazole inhibits mTOR signaling, which is crucial for their proliferation and for angiogenesis.[1] In glioblastoma cells, itraconazole-induced inhibition of AKT-mTOR signaling leads to autophagy and subsequent inhibition of cell proliferation.[4][19]
Quantitative Data Summary: Itraconazole's Efficacy Against the mTOR Pathway
| Cell Line | Assay | Effect | Reference |
| HUVECs | Western Blot (p-S6K, p-4E-BP1) | Potent inhibition of mTORC1 activity | [22] |
| Glioblastoma Cells (U87, C6) | Western Blot (p-AKT, p-mTOR) | Dose-dependent inhibition | [4] |
| Endometrial Cancer Cells (AN3-CA, HEC-1A) | Western Blot (p-mTOR, p-p70S6K, p-AKT) | Reduced phosphorylation | [23] |
| Melanoma Cells (SK-MEL-28, A375) | Western Blot (p-S6K, p-4E-BP1, p-AKT-Ser473) | Down-regulated phosphorylation | [15] |
Signaling Pathway Diagram: Itraconazole's Inhibition of the mTOR Pathway
Caption: Itraconazole inhibits the mTOR pathway, in part by disrupting cholesterol trafficking, which is essential for mTORC1 activation.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Itraconazole is a potent inhibitor of angiogenesis.[4][24][25]
Mechanism: Itraconazole's anti-angiogenic effects are multifactorial. It directly inhibits endothelial cell proliferation, migration, and tube formation.[14][24] A key mechanism is the inhibition of vascular endothelial growth factor (VEGF) signaling.[14][24] Itraconazole can prevent the proper glycosylation of VEGF receptor 2 (VEGFR2), leading to the accumulation of immature N-glycans on the receptor.[1] This impairs VEGFR2 autophosphorylation and downstream signaling.[1] Additionally, the inhibition of the mTOR pathway in endothelial cells contributes significantly to its anti-angiogenic properties.[22]
Experimental Evidence: In a screen of FDA-approved drugs, itraconazole was identified as a potent inhibitor of endothelial cell proliferation with an IC50 of 0.16 μM.[4] In vivo studies using non-small cell lung cancer xenografts showed that itraconazole treatment reduced tumor growth and tumor vascular area.[24][25]
Quantitative Data Summary: Itraconazole's Anti-Angiogenic Efficacy
| Cell/Model | Assay | IC50 / Effect | Reference |
| HUVECs | Proliferation Assay | 0.16 µM | [4] |
| Non-Small Cell Lung Cancer Xenografts | Tumor Growth | 67.5% decrease in new blood vessel formation | [4] |
| Non-Small Cell Lung Cancer Xenografts | Tumor Growth | 72% and 79% reduction in two primary xenograft models | [24] |
Workflow Diagram: Experimental Assessment of Anti-Angiogenesis
Caption: A typical experimental workflow to evaluate the anti-angiogenic properties of itraconazole, encompassing both in vitro and in vivo assays.
Experimental Protocols
Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)
Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.
Materials:
-
Shh-Light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Conditioned medium containing Sonic hedgehog N-terminal signaling domain (Shh-N).
-
Itraconazole stock solution (in DMSO).
-
96-well white, clear-bottom plates.
-
Dual-Glo Luciferase Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed Shh-Light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to attach overnight.
-
The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).
-
Prepare serial dilutions of itraconazole in low-serum medium.
-
Add the itraconazole dilutions to the cells, followed by the addition of Shh-N conditioned medium to stimulate the pathway. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the itraconazole concentration to determine the IC50 value.
mTOR Signaling Inhibition Assay (Western Blotting)
Objective: To assess the effect of itraconazole on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cancer cell line of interest (e.g., HUVECs, glioblastoma cells).
-
Itraconazole stock solution (in DMSO).
-
Complete cell culture medium.
-
6-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of itraconazole or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
Itraconazole presents a compelling case for drug repurposing in oncology, with a unique polypharmacological profile that targets multiple, interconnected oncogenic pathways. Its ability to simultaneously inhibit Hedgehog and mTOR signaling, coupled with its potent anti-angiogenic effects, underscores its potential as a versatile anti-cancer agent. The detailed molecular mechanisms and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of itraconazole in a variety of malignancies. Future research should continue to elucidate the intricate details of its interactions with its molecular targets and explore rational combination strategies to maximize its clinical benefit.
References
- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 11. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reya-lab.org [reya-lab.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 19. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Itraconazole in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical pharmacodynamics of itraconazole (B105839), a broad-spectrum triazole antifungal agent. Beyond its well-established antifungal properties, itraconazole exhibits unique inhibitory effects on critical cellular signaling pathways, including the Hedgehog and angiogenesis pathways, highlighting its potential for repositioning in oncology. This document delves into its mechanisms of action, summarizes key quantitative data from in vitro and in vivo preclinical studies, and provides detailed experimental protocols for core assays.
Core Mechanisms of Action
Itraconazole's therapeutic effects stem from a multi-pronged molecular mechanism targeting both fungal pathogens and key pathways involved in cancer progression.
Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary antifungal mechanism of itraconazole lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting ergosterol synthesis.[1][2] Itraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1] The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, increased cell membrane permeability, and ultimately, fungal cell death.[1]
References
The Repurposed Antifungal: A Technical Guide to the Anticancer Mechanisms of Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a triazole antifungal agent clinically utilized for decades, has emerged as a promising candidate in oncology through drug repurposing screens.[1] Initially developed to inhibit fungal lanosterol (B1674476) 14α-demethylase, its anticancer activities are now attributed to distinct mechanisms, primarily the inhibition of the Hedgehog signaling pathway, anti-angiogenesis, and modulation of the mTOR pathway.[2][3] This technical guide provides an in-depth exploration of the discovery and characterization of itraconazole's anticancer effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.
Quantitative Data Summary
The anticancer efficacy of itraconazole has been quantified across various preclinical models. The following tables summarize key findings regarding its in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Itraconazole in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| MKN45 | Gastric Cancer | CCK-8 | 24.83 | [4] |
| AGS | Gastric Cancer | CCK-8 | Not specified, dose-dependent inhibition shown | [4] |
| A375 | Melanoma | CCK-8 | Not specified, dose-dependent inhibition shown | [5][6] |
| SK-MEL-28 | Melanoma | CCK-8 | Not specified, dose-dependent inhibition shown | [5] |
| HUVEC | Endothelial Cells | Proliferation Assay | <0.7 | [7] |
| LX-14 | Non-Small Cell Lung Cancer | Proliferation Assay | >100 | [7] |
| LX-7 | Non-Small Cell Lung Cancer | Proliferation Assay | >100 | [7] |
| Endometrial Cancer Cells (Ishikawa, AN3-CA, HEC-1A) | Endometrial Cancer | MTT | Inhibition at 1-10 µM | [8] |
Table 2: In Vivo Efficacy of Itraconazole in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Citation |
| LX-14 | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 72 | [9] |
| LX-7 | Non-Small Cell Lung Cancer | 75 mg/kg Itraconazole, twice daily | 79 | [9] |
| Melanoma Xenograft | Melanoma | 50 mg/kg Itraconazole | 48.9 | [5] |
| Melanoma Xenograft | Melanoma | 75 mg/kg Itraconazole | 64.1 | [5] |
| Melanoma Xenograft | Melanoma | 100 mg/kg Itraconazole | 76.07 | [5] |
Core Anticancer Mechanisms and Signaling Pathways
Itraconazole exerts its anticancer effects through a multi-targeted approach, primarily by inhibiting the Hedgehog and angiogenesis signaling pathways, and modulating mTOR activity.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. Itraconazole inhibits this pathway by directly targeting the Smoothened (SMO) receptor, a key transmembrane protein.[2][10] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors, which in turn downregulates the expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and BCL-2.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Hedgehog pathway”: a potential target of itraconazole in the treatment of cancer - ProQuest [proquest.com]
- 4. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]
- 5. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
A Technical Guide to the Cellular Pathways Modulated by Itraconazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the molecular mechanisms of Itraconazole (B105839) (ITZ), a triazole antifungal agent repurposed for its potent anticancer properties. It details the key cellular signaling pathways modulated by Itraconazole, supported by quantitative data, detailed experimental protocols from cited literature, and visualizations of the molecular interactions.
Introduction
Itraconazole is a well-established, FDA-approved antifungal drug that functions by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the synthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] Beyond this primary function, a growing body of preclinical and clinical research has revealed its significant antineoplastic activities across a range of cancers, including basal cell carcinoma, prostate cancer, and non-small cell lung cancer.[4][5][6] Itraconazole's anticancer effects are not attributed to its antifungal mechanism but rather to its ability to modulate multiple, distinct cellular pathways crucial for tumor growth and survival.[5][7] This multifaceted action includes the inhibition of angiogenesis, disruption of critical signaling cascades like Hedgehog and mTOR, and the induction of autophagy.[2][8] This guide synthesizes the current understanding of these mechanisms, presenting the data and methodologies relevant to researchers in oncology and drug development.
Core Cellular Pathways Modulated by Itraconazole
Itraconazole exerts its anticancer effects through a complex interplay of pathway modulations. The core mechanisms identified are detailed below.
Inhibition of the Hedgehog (Hh) Signaling Pathway
The Hedgehog (Hh) pathway is a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, driving cell proliferation and survival.[9][10] Itraconazole is a potent antagonist of this pathway.[6][10][11] It acts on the essential Hh component Smoothened (SMO), a seven-transmembrane protein.[9][10] Unlike other SMO antagonists like cyclopamine, Itraconazole binds to SMO at a distinct site, preventing its ciliary accumulation that is normally induced by Hh stimulation.[9][10] This blockade leads to the downstream inhibition of GLI transcription factors, which are responsible for transcribing Hh target genes involved in cell growth.[11][12]
Table 1: Quantitative Effects of Itraconazole on the Hedgehog Pathway
| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| IC50 of GLI1 expression | Shh-Light2 cells | 805 nM | 50% inhibition of Hh pathway activity. | [9] |
| IC50 Shift (Synergy) | Shh-Light2 cells | 900 nM | Shifted IC50 of KAAD-cyclopamine from 21 nM to 1.8 nM. | [9][10] |
| GLI1 & GLI2 Down-regulation | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Significant dose-dependent decrease in protein levels. | [13] |
| Tumor Area Reduction | Basal Cell Carcinoma Patients | Oral Administration | Average decrease of 24% in accessible lesions. | [5] |
| EAC Development | Rat Reflux Model | 200mg/kg weekly | EAC incidence reduced to 8% vs. 32% in controls. |[14] |
Inhibition of mTOR Signaling and Angiogenesis
Itraconazole is a potent inhibitor of angiogenesis, the formation of new blood vessels essential for tumor growth.[7][15][16] This activity is mediated through multiple mechanisms, primarily converging on the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[17][18][19] Itraconazole's anti-angiogenic effects include inhibiting endothelial cell proliferation, migration, and tube formation in response to key growth factors like VEGF and bFGF.[15][20]
The inhibition of mTOR by Itraconazole is multifaceted:
-
Disruption of Cholesterol Trafficking: Itraconazole blocks the exit of cholesterol from late endosomes and lysosomes.[17][21][22] This cholesterol accumulation within lysosomes prevents the activation of mTOR, which requires proper cholesterol trafficking to the plasma membrane.[17][21] This effect is similar to that seen in Niemann-Pick type C (NPC) disease.[17][22]
-
Targeting of VDAC1 and AMPK Activation: In endothelial cells, Itraconazole directly binds to the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane.[18][19][23] This disrupts mitochondrial metabolism, leading to an increased AMP:ATP ratio.[23] This energy deficit activates AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn phosphorylates and inhibits the mTORC1 complex.[19][23]
Table 2: Quantitative Effects of Itraconazole on Angiogenesis and mTOR Signaling
| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| mTOR Phosphorylation | AN3-CA & HEC-1A Endometrial Cells | 10 µM | Reduced phosphorylation of mTOR. | [24] |
| p70S6K Phosphorylation | HUVECs | ~1 µM | Inhibition of phosphorylation. | [17] |
| AMPK Activation | HUVECs | 2 µM | ~70% of maximum achievable response. | [19] |
| Endothelial Cell Proliferation | HUVECs | IC50 < 5 µM | Potent anti-proliferative activity. | [2] |
| Tumor Growth Reduction | Non-small cell lung cancer xenografts | Oral Administration | 72-79% reduction in tumor growth. |[7] |
Modulation of Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is another fundamental signaling cascade that, when dysregulated, is implicated in cancer development. Itraconazole has been shown to inhibit this pathway in several cancer types, including melanoma and endometrial cancer.[13][25][26][27] Treatment with Itraconazole leads to a significant down-regulation of key pathway components, including Wnt3A and β-catenin, at both the mRNA and protein levels.[13][26] Concurrently, it up-regulates the expression of Axin-1, a negative regulator of β-catenin, further contributing to the pathway's suppression.[13][26]
Table 3: Quantitative Effects of Itraconazole on the Wnt/β-catenin Pathway
| Parameter | Cell Line / Model | Itraconazole Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Wnt3A & β-catenin Expression | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Dose-dependent decrease in protein levels. | [13] |
| Axin-1 Expression | A375 & SK-MEL-28 Melanoma Cells | 1, 2, 4 µM | Dose-dependent increase in protein levels. | [13] |
| Wnt-3a & β-catenin mRNA | Tumor-Associated Macrophages | Treatment | Significant downregulation. | [26] |
| Axin-1 mRNA | Tumor-Associated Macrophages | Treatment | Significant upregulation. |[26] |
Induction of Autophagy
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. In several cancers, such as glioblastoma and colon cancer, Itraconazole induces autophagic cell death.[21][28][29][30] This pro-death autophagic response is often linked to the other pathways it inhibits. For instance, the inhibition of the AKT-mTOR pathway, resulting from disrupted cholesterol trafficking, is a primary trigger for autophagy induction.[21][31][32] In melanoma and colon cancer, inhibition of the Hedgehog pathway has also been shown to mediate the induction of autophagy.[12][29][33] Blocking autophagy can reverse the antiproliferative effects of Itraconazole, confirming it as a key mechanism of its antitumor activity.[21][30]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the effects of Itraconazole.
Cell Proliferation and Viability (MTT Assay)
This protocol is used to assess the effect of Itraconazole on the metabolic activity and proliferation of cancer cells.[34][35]
-
Cell Seeding: Plate cancer cells (e.g., U87, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Itraconazole Treatment: Treat cells with a range of concentrations of Itraconazole (e.g., 0-10 µM) dissolved in DMSO (ensure final DMSO concentration is <0.1%) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[13][26]
-
Cell Lysis: After treatment with Itraconazole, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, β-catenin, GLI1, LC3B, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cholesterol Trafficking (Filipin Staining)
This method is used to visualize the intracellular distribution of unesterified cholesterol.[36][37]
-
Cell Culture: Grow cells (e.g., CaSki, HUVECs) on glass coverslips.
-
Itraconazole Treatment: Treat cells with the desired concentration of Itraconazole for the specified time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Filipin Staining: Quench the fixation with glycine, then stain with Filipin III (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours in the dark.
-
Mounting: Wash cells extensively with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.
-
Microscopy: Visualize the cholesterol distribution using a confocal microscope with UV excitation. Accumulation of cholesterol in perinuclear vesicles is indicative of blocked trafficking.
In Vivo Xenograft Tumor Model
This protocol assesses the in vivo efficacy of Itraconazole on tumor growth.[38][39]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer Itraconazole (e.g., by oral gavage) or vehicle control daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67, Western blot).
Conclusion
Itraconazole represents a compelling case for drug repurposing in oncology. Its ability to simultaneously modulate multiple, often interconnected, signaling pathways—including Hedgehog, mTOR, Wnt/β-catenin, and angiogenesis—provides a multi-pronged attack on cancer cell proliferation, survival, and vascular supply.[7][8][13] The drug's well-characterized safety profile and oral bioavailability further enhance its clinical potential.[5][8] The detailed mechanisms and experimental frameworks presented in this guide offer a foundation for researchers and drug developers to further explore and harness the therapeutic potential of Itraconazole, both as a monotherapy and in combination with other anticancer agents.[4]
References
- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 2. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 5. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reya-lab.org [reya-lab.org]
- 11. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Itraconazole inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer [frontiersin.org]
- 27. ar.iiarjournals.org [ar.iiarjournals.org]
- 28. Itraconazole improves survival outcomes in patients with colon cancer by inducing autophagic cell death and inhibiting transketolase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. tandfonline.com [tandfonline.com]
- 32. researchgate.net [researchgate.net]
- 33. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Itraconazole exerts anti-liver cancer potential through the Wnt, PI3K/AKT/mTOR, and ROS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. ar.iiarjournals.org [ar.iiarjournals.org]
- 38. researchgate.net [researchgate.net]
- 39. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole's Role in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent anti-cancer properties. This document provides a comprehensive technical overview of the mechanisms through which itraconazole inhibits tumor growth. It details the drug's multifaceted approach, primarily targeting the Hedgehog and angiogenesis signaling pathways, while also influencing mTOR signaling, inducing autophagy, and potentially reversing multidrug resistance. This guide summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for pivotal assays, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of itraconazole as a promising candidate for cancer therapy.
Mechanisms of Action
Itraconazole's anti-neoplastic activity stems from its ability to interfere with multiple critical pathways involved in tumor progression and survival. Unlike its antifungal mechanism, which involves the inhibition of lanosterol (B1674476) 14-α-demethylase in the ergosterol (B1671047) biosynthesis pathway, its anti-cancer effects are largely independent of this action.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in various cancers, driving tumorigenesis and cell proliferation. Itraconazole acts as a potent antagonist of the Hh pathway by directly targeting the Smoothened (SMO) protein, a key transmembrane component of this cascade. By binding to SMO at a site distinct from other known inhibitors like cyclopamine, itraconazole prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell growth and survival. This inhibition has been demonstrated to reduce cancer cell proliferation and induce apoptosis.
Anti-Angiogenic Effects
Tumor growth is highly dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen. Itraconazole exhibits potent anti-angiogenic properties by targeting endothelial cells. It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in response to key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). One of the proposed mechanisms for its anti-angiogenic effect is the inhibition of VEGF Receptor 2 (VEGFR2) glycosylation, which is essential for its proper function.
Modulation of the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is common in cancer. Itraconazole has been shown to indirectly inhibit mTOR signaling. This inhibition is linked to itraconazole's ability to disrupt intracellular cholesterol trafficking, a process that appears to be important for mTOR activation in endothelial cells. By suppressing the mTOR pathway, itraconazole can lead to cell cycle arrest and a reduction in tumor cell proliferation.
Induction of Autophagy and Apoptosis
Several studies have demonstrated that itraconazole can induce both autophagy and apoptosis in cancer cells. The induction of autophagy, a cellular self-degradation process, can in some contexts lead to cancer cell death. Itraconazole-induced apoptosis, or programmed cell death, has been observed in various cancer cell lines and is often associated with the inhibition of the Hedgehog pathway.
Quantitative Data
The following tables summarize the quantitative data on the anti-tumor effects of itraconazole from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of Itraconazole in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| Gastric Cancer | SGC-7901 | CCK-8 | 24.83 µM | |
| Medulloblastoma | Ptch+/-; p53-/- tumorspheres | MTS Assay | ~100 nM (for Gli1 mRNA inhibition) | |
| Non-Small Cell Lung Cancer | HUVEC | Proliferation Assay | <0.7 µM | |
| Malignant Pleural Mesothelioma | Various | Proliferation Assay | < 5 µM |
Table 2: In Vivo Efficacy of Itraconazole in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | LX-14 (squamous cell) | 75 mg/kg, oral, twice daily for 14 days | 72% | |
| Non-Small Cell Lung Cancer | LX-7 (adenocarcinoma) | 75 mg/kg, oral, twice daily for 14 days | 79% | |
| Medulloblastoma | Ptch+/-; p53-/- allograft | 75 mg/kg, oral, twice daily for 9 days | 96% | |
| Cutaneous Squamous Cell Carcinoma | A431 | 40 mg/kg and 80 mg/kg, oral, twice daily for ~3 weeks | Significant reduction in tumor volume | |
| Colon Cancer | HCT-116 | 75 mg/kg, oral, twice daily for 14 days | Significant reduction in tumor growth rate |
Table 3: Clinical Trial Data for Itraconazole in Cancer Patients
| Cancer Type | Treatment | Patient Response | Reference |
| Metastatic Castration-Resistant Prostate Cancer | 600 mg/day itraconazole | Modest antitumor activity, not mediated by testosterone (B1683101) suppression | |
| Basal Cell Carcinoma | Itraconazole (dose not specified) | Reduction in tumor size after 1 month | |
| Gastric Cancer | Itraconazole + 5-FU-based chemotherapy | Improved median Progression-Free Survival (204 vs. 153 days) and Overall Survival (382 vs. 301 days) compared to chemotherapy alone | |
| Recurrent/Persistent Ovarian Clear Cell Carcinoma | Itraconazole + chemotherapy | Response rate of 44%, median PFS of 544 days, median OS of 1047 days in a small cohort |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-tumor effects of itraconazole.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of itraconazole on cancer cells.
Protocol:
-
Seed cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of itraconazole.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate for the time specified by the manufacturer (typically 1-4 hours).
-
For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Hedgehog Pathway Proteins
Objective: To assess the effect of itraconazole on the expression of key proteins in the Hedgehog signaling pathway.
Protocol:
-
Treat cancer cells (e.g., SW-480, HCT-116) with various concentrations of itraconazole for a specified time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hedgehog pathway proteins (e.g., Shh, PTCH1, SMO, Gli1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as GAPDH or β-actin, to normalize protein expression levels.
HUVEC Tube Formation Assay
Objective: To evaluate the effect of itraconazole on the in vitro angiogenic potential of endothelial cells.
Protocol:
-
Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of itraconazole.
-
Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.
-
Visualize the tube networks using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Mouse Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of itraconazole.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., A431, HT-29) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, itraconazole).
-
Administer itraconazole orally or via intraperitoneal injection at a specified dose and schedule (e.g., 75 mg/kg, twice daily, orally).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).
Visualizations
Signaling Pathway Diagrams
Caption: Itraconazole inhibits the Hedgehog pathway by targeting SMO.
Caption: Itraconazole inhibits angiogenesis by targeting VEGFR2.
Experimental Workflow Diagram
Caption: Workflow for a mouse xenograft model experiment.
Conclusion
Itraconazole demonstrates significant potential as a repurposed anti-cancer agent due to its pleiotropic mechanisms of action. Its ability to concurrently inhibit the Hedgehog and angiogenesis pathways, two critical drivers of tumor growth and progression, makes it an attractive candidate for further clinical investigation. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development, either as a monotherapy or in combination with existing chemotherapeutic agents. The detailed experimental protocols and visual diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of itraconazole in oncology.
Repurposing Itraconazole for Oncological Applications: A Technical Overview of Initial Mechanistic and Preclinical Investigations
For Immediate Release
[City, State] – [Date] – Long recognized for its role in combating fungal infections, the oral azole antifungal agent, itraconazole (B105839), has emerged as a compelling candidate for drug repurposing in oncology. A growing body of preclinical and early clinical research, detailed herein, illuminates its multi-faceted anti-cancer properties, including the disruption of key oncogenic signaling pathways and the inhibition of tumor angiogenesis. This technical guide provides an in-depth analysis of the foundational studies on itraconazole's application in cancer therapy, with a focus on its mechanisms of action, experimental validation, and quantitative efficacy in various cancer models.
Core Anti-Cancer Mechanisms of Itraconazole
Initial investigations have revealed that itraconazole exerts its anti-neoplastic effects through several distinct, yet potentially synergistic, mechanisms.[1][2][3] Unlike its antifungal activity, which relies on the inhibition of lanosterol (B1674476) 14α-demethylase (14DM) in the ergosterol (B1671047) biosynthesis pathway, its anti-cancer actions are attributed to the modulation of critical cellular processes that drive tumor growth and survival.[1][4]
The primary anti-cancer mechanisms identified to date include:
-
Inhibition of the Hedgehog (Hh) Signaling Pathway: Itraconazole is a potent antagonist of the Hh signaling pathway, a critical regulator of embryonic development that is aberrantly reactivated in many cancers.[5][6][7] Itraconazole acts on the essential Hh pathway component Smoothened (Smo), preventing its ciliary accumulation and subsequent activation of Gli family transcription factors.[5][6] This inhibitory action is distinct from that of other known Smo antagonists like cyclopamine.[5][6]
-
Anti-Angiogenic Activity: Itraconazole demonstrates significant anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[8][9][10][11][12] This effect is mediated, in part, through the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[1]
-
Modulation of the PI3K/AKT/mTOR Signaling Pathway: In several cancer cell types, including glioblastoma and endometrial cancer, itraconazole has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][13][14] This pathway is a central regulator of cell growth, proliferation, and survival. Itraconazole's disruption of intracellular cholesterol trafficking appears to play a role in its mTOR-inhibitory effects.[13][15]
-
Induction of Autophagy: In some cancer models, such as glioblastoma, itraconazole has been observed to induce autophagic growth arrest.[15][16][17]
Quantitative Preclinical Efficacy of Itraconazole
The anti-tumor effects of itraconazole have been quantified in a variety of in vitro and in vivo preclinical models. The following tables summarize key efficacy data from these initial studies.
In Vitro Efficacy of Itraconazole
| Cancer Type | Cell Line | Assay | Endpoint | Itraconazole Concentration | Result | Reference |
| Medulloblastoma | Shh-Light2 | Hedgehog Pathway Activity | IC50 | ~800 nM | Inhibition of ShhN-stimulated pathway activity | [6] |
| Medulloblastoma | Ptch-/- cells | Hedgehog Pathway Activity | IC50 | ~900 nM | Inhibition of constitutive pathway activity | [5] |
| Glioblastoma | U87, C6 | Proliferation | IC50 | < 5 µM | Dose-dependent growth arrest | [18] |
| Melanoma | SK-MEL-28, A375 | Proliferation, Colony Formation | - | Not specified | Inhibition observed | [19] |
| Endometrial Cancer | AN3-CA, HEC-1A, Ishikawa | Proliferation | - | Not specified | Suppression of proliferation | [14] |
In Vivo Efficacy of Itraconazole
| Cancer Type | Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LX-14 Xenograft | 75 mg/kg itraconazole twice daily for 14 days | Tumor Growth Inhibition | 72% inhibition (P < 0.001) | [1][8] |
| Non-Small Cell Lung Cancer (NSCLC) | LX-7 Xenograft | 75 mg/kg itraconazole twice daily for 14 days | Tumor Growth Inhibition | 79% inhibition (P < 0.001) | [1][8] |
| Non-Small Cell Lung Cancer (NSCLC) | LX-14 Xenograft | Itraconazole monotherapy | Tumor Vascular Area | Reduction from 14.9% to 5.8% (P < 0.001) | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | LX-7 Xenograft | Itraconazole monotherapy | Tumor Vascular Area | Reduction from 21.9% to 9.7% (P < 0.001) | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | LX-14 Xenograft | Itraconazole + Cisplatin | Tumor Vascular Area | Reduction from 11.2% to 6.1% (P < 0.001) | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | LX-7 Xenograft | Itraconazole + Cisplatin | Tumor Vascular Area | Reduction from 20.8% to 10.3% (P < 0.001) | [8] |
| Angiogenesis Model | Murine Matrigel Model | IV dose equivalent to typical human dose | New Vessel Formation | 67.5% decrease compared to control | [18] |
| Basal Cell Carcinoma | Human Patients | Oral Itraconazole | Tumor Area | Average decrease of 24% in 8 patients | [4] |
Key Experimental Methodologies
The following sections detail the protocols for pivotal experiments that have characterized the anti-cancer activity of itraconazole.
Hedgehog Pathway Inhibition Assay
Objective: To determine the inhibitory effect of itraconazole on the Hedgehog signaling pathway.
Cell Line: Shh-Light2 cells (NIH 3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
Protocol:
-
Shh-Light2 cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of itraconazole or a vehicle control.
-
Sonic Hedgehog N-terminal signaling domain (ShhN) conditioned medium is added to stimulate the Hedgehog pathway.
-
After a defined incubation period (e.g., 48 hours), cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of itraconazole in a living organism.
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
Protocol:
-
Human cancer cells (e.g., NSCLC primary xenograft fragments or cultured cell lines) are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of itraconazole (e.g., 75 mg/kg twice daily) suspended in a suitable vehicle. The control group receives the vehicle alone.
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
Endothelial Cell Proliferation Assay
Objective: To assess the effect of itraconazole on the proliferation of endothelial cells.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol:
-
HUVECs are seeded in 96-well plates in complete endothelial growth medium.
-
After attachment, the medium is replaced with a basal medium containing a specific angiogenic stimulus (e.g., VEGF or bFGF) and varying concentrations of itraconazole or vehicle control.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell proliferation is quantified using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting.
-
The results are expressed as a percentage of the control (stimulated cells without itraconazole).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by itraconazole and a typical experimental workflow for its preclinical evaluation.
References
- 1. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reya-lab.org [reya-lab.org]
- 7. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-fungal Drug Itraconazole Found to Inhibit Angiogenesis - BioResearch - Labmedica.com [labmedica.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 14. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 19. oncotarget.com [oncotarget.com]
Methodological & Application
Itraconazole In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent anticancer activities.[1][2] This document provides a comprehensive overview of the in vitro applications of itraconazole in cell culture, with a focus on its effects on cancer cells. It includes detailed protocols for cell viability assays, cell cycle analysis, apoptosis detection, and western blotting, along with a summary of its mechanisms of action and reported IC50 values across various cell lines.
Introduction
Itraconazole exerts its antifungal effects by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in fungal cell membranes.[2][3] Beyond its antifungal properties, itraconazole has been identified as a potent anticancer agent, demonstrating efficacy in various cancer models.[1][2] Its primary anticancer mechanisms include the inhibition of the Hedgehog (Hh) signaling pathway, anti-angiogenic effects, and the induction of autophagy and apoptosis.[1][4][5] It has also been shown to suppress the HER2/AKT signaling pathway in esophageal cancer.[6][7][8] This versatility makes itraconazole a promising candidate for drug repurposing in oncology.
Mechanisms of Action
Itraconazole's anticancer activity is attributed to its ability to modulate several key cellular pathways:
-
Hedgehog Signaling Pathway Inhibition : Itraconazole is a potent antagonist of the Hedgehog signaling pathway, acting on the Smoothened (SMO) protein.[4][9] This inhibition is distinct from other SMO antagonists like cyclopamine.[4][9] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[4]
-
Angiogenesis Inhibition : Itraconazole inhibits angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling.[1] It can reduce endothelial cell proliferation, migration, and tube formation, which are essential for the formation of new blood vessels that supply tumors.[1]
-
HER2/AKT Pathway Suppression : In esophageal cancer, itraconazole has been shown to downregulate the phosphorylation of AKT and the expression of the HER2 receptor tyrosine kinase.[6][7][8]
-
Induction of Autophagy and Apoptosis : Itraconazole can induce autophagy-mediated apoptosis in various cancer cells, including colon and melanoma cells.[5][10] It can also cause cell cycle arrest, typically at the G1 phase.[5][6][8]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of itraconazole in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| SGC-7901 | Gastric Cancer | 24.83 | 72 | [3] |
| MKN45 | Gastric Cancer | Dose-dependent | 24, 48, 72 | [11] |
| AGS | Gastric Cancer | Dose-dependent | 24, 48, 72 | [11] |
| A375 | Melanoma | Not specified | 48 | [10] |
| A2058 | Melanoma | Not specified | 48 | [10] |
| SW-480 | Colon Cancer | Not specified | Not specified | [5] |
| HCT-116 | Colon Cancer | Not specified | Not specified | [5] |
| OE33 | Esophageal Adenocarcinoma | Not specified | Not specified | [6] |
| MCF-7 | Breast Cancer | 378.7 ± 19.8 µg/mL | 24 | [12] |
| A549 | Lung Cancer | Low inhibition | 48 | [13] |
| Caco-2 | Colon Carcinoma | 1.5 - 2.3 | Not specified | [14] |
| Shh-Light2 | (Hh reporter) | ~0.8 | Not specified | [15] |
| Ptch-/- MEFs | (Hh pathway) | ~0.9 | Not specified | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the assay used.
Experimental Protocols
Preparation of Itraconazole Stock Solution
Itraconazole is poorly soluble in water (less than 1 µg/mL).[16] Therefore, it is essential to prepare a stock solution in an appropriate organic solvent.
Materials:
-
Itraconazole powder (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of itraconazole powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Itraconazole is soluble in DMSO at approximately 0.5 mg/ml to 10 mg/mL.[15][17]
-
Vortex the solution until the itraconazole is completely dissolved. The solution should be purged with an inert gas.[17]
-
Store the stock solution in aliquots at -20°C for up to 3 months.[15]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of itraconazole on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines of interest (e.g., SGC-7901, MKN45, AGS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Itraconazole stock solution
-
96-well cell culture plates
-
CCK-8 solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of itraconazole in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of itraconazole or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add 10 µL of CCK-8 solution to each well.[3][11]
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[3][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of itraconazole on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Itraconazole stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of itraconazole or vehicle control for a specific duration (e.g., 72 hours).[3]
-
Harvest both adherent and non-adherent cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 4.5 mL of ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.[3]
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways affected by itraconazole.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Gli1, SHH, p-AKT, total AKT, HER2, LC3B, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by itraconazole and a general experimental workflow for its in vitro evaluation.
Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).
References
- 1. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 3. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. In vitro activity of itraconazole against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hh Signaling Antagonist X, Itraconazole [sigmaaldrich.com]
- 16. JP2002504930A - Itraconazole showing improved solubility, method for producing the same, and pharmaceutical composition containing the same for oral administration - Google Patents [patents.google.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Dissolving Itraconazole for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective dissolution of itraconazole (B105839) for use in cell culture experiments. Itraconazole is a broad-spectrum antifungal agent that has gained significant interest for its anticancer properties, primarily through the inhibition of the Hedgehog signaling pathway and angiogenesis.[1] Due to its hydrophobic nature, proper solubilization is critical for obtaining accurate and reproducible results in in vitro studies.
Data Presentation: Itraconazole Solubility
Itraconazole is a crystalline solid that is practically insoluble in water.[2] Organic solvents are therefore required to prepare stock solutions for cell culture applications. The solubility of itraconazole can be influenced by the solvent, temperature, and the presence of solubilizing agents.
Table 1: Solubility of Itraconazole in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 20 | > 8.8[1] | > 12.48 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10[3] | 14.17 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.5[4] | ~0.71 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble to 20mM with gentle warming[5] | 20 |
| Ethanol | 20 | 1.35 | 1.91 |
| Ethanol | 25 | 1.62 | 2.29 |
| Ethanol | 30 | 1.95 | 2.76 |
| Ethanol | 35 | 2.34 | 3.32 |
| Ethanol | 40 | 2.81 | 3.98 |
| Ethanol | 45 | 3.37 | 4.78 |
| Methanol | 20 | 0.89 | 1.26 |
| Methanol | 25 | 1.07 | 1.52 |
| Methanol | 30 | 1.29 | 1.83 |
| Methanol | 35 | 1.55 | 2.20 |
| Methanol | 40 | 1.86 | 2.64 |
| Methanol | 45 | 2.23 | 3.16 |
| Dimethylformamide (DMF) | Not Specified | ~0.5[4] | ~0.71 |
Note: The molecular weight of Itraconazole is 705.64 g/mol . The solubility data, unless otherwise cited, is adapted from "Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures".[6][7][8] The discrepancy in DMSO solubility values may be due to differences in the purity of itraconazole, the specific experimental conditions, or the source of the compound. For cell culture, using a concentration well within the reported soluble range is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Itraconazole Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of itraconazole in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
Itraconazole powder (M.W. 705.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh out 7.06 mg of itraconazole powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the itraconazole powder.
-
Dissolution:
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM itraconazole stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM Itraconazole stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM itraconazole stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration):
-
Perform a serial dilution of the stock solution in complete cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the 10 mM stock to 999 µL of complete cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the itraconazole working solution. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Add the desired volume of the itraconazole working solution and the vehicle control to your cell cultures. For instance, if you add 100 µL of the 10 µM working solution to 900 µL of medium in a well, the final concentration will be 1 µM.
-
Incubation: Incubate the cells for the desired period as per your experimental design.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
The stability of itraconazole in aqueous solutions is limited; therefore, it is recommended to prepare fresh working solutions for each experiment.[4]
Visualizations
Itraconazole Dissolution Workflow
Caption: Workflow for dissolving itraconazole in DMSO.
Itraconazole Inhibition of the Hedgehog Signaling Pathway
Itraconazole is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[9][10][11][12][13] Itraconazole acts by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hh pathway.[10][12]
Caption: Itraconazole inhibits the Hedgehog pathway via SMO.
References
- 1. apexbt.com [apexbt.com]
- 2. US10258574B2 - Method of preparing itraconazole preparation - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mmcop.edu.in [mmcop.edu.in]
- 7. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures | Semantic Scholar [semanticscholar.org]
- 9. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 11. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Itraconazole Dosage in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839), a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog signaling pathway and angiogenesis.[1][2][3][4] This document provides a comprehensive overview of itraconazole dosage and administration in in vivo mouse models, based on a consolidation of published research. It includes detailed experimental protocols and visual representations of key signaling pathways and experimental workflows to guide researchers in designing their preclinical studies.
Data Presentation: Itraconazole Dosage in Mouse Models
The following table summarizes the quantitative data on itraconazole administration in various in vivo mouse models, providing a comparative overview of dosages, routes of administration, and the corresponding disease models.
| Mouse Model | Disease Model | Itraconazole Dosage | Administration Route | Frequency | Reference |
| Ptch+/ ; p53 / mouse allograft | Medulloblastoma | 100 mg/kg | Not Specified | Twice daily | [1] |
| K14-CreER; Ptch+/ ; p53 fl/fl mice | Basal Cell Carcinoma | 100 mg/kg | Not Specified | Twice daily | [5] |
| ICR CD-1 mice | Pharmacokinetic study | 0.5 mg/kg | Endotracheal insufflation | Single dose | [6] |
| Rats and Mice | Pharmacokinetic study | 10 mg/kg | Intravenous | Single dose | [7][8] |
| NOD-SCID mice with LX-14 and LX-7 xenografts | Non-Small Cell Lung Cancer | 75 mg/kg | Oral | Twice daily | [3][9] |
| Male C57BL/6 mice | Peritoneal Fibrosis | 20 mg/kg | Intraperitoneal injection | Daily | [10][11] |
| Lethally infected mice | Invasive Candidiasis | 0.63, 2.5, 10, 40 mg/kg | Intravenous and Oral | Once daily | [12] |
| BALB/c and DBA/2 mice | Disseminated Candida albicans infection | 5 or 20 mg/kg | Intraperitoneal | Daily for 14 days | [13] |
| Murine Hedgehog-dependent medulloblastoma model | Medulloblastoma | 100 mg/kg or 75 mg/kg | Not Specified | Twice daily | [14] |
| Nude mice with HT-29 xenografts | Colon Cancer | 10 mg/kg or 20 mg/kg | Intraperitoneal | On days 14, 18, 22, and 26 | [15] |
| Nude mice with AGS or MKN45 xenografts | Gastric Cancer | 75 mg/kg | Oral | Twice daily | [16] |
| Nude mice with SW-480 or HCT-116 xenografts | Colon Cancer | 75 mg/kg | Oral gavage | Twice daily for 14 days | [17] |
| Immunosuppressed mice | Invasive Pulmonary Aspergillosis | 10, 20, or 40 mg/kg | Intravenous | Once a day for 4 days | [18] |
| Murine Ehrlich ascites breast cancer model | Breast Cancer | 10 mg/kg | Intraperitoneal injection | Daily for 14 days | [19] |
| ICR mice | Oral and Oesophageal Candidiasis | 0.8, 4.0, or 20 mg/kg/day | Oral or Intragastric | Daily | [20][21] |
Experimental Protocols
Protocol 1: Preparation and Administration of Itraconazole via Oral Gavage
This protocol details the preparation of an itraconazole solution using cyclodextrin (B1172386) for enhanced solubility and its subsequent administration to mice via oral gavage.
Materials:
-
Itraconazole powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL or 50 mL)
-
Adjustable micropipettes and sterile tips
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 18-20 gauge, 1.5 inches long with a rounded tip)[22]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Itraconazole Solution:
-
Calculate the required amount of itraconazole and HP-β-CD. A common vehicle is a 20-40% (w/v) solution of HP-β-CD in sterile water. The ratio of itraconazole to HP-β-CD can vary, but a 1:4 or 1:5 weight ratio is a good starting point.
-
In a sterile conical tube, dissolve the calculated amount of HP-β-CD in the required volume of sterile water. Mix using a magnetic stirrer until the HP-β-CD is completely dissolved.
-
Slowly add the itraconazole powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring at room temperature for several hours, or overnight, until the itraconazole is fully dissolved. The solution should be clear. Protect the solution from light.
-
Sterile filter the final solution through a 0.22 µm filter if necessary.
-
-
Oral Gavage Administration:
-
Weigh the mouse to determine the correct volume of itraconazole solution to administer. The maximum volume for oral gavage in mice is typically 10 mL/kg.[22][23]
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[23] The body should be held in a vertical position.[23]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle to indicate the maximum insertion depth.[22]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[22]
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the correct position, slowly administer the calculated volume of the itraconazole solution.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the mouse for a few minutes after the procedure for any signs of distress, such as labored breathing.[22]
-
Protocol 2: Preparation and Administration of Itraconazole via Intraperitoneal (IP) Injection
This protocol outlines the preparation of an itraconazole solution and its administration via intraperitoneal injection.
Materials:
-
Itraconazole powder
-
Solubilizing agent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), or cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Adjustable micropipettes and sterile tips
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Itraconazole Solution:
-
Dissolve the itraconazole powder in a minimal amount of a suitable solubilizing agent like DMSO.
-
Further dilute the solution with sterile saline to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity (e.g., final DMSO concentration is often recommended to be below 5-10%).
-
Ensure the final solution is clear and free of precipitates.
-
-
Intraperitoneal Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and allow its hindquarters to rest on a surface.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Lift the skin slightly and insert the needle at a 10-20 degree angle.
-
Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the itraconazole solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathways
The anti-cancer effects of itraconazole are largely mediated through the inhibition of the Hedgehog and VEGFR2 signaling pathways.
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Caption: Itraconazole inhibits angiogenesis by impairing VEGFR2 glycosylation and trafficking.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating the efficacy of itraconazole.
Caption: A generalized experimental workflow for in vivo mouse studies with itraconazole.
References
- 1. reya-lab.org [reya-lab.org]
- 2. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation in mice of amorphous itraconazole-based dry powder formulations for inhalation with high bioavailability and extended lung retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biodistribution of itraconazole in rats and mice following intravenous administration in a novel liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Itraconazole Attenuates Peritoneal Fibrosis Through Its Effect on the Sonic Hedgehog Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Data on the in vitro and in vivo anti-tumor effects of itraconazole, paclitaxel, and the two in combination in HT-29 and YM-1 cancer cell line and HT-29 colon cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of intravenous itraconazole against invasive pulmonary aspergillosis in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Oral administration of itraconazole solution has superior efficacy in experimental oral and oesophageal candidiasis in mice than its intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Western Blot Analysis of Itraconazole-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Itraconazole on cellular signaling pathways. The protocols detailed below are intended for researchers in cell biology, pharmacology, and drug development who are examining the molecular mechanisms of Itraconazole, a repurposed antifungal agent with known anti-cancer and anti-angiogenic properties.
Itraconazole has been shown to modulate several key signaling cascades, most notably the Hedgehog (Hh) and the mechanistic Target of Rapamycin (mTOR) pathways.[1][2] Western blotting is an essential technique to quantify the changes in protein expression and phosphorylation status within these pathways upon Itraconazole treatment.
Key Signaling Pathways Modulated by Itraconazole
Itraconazole treatment has been demonstrated to inhibit both the Hedgehog and mTOR signaling pathways.[2] In the Hedgehog pathway, Itraconazole can suppress the expression of key transcription factors Gli1 and Gli2. Within the mTOR pathway, Itraconazole can reduce the phosphorylation of downstream effectors such as p70S6K (S6K) and 4E-BP1, indicating a blockage of mTORC1 activity.[3][4] Furthermore, Itraconazole has been observed to influence the expression of proteins involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, CDK4, and Cyclin D1.[1][5]
Quantitative Data Summary
The following tables summarize the reported effects of Itraconazole on key proteins in various cell lines as determined by Western blot analysis. The data is presented as a relative change compared to untreated control cells.
Table 1: Effect of Itraconazole on Hedgehog Signaling Pathway Proteins
| Cell Line | Protein | Itraconazole Concentration (µM) | Treatment Duration (hr) | Observed Effect | Reference |
| A375 (Melanoma) | Gli1 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| SK-MEL-28 (Melanoma) | Gli1 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| A375 (Melanoma) | Gli2 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| SK-MEL-28 (Melanoma) | Gli2 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| SW-480 (Colon Cancer) | shh | Not specified | Not specified | Significant decrease | |
| HCT-116 (Colon Cancer) | shh | Not specified | Not specified | Significant decrease | |
| SW-480 (Colon Cancer) | Gli1 | Not specified | Not specified | Significant decrease | |
| HCT-116 (Colon Cancer) | Gli1 | Not specified | Not specified | Significant decrease |
Table 2: Effect of Itraconazole on mTOR Signaling Pathway Proteins
| Cell Line | Protein | Itraconazole Concentration (µM) | Treatment Duration (hr) | Observed Effect | Reference |
| A375 (Melanoma) | p-S6K | 1, 2, 4 | 48 | Dose-dependent decrease | |
| SK-MEL-28 (Melanoma) | p-S6K | 1, 2, 4 | 48 | Dose-dependent decrease | |
| A375 (Melanoma) | p-4E-BP1 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| SK-MEL-28 (Melanoma) | p-4E-BP1 | 1, 2, 4 | 48 | Dose-dependent decrease | |
| AN3-CA (Endometrial Cancer) | p-AKT | 10 | 48 | Decrease | [3] |
| HEC-1A (Endometrial Cancer) | p-AKT | 10 | 48 | Decrease | [3] |
| AN3-CA (Endometrial Cancer) | p-p70S6K | 10 | 48 | Decrease | [3] |
| HEC-1A (Endometrial Cancer) | p-p70S6K | 10 | 48 | Decrease | [3] |
| MDA-MB-231 (Breast Cancer) | p-AKT | IC50 (4.917) | Not specified | Decrease | [4] |
| BT-549 (Breast Cancer) | p-AKT | IC50 (4.367) | Not specified | Decrease | [4] |
| MDA-MB-231 (Breast Cancer) | p-mTOR | IC50 (4.917) | Not specified | Decrease | [4] |
| BT-549 (Breast Cancer) | p-mTOR | IC50 (4.367) | Not specified | Decrease | [4] |
| MDA-MB-231 (Breast Cancer) | p-p70S6K | IC50 (4.917) | Not specified | Decrease | [4] |
| BT-549 (Breast Cancer) | p-p70S6K | IC50 (4.367) | Not specified | Decrease | [4] |
Table 3: Effect of Itraconazole on Apoptosis and Cell Cycle Regulatory Proteins
| Cell Line | Protein | Itraconazole Concentration (µM) | Treatment Duration (hr) | Observed Effect | Reference |
| A375 (Melanoma) | Bax | Not specified | Not specified | Increase | [1][5] |
| A2058 (Melanoma) | Bax | Not specified | Not specified | Increase | [1][5] |
| A375 (Melanoma) | Bcl-2 | Not specified | Not specified | Decrease | [1][5] |
| A2058 (Melanoma) | Bcl-2 | Not specified | Not specified | Decrease | [1][5] |
| A375 (Melanoma) | CDK4 | Not specified | 48 | Significant decrease | [1][5] |
| A2058 (Melanoma) | CDK4 | Not specified | 48 | Significant decrease | [1][5] |
| A375 (Melanoma) | Cyclin D1 | Not specified | 48 | Significant decrease | [1][5] |
| A2058 (Melanoma) | Cyclin D1 | Not specified | 48 | Significant decrease | [1][5] |
| SW-480 (Colon Cancer) | Bax | Not specified | 48 | Increase | |
| HCT-116 (Colon Cancer) | Bax | Not specified | 48 | Increase | |
| SW-480 (Colon Cancer) | Bcl-2 | Not specified | 48 | Decrease | |
| HCT-116 (Colon Cancer) | Bcl-2 | Not specified | 48 | Decrease | |
| SW-480 (Colon Cancer) | CDK4 | Not specified | 48 | Decrease | |
| HCT-116 (Colon Cancer) | CDK4 | Not specified | 48 | Decrease | |
| SW-480 (Colon Cancer) | Cyclin D1 | Not specified | 48 | Decrease | |
| HCT-116 (Colon Cancer) | Cyclin D1 | Not specified | 48 | Decrease |
Visualized Signaling Pathways and Experimental Workflow
Caption: Itraconazole's inhibitory effects on the Hedgehog and mTOR signaling pathways.
Caption: Experimental workflow for Western blot analysis of Itraconazole-treated cells.
Detailed Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the impact of Itraconazole on target protein expression and phosphorylation.
Cell Culture and Itraconazole Treatment
-
Cell Lines: Select appropriate cell lines known to be responsive to Itraconazole (e.g., A375 melanoma, HCT-116 colon cancer, HUVEC).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well or 10 cm plates to achieve 70-80% confluency at the time of treatment.
-
Itraconazole Preparation: Prepare a stock solution of Itraconazole (e.g., 10 mM in DMSO). Further dilute in culture medium to the desired final concentrations (typically ranging from 1 to 10 µM).
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of Itraconazole or a vehicle control (DMSO at the same final concentration as the highest Itraconazole dose).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer to each well or plate (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X or 6X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's specifications.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Gli1, anti-p-S6K, anti-Bax, etc.) diluted in the blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: To ensure accurate quantification, normalize the band intensity of the target protein to a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) that is not affected by the treatment. For phosphorylated proteins, it is recommended to normalize the phosphoprotein signal to the total protein signal.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control. Perform statistical analysis to determine the significance of the observed changes.
References
Application Notes and Protocols for Cell Viability Assays with Itraconazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a triazole antifungal agent, has garnered significant attention for its potent anticancer properties.[1][2][3] Originally developed to inhibit fungal lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis, Itraconazole has been shown to exhibit antineoplastic activity through various mechanisms.[1][2] These include the inhibition of critical signaling pathways such as the Hedgehog (Hh) pathway, the mammalian target of rapamycin (B549165) (mTOR) pathway, and the HER2/AKT pathway.[2][4][5][6] Itraconazole's anticancer effects also involve the inhibition of angiogenesis and the induction of apoptosis and autophagy.[1][2][7]
This document provides detailed protocols for assessing the effects of Itraconazole on cancer cell viability using common colorimetric assays: the MTT and WST-1 assays. These assays are fundamental in preclinical drug development to determine the cytotoxic and cytostatic effects of compounds like Itraconazole.
Signaling Pathways Modulated by Itraconazole
Itraconazole's multifaceted anti-cancer activity stems from its ability to interfere with several key signaling cascades that are often dysregulated in cancer.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in many cancers.[4] Itraconazole has been identified as a potent antagonist of the Hh pathway, acting on the Smoothened (SMO) protein, a key component of the pathway.[4][8] This inhibition prevents the activation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.[8]
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting the SMO protein.
mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Itraconazole has been shown to inhibit mTOR signaling, which can lead to cell cycle arrest and induction of autophagy.[2][3]
References
- 1. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Itraconazole and Cisplatin Combination Therapy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839), an azole antifungal agent, has demonstrated significant antitumor properties, positioning it as a candidate for drug repurposing in oncology.[1][2][3] Preclinical studies have highlighted its ability to inhibit angiogenesis and modulate key signaling pathways involved in tumor growth.[1][4][5] This document provides detailed application notes and protocols for the combination therapy of itraconazole with the conventional chemotherapeutic agent, cisplatin (B142131), in xenograft models, particularly focusing on non-small cell lung cancer (NSCLC). The synergistic effects of this combination therapy suggest a promising avenue for enhancing the efficacy of standard chemotherapy.[4][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of itraconazole and cisplatin combination therapy in NSCLC primary xenograft models.
Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models. [1][6]
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | P-value |
| LX-14 (Squamous Cell Carcinoma) | Itraconazole (ITRA) | 75 mg/kg, twice daily | 72 | < 0.001 |
| Cisplatin (CDDP) | 4 mg/kg, every 7 days | 75 | < 0.001 | |
| ITRA + CDDP | As above | 97 | ≤ 0.001 (vs single agents) | |
| LX-7 (Adenocarcinoma) | Itraconazole (ITRA) | 75 mg/kg, twice daily | 79 | < 0.001 |
| Cisplatin (CDDP) | 4 mg/kg, every 7 days | 48 | < 0.001 | |
| ITRA + CDDP | As above | 95 | ≤ 0.001 (vs single agents) |
Table 2: Effect on Tumor Vascularity in NSCLC Xenograft Models. [6]
| Xenograft Model | Treatment Group | Mean Tumor Vascular Area (%) | P-value |
| LX-14 | Vehicle | 14.9 | - |
| Itraconazole | 5.8 | < 0.001 | |
| Cisplatin | 11.2 | - | |
| ITRA + CDDP | 6.1 | < 0.001 (vs CDDP alone) | |
| LX-7 | Vehicle | 21.9 | - |
| Itraconazole | 9.7 | < 0.001 | |
| Cisplatin | 20.8 | - | |
| ITRA + CDDP | 10.3 | < 0.001 (vs CDDP alone) |
Experimental Protocols
Animal Model and Xenograft Establishment
This protocol outlines the establishment of primary NSCLC xenografts in immunodeficient mice.
-
Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are a suitable strain for establishing xenografts.[6]
-
Tumor Implantation:
-
Obtain primary tumor tissue from untreated NSCLC patients.
-
Mechanically dissect the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the NOD/SCID mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously implant a single tumor fragment into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula (length × width²) / 2 can be used to calculate tumor volume.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Drug Preparation and Administration
This protocol details the preparation and administration of itraconazole and cisplatin.
-
Itraconazole Formulation:
-
Cisplatin Formulation:
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used for itraconazole orally and a saline control intraperitoneally.
-
Itraconazole Monotherapy: Administer itraconazole (75 mg/kg) orally twice daily.
-
Cisplatin Monotherapy: Administer cisplatin (4 mg/kg) intraperitoneally once a week.
-
Combination Therapy: Administer both itraconazole and cisplatin as per the schedules for the monotherapy groups.
-
-
Treatment Duration: The typical treatment duration for efficacy studies is 14 days, with continued monitoring of tumor growth and animal well-being.[1][6]
Assessment of Antitumor Efficacy
This protocol describes the methods for evaluating the effectiveness of the combination therapy.
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors to provide an additional measure of treatment efficacy.
-
Immunohistochemistry:
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform immunohistochemical staining for markers of interest, such as CD31 to assess tumor vascularity and Ki-67 to evaluate cell proliferation.
-
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Perform Western blot analysis to assess the expression levels of key proteins in relevant signaling pathways, such as HIF1α.[6]
-
Signaling Pathways and Mechanisms of Action
Itraconazole, in combination with cisplatin, exerts its antitumor effects through multiple mechanisms. The primary pathways involved are the inhibition of angiogenesis and the Hedgehog signaling pathway.
Anti-Angiogenesis
Itraconazole inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4][5][6] It achieves this by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] This leads to a reduction in tumor vascularity, thereby limiting the supply of oxygen and nutrients to the tumor. The combination with cisplatin further enhances this anti-angiogenic effect, leading to a significant decrease in tumor vascular area.[6]
References
- 1. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Inhibitory Effect of Itraconazole on the HER2/AKT Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Itraconazole (B105839), an FDA-approved antifungal agent, has demonstrated promising anticancer properties by modulating various oncogenic signaling pathways.[1][2] Of significant interest is its ability to suppress the HER2/AKT signaling cascade, a critical pathway involved in cell proliferation, survival, and tumorigenesis.[3][4][5][6] Overexpression of HER2 (Human Epidermal Growth Factor Receptor 2) leads to the aberrant activation of the downstream PI3K/AKT pathway, which is a hallmark of several cancers, including breast, ovarian, and esophageal cancers.[7][8][9] Itraconazole has been shown to inhibit the proliferation of cancer cells by downregulating HER2 expression and subsequently reducing the phosphorylation of AKT and its downstream effectors.[3][4] These application notes provide a detailed protocol for studying the effect of Itraconazole on the HER2/AKT pathway in a cancer cell line model.
Data Presentation
Table 1: Summary of Itraconazole's Effects on the HER2/AKT Pathway
| Parameter | Cell Line(s) | Itraconazole Concentration | Observed Effect | Reference(s) |
| Cell Viability | AN3-CA, HEC-1A, Ishikawa (Endometrial Cancer) | Up to 10 µM | Dose-dependent suppression of proliferation | [10] |
| U87, C6 (Glioblastoma) | < 5 µM (IC50) | Dose-dependent growth arrest | [11] | |
| OE33, FLO-1, KYSE70, KYSE510 (Esophageal Cancer) | 2.5 µM | Inhibition of cell proliferation and G1-phase cell-cycle arrest | [4][5] | |
| Protein Phosphorylation | OE33, FLO-1, KYSE70, KYSE510 (Esophageal Cancer) | 2.5 µM | Decreased phosphorylation of AKT (Thr308 and Ser473) and S6 ribosomal protein | [4][5] |
| AN3-CA, HEC-1A (Endometrial Cancer) | 10 µM | Reduced phosphorylation of AKT and p70S6K | [10][12] | |
| Protein Expression | OE33, FLO-1, KYSE70, KYSE510 (Esophageal Cancer) | 2.5 µM | Decreased total HER2 protein expression | [3][4] |
| Gene Expression | OE33, FLO-1, KYSE70, KYSE510 (Esophageal Cancer) | 2.5 µM | Decreased ERBB2 (HER2) mRNA levels | [4] |
Experimental Protocols
Cell Culture and Itraconazole Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with Itraconazole. Specific cell lines (e.g., HER2-overexpressing lines like SKBR3 or BT-474) and optimal seeding densities should be determined based on experimental goals.
Materials:
-
HER2-positive cancer cell line (e.g., SKBR3, BT-474, OE33)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Itraconazole (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HER2-positive cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of Itraconazole in DMSO.
-
Seed cells in either 6-well plates (for Western blotting) or 96-well plates (for cell viability assays) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare working solutions of Itraconazole by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add the Itraconazole-containing medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Itraconazole on cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][13]
Materials:
-
Cells treated with Itraconazole in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[13]
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate at 37°C for 3-4 hours.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[13]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[10][15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of HER2 and AKT Phosphorylation
This protocol details the steps to analyze the protein expression and phosphorylation status of HER2 and AKT via Western blotting.[16][17][18]
Materials:
-
Cells treated with Itraconazole in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
p-HER2 (Tyr1221/1222)
-
Total HER2
-
p-AKT (Ser473)
-
Total AKT
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the total protein levels to the loading control.
-
Mandatory Visualizations
Caption: Itraconazole inhibits the HER2/AKT pathway by reducing HER2 expression.
Caption: Workflow for studying Itraconazole's effect on HER2/AKT signaling.
References
- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review | MDPI [mdpi.com]
- 8. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 12. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Itraconazole in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), an azole antifungal agent, has demonstrated significant potential as an anticancer agent through its dual mechanism of action: the inhibition of angiogenesis and the Hedgehog signaling pathway.[1][2][3] In preclinical non-small cell lung cancer (NSCLC) xenograft models, itraconazole has been shown to impede tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents like cisplatin.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing itraconazole in an NSCLC xenograft model, intended to guide researchers in the replication and further exploration of these findings.
Mechanism of Action
Itraconazole exerts its anti-cancer effects primarily through two distinct pathways:
-
Anti-Angiogenesis: Itraconazole inhibits endothelial cell proliferation, migration, and tube formation, which are critical processes for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[4][5][7] This anti-angiogenic activity is mediated, in part, by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.[1] A notable consequence of this vascular disruption is the induction of hypoxia within the tumor, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][6]
-
Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in tumorigenesis and cancer stem cell maintenance. Itraconazole has been identified as an inhibitor of this pathway, acting on the Smoothened (SMO) protein, a key component of the Hh signaling cascade.[2][3][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of itraconazole in NSCLC xenograft models.
Table 1: Tumor Growth Inhibition in NSCLC Xenograft Models
| Xenograft Model | Treatment Group | Duration of Treatment | Percent Tumor Growth Inhibition (%) | Reference |
| LX-7 (Adenocarcinoma) | Itraconazole (75 mg/kg, twice daily) | 14 days | 79 | [4][9] |
| LX-14 (Squamous Cell Carcinoma) | Itraconazole (75 mg/kg, twice daily) | 14 days | 72 | [4][9] |
| LX-7 (Adenocarcinoma) | Cisplatin (4 mg/kg, weekly) | 14 days | 48 | [9] |
| LX-14 (Squamous Cell Carcinoma) | Cisplatin (4 mg/kg, weekly) | 14 days | 75 | [9] |
| LX-7 (Adenocarcinoma) | Itraconazole + Cisplatin | 14 days | 95 | [9] |
| LX-14 (Squamous Cell Carcinoma) | Itraconazole + Cisplatin | 14 days | 97 | [9] |
Table 2: Effect of Itraconazole on Tumor Microvessel Density in NSCLC Xenografts
| Xenograft Model | Treatment Group | Mean Tumor Vascular Area (%) | Reduction in Vascular Area (%) | Reference |
| LX-7 (Adenocarcinoma) | Vehicle | 21.9 | - | [9] |
| Itraconazole | 9.7 | 55.7 | [9] | |
| Cisplatin | 20.8 | 5.0 | [9] | |
| Itraconazole + Cisplatin | 10.3 | 53.0 | [9] | |
| LX-14 (Squamous Cell Carcinoma) | Vehicle | 14.9 | - | [9] |
| Itraconazole | 5.8 | 61.1 | [9] | |
| Cisplatin | 11.2 | 24.8 | [9] | |
| Itraconazole + Cisplatin | 6.1 | 59.1 | [9] |
Experimental Protocols
NSCLC Primary Xenograft Model Establishment
This protocol outlines the procedure for establishing primary NSCLC tumor xenografts in immunodeficient mice.
Materials:
-
Fresh, sterile NSCLC tumor tissue from patient biopsies or surgical resections
-
Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice (6-8 weeks old)
-
Matrigel (Corning)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpels, forceps)
-
24-gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal clippers
Procedure:
-
Tumor Tissue Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), wash the fresh tumor tissue with cold, sterile PBS.
-
Mince the tissue into small fragments (approximately 1-2 mm³).
-
Resuspend the tissue fragments in a 1:1 mixture of cold sterile PBS and Matrigel.
-
-
Animal Preparation:
-
Anesthetize the NOD/SCID mouse using an approved anesthetic protocol.
-
Shave the hair from the dorsal flank, the intended site of injection.
-
Sterilize the injection site with 70% ethanol.
-
-
Tumor Implantation:
-
Draw the tumor fragment/Matrigel suspension into a 1 mL syringe fitted with a 24-gauge needle.
-
Subcutaneously inject approximately 100-200 µL of the suspension into the prepared flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Itraconazole Administration (Oral Gavage)
This protocol describes the preparation and administration of itraconazole via oral gavage.
Materials:
-
Itraconazole powder (USP grade)
-
Hydroxypropyl-β-cyclodextrin (HPBCD) or other suitable vehicle
-
Sterile water for injection
-
Gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Magnetic stirrer and stir bar
Procedure:
-
Itraconazole Formulation:
-
Prepare a solution of HPBCD in sterile water (e.g., 20% w/v).
-
Slowly add the itraconazole powder to the HPBCD solution while stirring continuously to achieve the desired concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Stir until the itraconazole is fully dissolved. The solution may be heated gently (e.g., to 40-50°C) to aid dissolution. Allow the solution to cool to room temperature before administration.
-
-
Oral Gavage Administration:
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the itraconazole solution.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress after administration.
-
Immunohistochemistry for Microvessel Density (CD31 Staining)
This protocol details the staining of tumor sections for the endothelial cell marker CD31 to assess microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31 (PECAM-1)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-CD31 antibody overnight at 4°C.
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
Develop the signal with DAB substrate until a brown precipitate is visible.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the microvessel density by measuring the CD31-positive area relative to the total tumor area using image analysis software.
-
Western Blot for HIF-1α
This protocol describes the detection of HIF-1α protein levels in tumor lysates by Western blotting.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse anti-human HIF-1α
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
Loading control antibody (e.g., anti-β-actin)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Itraconazole inhibits angiogenesis by blocking VEGF signaling.
Caption: Itraconazole inhibits the Hedgehog pathway by targeting SMO.
Experimental Workflow Diagram
Caption: Workflow for NSCLC xenograft study with itraconazole.
References
- 1. Concentration-dependent Early Antivascular and Antitumor Effects of Itraconazole in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Itraconazole as an Anti-Cancer Agent in Gastric Cancer Cell Lines
References
- 1. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inhibitortx.com [inhibitortx.com]
- 9. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Itraconazole Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with itraconazole (B105839). It focuses on addressing the challenges associated with its low aqueous solubility.
Troubleshooting Guides
This section addresses common problems encountered during experiments with itraconazole, offering potential causes and solutions in a question-and-answer format.
Question: Why is my itraconazole precipitating out of solution, especially when I change the pH?
Answer: Itraconazole is a weakly basic drug with a pKa of 3.7, making its solubility highly dependent on pH.[1] It is more soluble in acidic environments where it becomes protonated. As the pH increases towards neutral or basic conditions, itraconazole loses its charge, becomes less polar, and precipitates out of the aqueous solution. This is a common issue when moving from a low pH gastric environment to a higher pH intestinal environment in dissolution studies.[2]
-
Immediate Solutions:
-
Maintain a low pH (ideally below 3) if your experimental conditions allow.
-
For in vitro dissolution studies that require a pH shift, consider using precipitation inhibitors. Certain polymers can maintain a supersaturated state of itraconazole, slowing down or preventing recrystallization.[2]
-
Question: I've prepared a solid dispersion of itraconazole, but the dissolution rate is still low or inconsistent. What could be the issue?
Answer: While solid dispersions can significantly improve itraconazole's dissolution, several factors can lead to suboptimal results:
-
Incomplete Conversion to Amorphous Form: The effectiveness of a solid dispersion relies on converting the crystalline drug into a more soluble amorphous state. If the preparation method is not optimized, residual crystallinity can remain, limiting the dissolution enhancement.
-
How to Verify: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting endotherm for itraconazole (around 166-168°C) in the DSC thermogram and the absence of sharp diffraction peaks in the PXRD pattern indicate a successful amorphous conversion.[3][4][5][6]
-
-
Polymer Selection and Drug-Polymer Ratio: The choice of polymer and the ratio of drug to polymer are critical. An inappropriate polymer may not effectively inhibit recrystallization or maintain supersaturation.[7][8]
-
Troubleshooting Steps:
-
Screen different hydrophilic polymers (e.g., HPMC, PVP, Soluplus®, Eudragit® EPO) to find one with good miscibility and interaction with itraconazole.[7][8]
-
Experiment with different drug-to-polymer ratios. Higher polymer content can sometimes improve stability and dissolution, but there is an optimal range for each formulation.[8]
-
-
-
Phase Separation: During storage or dissolution, the drug and polymer can separate into distinct phases, leading to the recrystallization of itraconazole and reduced dissolution.
-
Detection: Modulated DSC (MTDSC) can be used to investigate the miscibility and phase behavior of the drug and polymer in the solid dispersion.[6]
-
Question: My quantitative analysis of itraconazole concentration (using HPLC or UV-Vis) is giving inconsistent or inaccurate results. What should I check?
Answer: Inaccurate quantification can derail your solubility studies. Here are some common culprits and how to address them:
-
Poor Solubility in the Mobile Phase/Diluent: Itraconazole's low aqueous solubility extends to some analytical solvents. If the drug is not fully dissolved in your diluent or mobile phase, your results will be inaccurate.
-
Solution: Use a solvent in which itraconazole is freely soluble for your stock solutions, such as methanol (B129727) or chloroform (B151607).[9][10] For HPLC, ensure the mobile phase composition can maintain itraconazole solubility throughout the run. A common mobile phase is a mixture of acetonitrile (B52724) and a buffer.[2][9]
-
-
Adsorption to Filters or Vials: Itraconazole is lipophilic and can adsorb to surfaces, especially plastic vials and certain types of syringe filters. This will result in a lower measured concentration.
-
Best Practices:
-
Use glass vials where possible.
-
When filtering samples before analysis, it may be necessary to discard the initial portion of the filtrate to saturate any binding sites on the filter.[5]
-
Validate your sample preparation procedure by running control samples of known concentrations to check for recovery.
-
-
-
Incorrect Wavelength for UV-Vis Spectrophotometry: Using a suboptimal wavelength will reduce the sensitivity and accuracy of your measurements.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of itraconazole?
Itraconazole is practically insoluble in water. Its solubility is extremely low, reported to be in the range of 1-4 ng/mL at neutral pH.[13] However, its solubility increases in acidic conditions, reaching approximately 4-6 µg/mL in 0.1 N HCl (pH 1.2).[1][14]
Q2: Which methods are most effective for enhancing the aqueous solubility of itraconazole?
The most commonly successful methods are:
-
Solid Dispersions: This involves dispersing itraconazole in a hydrophilic polymer matrix in an amorphous state. Techniques like hot-melt extrusion and spray drying are often used.[7] This is a widely preferred technique due to its ease of preparation and efficiency.
-
Cyclodextrin (B1172386) Complexation: Itraconazole can form inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic inner cavity and a hydrophilic outer surface. This complexation shields the hydrophobic drug molecule, significantly increasing its apparent water solubility.[11][15] The marketed oral solution of itraconazole (Sporanox®) utilizes this technology.[11]
Q3: How do I choose the right polymer for creating an itraconazole solid dispersion?
The choice of polymer is crucial for the stability and performance of the solid dispersion. Key factors to consider include:
-
Miscibility with Itraconazole: The polymer should be miscible with the drug to form a single-phase amorphous system. Hansen solubility parameters can be used as a predictive tool to assess miscibility.[7][8]
-
Inhibition of Crystallization: The polymer must prevent the amorphous itraconazole from converting back to its crystalline form during storage and dissolution.
-
pH-Dependent Solubility: For targeted release, you might choose a pH-dependent polymer. For example, Eudragit® EPO dissolves at low pH, which could be suitable for immediate release in the stomach.[7]
Q4: What is the role of cyclodextrins in improving itraconazole solubility?
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They encapsulate the poorly soluble guest molecule (itraconazole) within their hydrophobic central cavity. This host-guest complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the overall solubility of the drug.[12][15] The complexation is a dynamic equilibrium, and as the free drug is absorbed, more drug is released from the complex to maintain the equilibrium.
Q5: How can I interpret DSC and PXRD data for my itraconazole formulations?
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For itraconazole, you should look for:
-
Crystalline Itraconazole: A sharp endothermic peak around 166-168°C, corresponding to its melting point.[3][6]
-
Amorphous Itraconazole (in a solid dispersion): The absence of this sharp melting peak indicates that the drug has been successfully converted to its amorphous form. You may observe a glass transition (Tg) instead, which is a characteristic of amorphous materials.[5][16]
-
-
Powder X-ray Diffraction (PXRD): This technique analyzes the crystalline structure of a material.
-
Crystalline Itraconazole: The diffractogram will show a series of sharp, well-defined peaks at specific 2θ angles, which is characteristic of a crystalline structure.[3][4][17]
-
Amorphous Itraconazole: The PXRD pattern will show a broad "halo" with no distinct sharp peaks, indicating the absence of a long-range ordered crystalline structure.[5]
-
Data Presentation
Table 1: Solubility of Itraconazole in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water (neutral pH) | 25 | ~1 ng/mL |
| 0.1 N HCl (pH 1.2) | 37 | 8.59 µg/mL[14] |
| 0.1 N HCl | 37 | 16.29 ± 0.07 µg/mL[18] |
| Dimethyl sulfoxide (B87167) (DMSO) | Ambient | ~0.5 mg/mL[19] |
| Dimethylformamide (DMF) | Ambient | ~0.5 mg/mL[19] |
| Chloroform | Ambient | Soluble |
| Methanol | Ambient | Slightly soluble |
| Ethanol | Ambient | Slightly soluble |
Note: "Slightly soluble" and "Soluble" are qualitative terms from literature and specific quantitative values may vary.
Table 2: Enhanced Solubility of Itraconazole in Different Formulations
| Formulation Method | Carrier/Complexing Agent | Molar/Weight Ratio (Drug:Carrier) | Dissolution Medium | Enhanced Solubility/Release |
| Cyclodextrin Complexation (Kneading Method) | HP-β-CD | 1:2 | pH 1.2 Buffer | 12.39 µg/mL (from 4.5 µg/mL)[12] |
| Cyclodextrin Complexation (Kneading Method) | RAMEB | 1:2 | pH 1.2 Buffer | 14.05 µg/mL (from 4.5 µg/mL)[12] |
| Cyclodextrin Complexation (Dissolving Method) | HP-β-CD | 1g in 100mL of 25% HP-β-CD | pH 2.0 | 1 g/100 mL[11] |
| Solid Dispersion (Spray Drying) | Gelucire 50/13 & Glyceryl Dibehenate | 1:3 | pH 1.2 Acetate Buffer | 5.2 times higher than plain drug[20] |
| Solid Dispersion (Centrifugal Melt Spinning) | Sucrose | 1:9 | 0.1 N HCl | 190.6 ± 0.7 µg/mL (from 16.29 µg/mL)[13][18] |
Experimental Protocols
1. Protocol for Determining Saturation Solubility
This protocol is a general guideline for measuring the equilibrium solubility of itraconazole in a given solvent.
-
Preparation: Add an excess amount of itraconazole powder to a known volume of the desired aqueous medium (e.g., buffer of a specific pH) in a sealed container (glass vials are recommended).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).[16][18]
-
Separation: After equilibration, allow the undissolved particles to settle. Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining undissolved solids. Be mindful of potential drug adsorption to the filter.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of itraconazole using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[16]
2. Protocol for Preparing Itraconazole-Cyclodextrin Inclusion Complexes (Kneading Method)
This method creates a paste that is then dried to form the complex.
-
Weighing: Accurately weigh itraconazole and the chosen cyclodextrin (e.g., HP-β-CD) in the desired molar ratio (e.g., 1:1, 1:2, or 1:3).[6]
-
Mixing: Place the powders in a mortar and lightly mix.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., ethanol-water 50/50 v/v) dropwise to the powder mixture.[6] Knead the mixture thoroughly for a specified period (e.g., 20-30 minutes) to form a homogeneous paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to protect it from moisture.
3. Protocol for Preparing Itraconazole Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method for preparing solid dispersions.
-
Dissolution: Dissolve a weighed amount of itraconazole and the selected hydrophilic polymer in a suitable common volatile solvent or solvent mixture (e.g., chloroform, methanol, or a dichloromethane/ethanol mixture).[4]
-
Evaporation: Remove the solvent by evaporation under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using DSC and PXRD) and dissolution properties.
4. Protocol for Quantification of Itraconazole by UV-Vis Spectrophotometry
This is a simple and cost-effective method for determining itraconazole concentration.
-
Solvent Selection: Choose a solvent in which itraconazole is freely soluble and that does not interfere with the measurement at the analytical wavelength. Methanol and chloroform are commonly used.[11][12]
-
Determine λmax: Prepare a dilute solution of itraconazole in the selected solvent. Scan the solution in a UV-Vis spectrophotometer over a range of 200-400 nm to find the wavelength of maximum absorbance (λmax).[11]
-
Prepare Standard Solutions: Prepare a stock solution of itraconazole of a known concentration in the chosen solvent. From this stock, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and is your calibration curve.
-
Measure Sample Concentration: Measure the absorbance of your unknown sample (after appropriate dilution). Use the equation of the line from the calibration curve to calculate the concentration of itraconazole in your sample.
Visualizations
Caption: A troubleshooting workflow for common itraconazole solubility issues.
Caption: Itraconazole encapsulation by a cyclodextrin to form a soluble complex.
Caption: A general workflow for preparing and evaluating a solid dispersion.
References
- 1. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scialert.net [scialert.net]
- 4. jpsionline.com [jpsionline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jetir.org [jetir.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. crsubscription.com [crsubscription.com]
- 15. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Determination of itraconazole solubility [bio-protocol.org]
Technical Support Center: Overcoming Itraconazole Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with itraconazole (B105839) in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments involving itraconazole.
Issue 1: Higher than expected IC50 value for itraconazole in our cancer cell line.
-
Question: We are observing a higher than expected IC50 value for itraconazole in our cancer cell line compared to published data. What could be the reason, and how can we troubleshoot this?
-
Answer: Several factors can contribute to reduced sensitivity to itraconazole. Here are some potential causes and troubleshooting steps:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are efflux pumps that can actively transport itraconazole out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5] Itraconazole itself can inhibit P-gp, which is one of its mechanisms for overcoming multidrug resistance to other chemotherapeutics.[2][3][6] However, high levels of these transporters can still contribute to reduced itraconazole sensitivity.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform western blotting or qPCR to determine the expression levels of ABCB1 and ABCG2 in your cell line.
-
Use a P-gp Inhibitor: Co-treat the cells with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) and itraconazole to see if it restores sensitivity.
-
Select a Different Cell Line: If high transporter expression is confirmed, consider using a cell line with lower or no expression of these efflux pumps for baseline sensitivity studies.
-
-
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the effects of itraconazole. Key pathways to investigate include:
-
Hedgehog (Hh) Pathway: While itraconazole is a known inhibitor of the Hh pathway, mutations in the Smoothened (SMO) receptor or overexpression of downstream effectors like GLI can confer resistance.[7][8][9][10]
-
PI3K/AKT/mTOR Pathway: This is a crucial survival pathway in many cancers.[3][11] Itraconazole can inhibit mTOR signaling, but compensatory activation of AKT may reduce its effectiveness.[3][12]
-
HER2/AKT Signaling: In some cancers, like esophageal cancer, the HER2/AKT pathway can be a driver of proliferation, and its activation may counteract the effects of itraconazole.[13]
-
Troubleshooting Steps:
-
Pathway Analysis: Use western blotting to examine the phosphorylation status and total protein levels of key components of these pathways (e.g., p-AKT, total AKT, p-mTOR, total mTOR, GLI1, SUFU, HER2).
-
Combination Therapy: Consider combining itraconazole with inhibitors of these alternative pathways (e.g., a PI3K inhibitor or a HER2 inhibitor like lapatinib) to assess for synergistic effects.[13]
-
-
-
Experimental Conditions:
-
Drug Solubility and Stability: Itraconazole is a lipophilic molecule with poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is not toxic to the cells. Prepare fresh drug solutions for each experiment.
-
Cell Culture Medium Components: Components in the serum or media could potentially interfere with itraconazole's activity.
-
Troubleshooting Steps:
-
Confirm Drug Potency: Test the activity of your itraconazole stock on a known sensitive cell line to confirm its potency.
-
Optimize Solvent Concentration: Perform a vehicle control experiment to ensure the solvent concentration is not affecting cell viability.
-
Serum Starvation: In some mechanistic studies, reducing the serum concentration or using serum-free media for a short period can help to dissect the drug's direct effects on signaling pathways.
-
-
-
Issue 2: Inconsistent results in angiogenesis assays with itraconazole.
-
Question: We are seeing variable inhibition of endothelial cell tube formation and migration with itraconazole treatment. What could be causing this variability?
-
Answer: Itraconazole's anti-angiogenic effects are well-documented and occur through multiple mechanisms, including inhibition of VEGF signaling and endothelial cell proliferation.[1][14][15] Inconsistent results can arise from several experimental factors.
-
Mechanism of Action: Itraconazole inhibits angiogenesis by interfering with VEGF binding to VEGFR2, leading to reduced endothelial cell proliferation, migration, and tube formation.[1][14] It can also affect cholesterol trafficking, which is important for endothelial cell function.[12]
-
Experimental System:
-
Endothelial Cell Type: Different types of endothelial cells (e.g., HUVECs vs. microvascular endothelial cells) may have varying sensitivities to itraconazole.
-
Angiogenic Stimulus: The type and concentration of the angiogenic stimulus (e.g., VEGF, bFGF) can influence the outcome.[14]
-
Assay Conditions: The density of cells, the quality of the Matrigel or other extracellular matrix, and the incubation time are all critical parameters.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use a consistent source and passage number of endothelial cells. Ensure cells are healthy and not overly confluent before starting the assay.
-
Optimize Stimulus Concentration: Perform a dose-response curve for your angiogenic stimulus to determine the optimal concentration for inducing a robust response.
-
Assay Controls: Include positive controls (stimulus alone) and negative controls (no stimulus) in every experiment. A known angiogenesis inhibitor can also be used as a positive control for inhibition.
-
Endpoint Measurement: Use a quantitative method to measure tube formation (e.g., total tube length, number of junctions) or migration (e.g., wound closure area, number of migrated cells).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to itraconazole?
A1: The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (ABCB1) and BCRP (ABCG2) can pump itraconazole out of the cell.[1][3][5]
-
Hedgehog Pathway Alterations: Mutations in the SMO receptor or amplification of downstream transcription factors like GLI can make the pathway resistant to itraconazole's inhibitory effects.[7][10]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways such as PI3K/AKT/mTOR and HER2/AKT can compensate for the pathways inhibited by itraconazole.[3][11][13]
-
Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance, although the specific mechanisms related to itraconazole are still under investigation.[16]
Q2: How can itraconazole be used to overcome resistance to other chemotherapeutic agents?
A2: Itraconazole can reverse multidrug resistance (MDR) through several mechanisms:
-
Inhibition of P-glycoprotein (P-gp): Itraconazole directly inhibits the function of the P-gp efflux pump, thereby increasing the intracellular concentration and efficacy of other chemotherapy drugs that are P-gp substrates (e.g., taxanes, anthracyclines).[2][3][6][17]
-
Inhibition of the Hedgehog Pathway: The Hedgehog pathway is implicated in the survival of cancer stem cells, which are often resistant to conventional chemotherapy.[10][18] By inhibiting this pathway, itraconazole may help to eliminate these resistant cell populations.
-
Anti-angiogenic Effects: By inhibiting angiogenesis, itraconazole can disrupt the tumor blood supply, which can enhance the efficacy of other cytotoxic agents.[1][14]
Q3: What are the key signaling pathways affected by itraconazole in cancer cells?
A3: Itraconazole modulates several key signaling pathways:
-
Hedgehog Pathway: Itraconazole inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[7][8][9][10]
-
Angiogenesis Pathways: It inhibits VEGF signaling by preventing the proper glycosylation and activation of VEGFR2.[1][12]
-
mTOR Pathway: Itraconazole can inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[3][11]
-
HER2/AKT Pathway: In esophageal cancer, itraconazole has been shown to suppress the HER2/AKT signaling pathway.[13]
Q4: Are there established experimental models for studying itraconazole resistance?
A4: Yes, several models can be used:
-
Drug-Resistant Cell Lines: Developing cell lines with acquired resistance by chronically exposing them to increasing concentrations of itraconazole. These can then be characterized to identify resistance mechanisms.
-
Xenograft Models: Using drug-resistant cell lines to establish tumors in immunocompromised mice to study resistance in an in vivo setting.[6][19]
-
Patient-Derived Xenografts (PDXs): PDX models can be used to study itraconazole efficacy and resistance in a more clinically relevant setting.[20]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs with specific mutations that confer resistance (e.g., in the Hedgehog pathway) can be valuable tools.
Q5: What are some important considerations when designing in vivo studies with itraconazole?
A5: Key considerations include:
-
Pharmacokinetics: Itraconazole has variable oral bioavailability, which can be affected by gastric pH.[18][19] Consider the formulation and route of administration to achieve consistent drug exposure.
-
Dosing Regimen: The dose and schedule of itraconazole administration can significantly impact its efficacy. Refer to preclinical and clinical data to inform your dosing strategy.[1][21]
-
Combination Therapy: When combining itraconazole with other agents, consider potential drug-drug interactions and the optimal scheduling of each drug.
-
Monitoring for Efficacy and Toxicity: Use appropriate methods to monitor tumor growth and assess for any potential side effects of the treatment.
Quantitative Data Summary
Table 1: IC50 Values of Itraconazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | < 5 | [19][22] |
| C6 | Glioblastoma | < 5 | [19][22] |
| Various Mesothelioma Cell Lines | Mesothelioma | < 5 | [18] |
Table 2: Clinical Trial Data of Itraconazole in Combination Therapy
| Cancer Type | Combination Therapy | Outcome | Reference |
| Refractory Ovarian Cancer | Docetaxel-based chemotherapy + Itraconazole (400-600 mg daily for 4-5 days) | Response rate of 32% in the itraconazole group vs. 11% in the control group. | [1][18] |
| Recurrent Clear Cell Ovarian Cancer | Chemotherapy + Itraconazole (400 mg daily for 4 days every 2 weeks) | Response rate of 44%; median overall survival of 1,047 days. | [1] |
| Metastatic Non-Squamous NSCLC | Pemetrexed (B1662193) + Itraconazole (200 mg daily) | Increased median progression-free survival and overall survival compared to pemetrexed alone. | [1] |
| Progressive Pancreatic Cancer | Chemotherapy + Itraconazole (400 mg daily for 4 days) | Response rate of 37% with initial chemotherapy combination, increasing to 47% with a subsequent irinotecan-based regimen. | [1] |
| Metastatic Castration-Resistant Prostate Cancer | Itraconazole (200 mg or 600 mg daily) | Higher dose (600 mg) increased progression-free survival. | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Itraconazole Sensitivity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of itraconazole in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO alone at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of itraconazole or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period as per the manufacturer's instructions. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation by Itraconazole
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with itraconazole at the desired concentration (e.g., IC50) for a specified time. Include an untreated or vehicle-treated control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-AKT, total AKT, GLI1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Itraconazole inhibits the Hedgehog pathway by targeting the SMO receptor.
Caption: Itraconazole inhibits angiogenesis by disrupting VEGFR2 signaling.
Caption: Itraconazole enhances chemotherapy efficacy by inhibiting P-gp efflux.
References
- 1. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ABC transporters in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer [frontiersin.org]
- 7. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Itraconazole Exerts Its Antitumor Effect in Esophageal Cancer By Suppressing the HER2/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Itraconazole inhibits HMEC-1 angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Itraconazole Reverts ABCB1-Mediated Docetaxel Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 19. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
Optimizing Itraconazole Concentration for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Itraconazole to induce apoptosis in cancer cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to aid in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Itraconazole induces apoptosis?
A1: Itraconazole primarily induces apoptosis by inhibiting the Hedgehog (Hh) signaling pathway.[1][2][3][4] Itraconazole acts on the Smoothened (SMO) receptor, a key component of the Hh pathway, preventing its activation.[1][2][4] This inhibition leads to the downstream suppression of GLI transcription factors, which in turn downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax, ultimately leading to caspase activation and programmed cell death.[4][5]
Q2: In which cancer cell lines has Itraconazole been shown to induce apoptosis?
A2: Itraconazole has demonstrated pro-apoptotic effects in a variety of cancer cell lines, including but not limited to:
-
Melanoma (A375, A2058)[5]
-
Colon cancer (SW-480, HCT-116)
-
Breast cancer
-
Non-small cell lung cancer
Q3: What is a typical starting concentration and treatment duration for Itraconazole to induce apoptosis?
A3: A common starting point for in vitro studies is in the range of 1-10 µM. For example, in gastric cancer cell lines MKN45 and AGS, a significant increase in apoptosis was observed after treatment with 10 µM Itraconazole for 72 hours.[7] In melanoma cell lines, a dose-dependent increase in apoptosis was seen after 48 hours of treatment.[5] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Can Itraconazole induce other forms of cell death besides apoptosis?
A4: Yes, besides apoptosis, Itraconazole has been reported to induce autophagy-mediated cell death in some cancer cells.[4] The interplay between apoptosis and autophagy in response to Itraconazole can be cell-type dependent.
Data Presentation: Effective Concentrations of Itraconazole
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Itraconazole in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| SGC-7901 | Gastric Cancer | 24.83 | 72 | [9] |
| MKN45 | Gastric Cancer | ~5-10 (effective conc.) | 72 | [7] |
| AGS | Gastric Cancer | ~5-10 (effective conc.) | 72 | [7] |
| A375 | Melanoma | Dose-dependent | 48 | [5] |
| A2058 | Melanoma | Dose-dependent | 48 | [5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low levels of apoptosis observed | Itraconazole concentration is too low: The IC50 can vary significantly between cell lines. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1-50 µM) to determine the optimal concentration for your cell line. |
| Treatment duration is too short: Apoptosis is a time-dependent process. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. | |
| Cell line is resistant to Itraconazole: Some cell lines may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or investigating combination therapies. Ensure the Hedgehog pathway is active in your cell line of choice. | |
| Poor drug solubility: Itraconazole is hydrophobic and may precipitate in culture media. | Dissolve Itraconazole in DMSO to create a stock solution. Ensure the final DMSO concentration in the media is low (<0.1%) and consistent across all treatments, including the vehicle control. | |
| High levels of necrosis observed | Itraconazole concentration is too high: Excessively high concentrations can lead to necrotic cell death rather than apoptosis. | Lower the concentration of Itraconazole. Analyze cells at an earlier time point. Use Annexin V/PI staining to distinguish between apoptotic and necrotic cells. |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors like cell passage number, confluency, and media quality can affect results. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed at a consistent density. |
| Inaccurate drug concentration: Errors in preparing stock solutions or dilutions. | Prepare fresh stock solutions regularly and carefully perform serial dilutions. | |
| Difficulty in detecting apoptosis markers by Western Blot | Low protein expression: The target protein may be expressed at low levels or the antibody may not be sensitive enough. | Optimize protein extraction and loading amounts. Use a more sensitive antibody or an alternative detection method. |
| Incorrect antibody usage: The antibody may not be validated for the specific application or species. | Use antibodies validated for Western blotting and the species of your cell line. Include positive and negative controls. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Itraconazole Treatment: After 24 hours, treat the cells with a range of Itraconazole concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This protocol provides a general framework for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Itraconazole for the determined duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis Markers
This protocol outlines the general steps for detecting changes in apoptosis-related proteins.
-
Protein Extraction: After Itraconazole treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reya-lab.org [reya-lab.org]
- 3. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Itraconazole Precipitation in Cell Media
For researchers, scientists, and drug development professionals utilizing itraconazole (B105839) in their experiments, encountering precipitation in cell culture media is a common yet frustrating challenge. This technical support guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to help you overcome this issue and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my itraconazole precipitating in the cell culture medium?
A1: Itraconazole is a lipophilic and hydrophobic compound, which means it has very poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation often occurs when a concentrated stock solution of itraconazole, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium. This change in solvent composition drastically reduces itraconazole's solubility, causing it to fall out of solution and form visible precipitates.[1] Other contributing factors can include the final concentration of itraconazole, the pH of the medium, and interactions with serum proteins.[3][4][5]
Q2: What is the best solvent to prepare my itraconazole stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of itraconazole for in vitro studies.[6][7] Ethanol can also be used, but itraconazole's solubility is generally higher in DMSO.[8] It is crucial to prepare a concentrated stock solution to minimize the final volume of the organic solvent added to your cell culture, as the solvent itself can have cytotoxic effects.[6][9]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[6][9] While some robust cell lines can tolerate up to 0.5% DMSO, it is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6][10][11][12]
Q4: I see a precipitate in my itraconazole stock solution upon thawing. Can I still use it?
A4: If you observe a precipitate in your stock solution, it is likely that the itraconazole has crystallized out of solution due to storage at low temperatures. You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing vigorously.[13] If the precipitate fully redissolves and the solution is clear, it is likely usable. However, for the most accurate and reproducible results, preparing a fresh stock solution is always the best practice.[13]
Q5: Can I do anything to the cell culture medium to improve itraconazole solubility?
A5: Yes, there are several strategies. Always use pre-warmed (37°C) media when adding the itraconazole stock solution to prevent temperature shock-induced precipitation.[1][13] Adding the stock solution dropwise while gently swirling or vortexing the media ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[6][13] For particularly challenging experiments, the use of solubilizing agents like cyclodextrins can significantly enhance the aqueous solubility of itraconazole.[14][15][16][17]
Q6: Does the pH of the cell culture medium affect itraconazole solubility?
A6: Yes, the solubility of itraconazole is pH-dependent.[5][18] As a weakly basic compound, its solubility is higher in acidic environments.[18] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is not optimal for itraconazole solubility. While altering the pH of your culture medium is generally not recommended as it will affect cell health, being aware of this property helps in understanding the precipitation issue.
Q7: How do serum proteins in the media affect itraconazole?
A7: Itraconazole is highly protein-bound (over 99%), primarily to albumin.[4][19][20] This high degree of protein binding can, in some instances, reduce its free, active concentration. However, studies have also shown that despite intense albumin binding, the antifungal activity of itraconazole was not diminished.[4][19][20] The interaction with serum proteins can also influence its solubility characteristics in the media.
Data Presentation
Table 1: Solubility of Itraconazole in Common Solvents
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL | Not Specified |
| Ethanol | Insoluble | 70 |
| Water | < 1 ng/L | Not Specified |
| Acidic Buffer (pH 1.2) | ~5.5 µg/mL | Room Temperature |
Data compiled from multiple sources.[2][7][8][18][21]
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Recommendation | Cell Type Consideration |
| ≤ 0.1% | Considered safe for most cell lines. | Recommended for sensitive and primary cells. |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines. | May induce cellular stress or differentiation in some cell types. |
| > 0.5% | Not recommended; high risk of cytotoxicity. | Can cause cell membrane damage and apoptosis. |
It is crucial to perform a dose-response experiment to determine the optimal DMSO concentration for your specific cell line and experimental duration.[6][9][10][11][12]
Experimental Protocols
Protocol 1: Preparation of Itraconazole Stock Solution
Materials:
-
Itraconazole powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Calculate the required amount of itraconazole and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the itraconazole powder accurately and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the itraconazole is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[13]
-
Visually inspect the solution to ensure there is no undissolved powder or precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Adding Itraconazole to Cell Culture Medium to Prevent Precipitation
Materials:
-
Prepared itraconazole stock solution (in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
-
Vortex mixer or pipette for gentle mixing
Procedure:
-
Thaw an aliquot of the itraconazole stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the itraconazole stock solution drop by drop.[1][6] This ensures rapid dispersion and prevents localized high concentrations.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation or cloudiness.
-
Use the freshly prepared itraconazole-containing medium immediately for your experiment. Do not store diluted itraconazole in aqueous solutions.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for itraconazole precipitation in cell media.
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting SMO.[22][23][24][25]
Caption: Itraconazole suppresses the HER2/AKT signaling pathway.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mmcop.edu.in [mmcop.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cyclodextrin-water soluble polymer ternary complexes enhance the solubility and dissolution behaviour of poorly soluble drugs. Case example: itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Itraconazole in cyclodextrin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 25. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Itraconazole In Vivo Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of itraconazole's in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is itraconazole (B105839) and why is its bioavailability a significant challenge?
A1: Itraconazole is a broad-spectrum antifungal agent belonging to the triazole class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4][5][6] Itraconazole is a weakly basic compound (pKa = 3.7) and is practically insoluble at neutral pH, but its solubility increases in acidic environments.[1][7][8][9] This poor, pH-dependent solubility is the primary reason for its low and variable oral bioavailability, which can compromise its therapeutic efficacy.[6][10]
Q2: What is the impact of food on the bioavailability of itraconazole capsules?
A2: The bioavailability of itraconazole capsules is significantly influenced by food. Administration immediately after a full meal maximizes its absorption.[11] The absolute oral bioavailability of the capsules is approximately 55% when taken with a meal.[11] In a fasted state, the bioavailability is considerably lower.[12][13][14] For instance, one study noted that the mean maximum plasma concentration (Cmax) after fasting was about 59% of that after a standard meal.[13] However, the type of meal is also crucial; a bread-based meal can increase bioavailability, whereas a rice-based meal has been shown to decrease it.[11][15]
Q3: How does the itraconazole oral solution compare to the capsule formulation?
A3: The itraconazole oral solution (e.g., Sporanox® oral solution), which contains hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent, exhibits greater bioavailability compared to the capsule formulation.[2][5][16] Studies have shown that the bioavailability of itraconazole from the oral solution is 30-33% greater than from the capsules.[2][16] Unlike the capsules, the oral solution has higher bioavailability when administered in a fasted state.[2][11] This makes the oral solution a more reliable option for patients who are unable to take medication with food.[2]
Q4: What is the role of gastric pH in itraconazole absorption?
A4: Gastric pH is a critical factor for the dissolution and absorption of itraconazole from capsule formulations.[10] As a weak base, itraconazole requires a highly acidic environment (low pH) to become ionized and dissolve.[8][9][17] In conditions of elevated gastric pH (hypochlorhydria or achlorhydria), which can be caused by diseases or co-administration of acid-reducing agents like proton pump inhibitors (PPIs), the dissolution of itraconazole is significantly impaired, leading to reduced absorption and lower plasma concentrations.[9][17] Simulations have predicted that under achlorhydric conditions, itraconazole absorption can be reduced by 49% in a fasted state and 32% in a fed state.[9]
Q5: Can co-administration of other substances improve the bioavailability of itraconazole capsules?
A5: Yes, co-administration with acidic beverages can enhance the bioavailability of itraconazole capsules, likely by lowering the gastric pH and improving drug dissolution. Studies have shown that taking itraconazole with cola or a vitamin C-containing beverage can significantly increase its absorption. For example, co-administration with a vitamin C beverage was found to increase the itraconazole Cmax by 56% and the area under the curve (AUC) by 49%.[8] This strategy can be particularly useful for patients with elevated gastric pH.[8]
Q6: What are the primary formulation strategies to enhance itraconazole bioavailability?
A6: Several advanced formulation strategies are employed to overcome the solubility challenges of itraconazole. These include:
-
Amorphous Solid Dispersions (ASDs): This is a leading strategy where itraconazole is molecularly dispersed in a hydrophilic polymer matrix (e.g., HPMC, Soluplus®).[7][18][19][20] This converts the drug from a crystalline to a more soluble amorphous state.[7][19] Technologies like hot-melt extrusion and spray drying are used to prepare ASDs.[1][7][20] A super-bioavailability (SUBA) formulation of itraconazole utilizes this technology to enhance dissolution and absorption.[21]
-
Nanotechnology: Reducing the particle size to the nanometer range increases the surface area for dissolution. Approaches include nanoemulsions, nanosuspenions, solid lipid nanoparticles (SLNs), and lipid nanocapsules.[10][22][23][24][25][26] For example, a nanoemulsion formulation showed an 88% drug release in 4 hours compared to 50% from a standard suspension.[22]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the itraconazole molecule within a cyclodextrin (e.g., HPβCD, HBenBCD) cavity forms an inclusion complex with enhanced aqueous solubility.[3][4][5][27] The commercial oral solution of itraconazole uses this technology.[2]
-
Cocrystallization: This technique involves forming a crystalline solid phase containing itraconazole and a pharmaceutically acceptable co-former. This modifies the crystal lattice, leading to improved solubility and dissolution rates.[6] One study reported a 2.8-fold increase in AUC in rats with a cocrystal formulation compared to the pure drug.[6]
Troubleshooting Guides
Issue 1: Highly variable and low itraconazole plasma concentrations in preclinical animal studies.
| Possible Cause | Troubleshooting/Solution |
| Gastric pH Variability | The gastric pH of laboratory animals (especially rats) can be higher and more variable than in humans. This significantly impacts the dissolution of standard itraconazole. Solution: Consider using an oral solution with a solubilizing agent (e.g., cyclodextrin) for dosing to bypass the dissolution step. If testing a solid formulation, pre-dosing with an acidic vehicle might be attempted, though this can introduce other variables. |
| Food Effect | Animals may have consumed food ad libitum, leading to inconsistent absorption. The presence or absence of food significantly alters itraconazole capsule absorption. Solution: Standardize the feeding schedule. For capsule-like formulations, dose animals in a fed state. For formulations designed to mimic the oral solution, a fasted state is more appropriate. Ensure the diet composition is consistent across study groups.[11] |
| Inappropriate Vehicle | Using a simple aqueous suspension for a highly lipophilic drug like itraconazole will result in poor and erratic absorption. Solution: Formulate the drug in a vehicle that enhances solubility. Options include lipid-based systems (oils, surfactants), amorphous solid dispersions, or cyclodextrin solutions.[1][25] |
| Recrystallization | An amorphous formulation may be converting back to the less soluble crystalline form in the vehicle prior to or after administration. Solution: Characterize the physical state of the drug in the final dosage form just before administration using techniques like DSC or PXRD.[7] Ensure the chosen polymer in an ASD effectively inhibits crystallization.[28] |
Issue 2: A new amorphous solid dispersion (ASD) formulation shows excellent in vitro dissolution but fails to improve in vivo bioavailability.
| Possible Cause | Troubleshooting/Solution |
| In Vivo Precipitation | The drug may dissolve rapidly in the acidic stomach environment, creating a supersaturated solution, but then precipitate into a less soluble form upon entering the higher pH of the small intestine.[7] Solution: Incorporate precipitation inhibitors (e.g., HPMC-AS, Soluplus®) into the formulation.[19] These polymers can maintain the supersaturated state for a longer duration, allowing for absorption to occur. |
| Inappropriate Dissolution Method | The in vitro test may not be predictive of in vivo performance. A standard USP dissolution test in a single acidic medium may not capture the precipitation risk upon pH shift. Solution: Employ a two-stage dissolution method. Start the dissolution in an acidic medium (e.g., pH 1.2-2.0) and then shift the pH to a neutral or slightly alkaline condition (e.g., pH 6.8) to simulate the transition from the stomach to the intestine. Monitor for any drug precipitation. |
| Colloidal Particle Formation | Some polymer-drug combinations form drug-rich colloids or nanoparticles in solution. While these can enhance absorption, their behavior might not be fully captured by simple dissolution tests that rely on filtration.[29] Solution: Use techniques like dynamic light scattering (DLS) to characterize the dissolution medium for the presence of colloidal species. Evaluate membrane transport of these colloids using in vitro models like Caco-2 cells. |
Data Presentation
Table 1: Effect of Food on Pharmacokinetic Parameters of Itraconazole Capsules
| Parameter | Fasted State | Light Meal | Full Meal | Reference |
| Relative Bioavailability | 54% | 86% | 100% (Reference) | [11] |
| Cmax (ng/mL) | 140 | - | 239 | [13] |
| AUC (ng·h/mL) | - | - | - | |
| Note: | Bioavailability is significantly reduced in the fasted state compared to the fed state. |
Table 2: Comparison of Itraconazole Formulations (Oral Solution vs. Capsule)
| Formulation | Dosing Condition | Relative Bioavailability (vs. Capsule) | Key Finding | Reference |
| Oral Solution (HPβCD) | Fasted | 130-133% | Bioavailability is enhanced compared to capsules and is maximal in the fasted state. | [2][11][16] |
| Capsule | Fed | 100% (Reference) | Bioavailability is maximal when taken with food. | [11] |
Table 3: Pharmacokinetic Improvements with Advanced Formulations in Animal Models
| Formulation Type | Animal Model | Parameter | Fold Increase (vs. Control) | Reference |
| Solid Dispersion (Lipid) | - | AUC | ~3.3x | [1] |
| Solid Dispersion (HME) | Rats | AUC | ~2.8x | [7] |
| Solid Emulsion (Spray Dried) | Rats | AUC | ~8x | [30] |
| Solid Emulsion (Spray Dried) | Rats | Cmax | ~10x | [30] |
| Cocrystal Formulation | Rats | AUC | 2.8x | [6] |
| Cyclodextrin Complex (HBenBCD) | Rats | Bioavailability | ~2x (vs. Sporanox solid) | [27] |
Table 4: Effect of Co-administration with Acidic Beverages on Itraconazole Capsules
| Co-administered Beverage | Parameter | % Increase (vs. Water) | Reference |
| Vitamin C Beverage | AUCt | 49% | [8] |
| Vitamin C Beverage | Cmax | 56% | [8] |
| Cola | AUCt | 64% | [8] |
| Cola | Cmax | 85% | [8] |
Experimental Protocols
Protocol 1: Preparation of Itraconazole Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
-
Objective: To prepare an ASD of itraconazole with a hydrophilic polymer to enhance its dissolution rate.
-
Materials:
-
Itraconazole (micronized powder)
-
Polymer (e.g., Soluplus®, HPMC, Eudragit® E100)
-
Plasticizer (optional, e.g., triethyl citrate)
-
-
Methodology:
-
Blending: Accurately weigh itraconazole and the polymer (e.g., 30% w/w itraconazole, 70% w/w polymer).[19] Blend the powders geometrically in a V-blender or using a mortar and pestle for small-scale batches until a homogenous mixture is obtained.
-
Extruder Setup: Set up a laboratory-scale twin-screw hot-melt extruder. Set the temperature zones of the extruder barrel to the desired processing temperature (e.g., 170-190°C, depending on the polymer's glass transition temperature and the drug's melting point). The die temperature is typically set slightly lower.
-
Extrusion: Feed the powder blend into the extruder at a constant feed rate. The screws will convey, mix, and melt the material, dispersing the drug into the polymer matrix.
-
Cooling and Collection: The molten extrudate exits the die as a strand. Cool the strand rapidly on a conveyor belt or by air to quench the amorphous state.
-
Pelletizing/Milling: Feed the cooled, brittle strand into a pelletizer or mill to obtain granules or a fine powder suitable for further processing into capsules or tablets.
-
Characterization: Confirm the amorphous nature of the itraconazole in the extrudate using Differential Scanning Calorimetry (DSC) (absence of melting endotherm) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern and absence of crystalline peaks).[7][19]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Evaluate Itraconazole Bioavailability
-
Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of different itraconazole formulations after oral administration in rats.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test formulations (e.g., ASD, nanoemulsion) and control formulation (e.g., pure drug suspension, Sporanox®)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (HPLC or LC-MS/MS) for plasma sample analysis
-
-
Methodology:
-
Animal Acclimatization & Dosing: Acclimatize animals for at least one week. Fast the rats overnight (with free access to water) before dosing. Administer a single oral dose of the itraconazole formulation (e.g., 10 mg/kg) via oral gavage. For fed studies, provide a standard meal at a set time before dosing.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).[7]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of itraconazole (and its active metabolite, hydroxyitraconazole) in the plasma samples using a validated HPLC or LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Data Comparison: Compare the pharmacokinetic parameters of the test formulations to the control formulation to calculate relative bioavailability and assess the degree of enhancement.
-
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for Itraconazole.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Host-Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. Prediction of gastric pH‐mediated drug exposure using physiologically‐based pharmacokinetic modeling: A case study of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restricted [jnjmedicalconnect.com]
- 12. The effects of food and dose on the oral systemic availability of itraconazole in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Food interaction and steady-state pharmacokinetics of itraconazole capsules in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative analysis of the effects of rice and bread meals on bioavailability of itraconazole using NONMEM in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced bioavailability of itraconazole in hydroxypropyl-beta-cyclodextrin solution versus capsules in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation and characterization of solid dispersions of itraconazole by using aerosol solvent extraction system for improvement in drug solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies [mdpi.com]
- 20. Clinical study of solid dispersions of itraconazole prepared by hot-stage extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. aktpublication.com [aktpublication.com]
- 23. Frontiers | Functional Nanocarriers for Delivering Itraconazole Against Fungal Intracellular Infections [frontiersin.org]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. researchgate.net [researchgate.net]
- 26. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of itraconazole after intravenous and oral dosing of itraconazole-cyclodextrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scialert.net [scialert.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Enhanced solubility and oral bioavailability of itraconazole by combining membrane emulsification and spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Itraconazole Preclinical Toxicity: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on itraconazole (B105839) toxicity observed in preclinical animal studies. It is designed to assist researchers in designing experiments, troubleshooting unexpected results, and understanding the potential toxicological profile of itraconazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with itraconazole in preclinical animal studies?
A1: The most frequently reported toxicities in preclinical studies involve the liver (hepatotoxicity), the cardiovascular system (cardiotoxicity), and developmental processes (teratogenicity).[1][2][3][4][5][6][7][8]
Q2: In which animal species have these toxicities been primarily observed?
A2: Hepatotoxicity has been well-documented in rats.[1][4][5][6][9][10][11][12] Cardiotoxicity, including negative inotropic effects, has been noted in dogs.[8][13] Developmental and reproductive toxicity studies have been conducted in rats.[7]
Q3: Is itraconazole-induced hepatotoxicity dose-dependent?
A3: Yes, studies in rats have demonstrated a dose-dependent increase in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), as well as more severe histological findings at higher doses.[1][5][10]
Q4: What is the primary mechanism of action of itraconazole, and how might it relate to its toxicity?
A4: Itraconazole's antifungal activity stems from its inhibition of fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.[14][15] Its toxicity in mammals may be related to off-target inhibition of mammalian cytochrome P450 enzymes, which are involved in various metabolic processes, and interference with signaling pathways like the Hedgehog pathway.[16][17]
Q5: Are there any known species differences in itraconazole toxicity?
A5: Yes, for example, dogs appear to be more sensitive to the cardiotoxic effects of itraconazole, while rats are a common model for studying its hepatotoxicity.[1][5][8][13]
Troubleshooting Guides
Issue: Unexpectedly High Liver Enzyme Levels in Rats
Possible Cause: Itraconazole-induced hepatotoxicity.
Troubleshooting Steps:
-
Confirm Dose and Formulation: Verify the correct dose was administered and that the vehicle used for itraconazole is appropriate and consistent with established protocols.
-
Assess Animal Health: Clinically observe the animals for signs of distress, changes in body weight, and food/water consumption.
-
Review Blood Collection and Processing: Ensure that blood samples were collected and processed correctly to avoid hemolysis, which can artificially elevate enzyme levels.
-
Histopathological Confirmation: If not already part of the protocol, perform a histopathological examination of liver tissues to correlate biochemical findings with cellular changes. Look for signs of hepatocellular necrosis, degeneration, bile duct hyperplasia, and inflammatory cell infiltration.[1][5][10][12]
-
Consider Duration of Treatment: Longer treatment durations, even at lower doses, can lead to significant liver injury.[6][9]
Issue: Observed Cardiotoxicity in a Non-Canine Model
Possible Cause: While more pronounced in dogs, itraconazole can have cardiotoxic effects in other species.
Troubleshooting Steps:
-
ECG Analysis: If not already performed, conduct electrocardiogram (ECG) recordings to assess for QT interval prolongation and other abnormalities.
-
Evaluate Hemodynamics: Monitor heart rate and blood pressure.
-
Histopathology of Heart Tissue: Examine cardiac tissue for any structural changes, although functional effects may precede morphological changes.
-
Consider Drug Accumulation: Analyze plasma and tissue concentrations of itraconazole and its active metabolite, hydroxy-itraconazole, as high levels can be associated with toxicity.
Quantitative Data Summary
Acute Toxicity Data
| Species | Route of Administration | LD50 |
| Rat | Oral | >320 mg/kg |
| Rat | Intravenous | 40 mg/kg |
| Mouse | Oral | >320 mg/kg |
| Mouse | Intravenous | 46.4 mg/kg |
| Dog | Oral | >200 mg/kg |
| Guinea Pig | Oral | >160 mg/kg |
Data extracted from RTECS (Register of Toxic Effects of Chemical Substances).
Hepatotoxicity in Rats (Subchronic Dosing)
| Dose (mg/kg/day) | Duration | Key Findings | Reference |
| 5 and 10 | 30 and 60 days | Significant elevation in ALT, ALP, and γGTT; severe liver injury observed histologically. | [6][9] |
| 10, 50, and 100 | 14 days (intraperitoneal) | Dose-dependent increase in plasma ALT and ALP; dose-dependent hepatocellular necrosis, degeneration, bile duct hyperplasia, and biliary cirrhosis. | [1][5][10] |
| 100 | 4 weeks (oral) | Marked distortion of liver parenchyma, hepatic congestion with vacuolar degeneration of hepatocytes; significant increase in AST, ALT, and ALP. | [12] |
Detailed Experimental Protocols
Protocol 1: Assessment of Itraconazole-Induced Hepatotoxicity in Rats
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age: 8 weeks old.
-
Housing: Housed in standard plastic cages with a 12-hour light/dark cycle, constant temperature (25-27°C), and ad libitum access to standard lab diet and water.[9]
2. Dosing and Administration:
-
Drug: Itraconazole.
-
Vehicle: To be determined based on the specific formulation of itraconazole (e.g., dissolved in a suitable solvent).
-
Dose Levels: A control group (vehicle only) and at least three dose levels of itraconazole (e.g., 10, 50, and 100 mg/kg/day).
-
Route of Administration: Oral gavage or intraperitoneal injection.
3. Sample Collection and Analysis:
-
Blood Sampling: At the end of the treatment period, animals are anesthetized (e.g., with light diethyl ether) and blood is collected via the orbital sinus or cardiac puncture.[9] Samples are placed in plain tubes to clot and then centrifuged to obtain serum.
-
Biochemical Analysis: Serum is analyzed for liver function markers including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (γGTT) using commercially available kits.[9]
-
Tissue Collection: Following blood collection, animals are euthanized by decapitation or another approved method. The liver is immediately excised.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin. The tissue is then processed, embedded in paraffin, sectioned (e.g., 5 µm), and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[9][12]
Protocol 2: Assessment of Itraconazole-Induced Genotoxicity in Rats (Comet Assay)
1. Animal Model and Dosing:
-
As described in Protocol 1. Dosing may be for a shorter duration (e.g., 3 consecutive days).
2. Cell Isolation:
-
Following euthanasia, a small piece of the liver is excised.
-
A single-cell suspension is prepared by mincing the tissue and treating it with appropriate enzymes (e.g., collagenase) to dissociate the cells.
3. Comet Assay Procedure:
-
Slide Preparation: Microscope slides are pre-coated with normal melting point agarose (B213101).
-
Cell Embedding: The isolated liver cells are mixed with low melting point agarose and layered onto the pre-coated slides.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: The slides are subjected to electrophoresis, which causes broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.[3][18][19][20][21]
Visualizations
Caption: Experimental workflow for assessing itraconazole-induced hepatotoxicity in rats.
Caption: Itraconazole's mechanism of action and potential pathways leading to toxicity.
References
- 1. Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: a comparative in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itraconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biomonitoring of the Genotoxic and Hepatotoxic Effects and Oxidative Stress Potentials of Itraconazole in Pregnant Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. thescipub.com [thescipub.com]
- 7. In utero exposure to itraconazole during different gestational periods of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity with Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] HEPATOTOXIC EFFECT OF ITRACONAZOLE IN EXPERIMENTAL RATS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. QT prolongation and torsades de pointes induced by an antifungal agent, D0870, in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. focusontoxpath.com [focusontoxpath.com]
- 21. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Itraconazole Off-Target Effects in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Itraconazole (B105839) in their experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Unexpected Anti-Proliferative or Apoptotic Effects
Question: My cancer cell line, which is not considered Hedgehog (Hh) pathway-dependent, is showing significantly reduced proliferation and increased apoptosis after Itraconazole treatment. What are the potential off-target mechanisms?
Answer: Itraconazole has several well-documented off-target effects beyond its canonical anti-fungal activity and Hedgehog pathway inhibition. These can lead to unexpected anti-proliferative and apoptotic outcomes in various research models. The primary alternative pathways to consider are:
-
Inhibition of Angiogenesis: Itraconazole potently inhibits endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.[1][2][3] This effect is particularly relevant for in vivo models but can also impact co-culture systems. The mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[4][5]
-
mTOR Pathway Inhibition: Itraconazole can suppress the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7][8][9] This is often observed through the reduced phosphorylation of downstream effectors like p70S6K and 4E-BP1.[6][8]
-
Wnt/β-catenin Pathway Inhibition: Itraconazole has been shown to down-regulate key components of the Wnt/β-catenin signaling pathway, such as Wnt3A and β-catenin, leading to decreased cell proliferation.[6][8][9][10][11][12]
-
Disruption of Cholesterol Trafficking: Itraconazole can inhibit intracellular cholesterol transport, leading to cholesterol accumulation in lysosomes.[13][14][15][16][17][18][19][20] This disruption of lipid homeostasis can impact cell membrane integrity and signaling, ultimately inducing autophagy and inhibiting cell proliferation.[17][19][20][21]
-
Induction of Autophagy: In some cancer models, such as glioblastoma, Itraconazole has been shown to induce autophagy-mediated cell death.[17][19][20][21]
Troubleshooting Workflow:
If you observe unexpected anti-proliferative effects, consider the following experimental workflow to dissect the underlying off-target mechanism:
Resistance to Hedgehog Pathway Inhibitors
Question: My Hedgehog-driven cancer model has developed resistance to a Smoothened (SMO) antagonist like vismodegib. Can Itraconazole be used as an alternative?
Answer: Yes, Itraconazole can be effective in models resistant to other SMO antagonists.[22] This is because Itraconazole inhibits SMO through a mechanism distinct from that of cyclopamine (B1684311) and its derivatives (e.g., vismodegib).[22][23][24] Itraconazole has been shown to retain its inhibitory activity against SMO mutants that confer resistance to other antagonists.[22]
Experimental Protocol: Assessing Itraconazole Efficacy in Resistant Models
-
Cell Culture: Culture your resistant cell line alongside the parental, sensitive cell line.
-
Treatment: Treat cells with a dose range of Itraconazole (e.g., 1-10 µM) and the original SMO antagonist as a control.
-
Proliferation Assay: After 48-72 hours, assess cell viability using an MTS or similar assay.
-
Western Blot Analysis: Analyze the expression of Hedgehog target genes like GLI1 and PTCH1 to confirm pathway inhibition.
Summary of Off-Target Signaling Pathways
Hedgehog Signaling Pathway Inhibition
Itraconazole inhibits the Hedgehog signaling pathway by directly binding to the Smoothened (SMO) receptor, but at a site distinct from other SMO antagonists.[22][23] This prevents the downstream activation of GLI transcription factors.[25][26][27]
Wnt/β-catenin Signaling Pathway Inhibition
Itraconazole has been observed to suppress the Wnt/β-catenin pathway by downregulating Wnt3A and β-catenin, and upregulating the negative regulator Axin-1.[6][11][12]
mTOR Signaling Pathway Inhibition
Itraconazole can inhibit the mTOR pathway, often as a consequence of targeting the mitochondrial protein VDAC1 or disrupting cholesterol metabolism.[16][28] This leads to the activation of AMPK, an upstream inhibitor of mTOR.[28]
Quantitative Data Summary
| Off-Target Effect | Model System | Key Findings | Itraconazole Concentration | Reference |
| Hedgehog Pathway Inhibition | Medulloblastoma Allograft | Suppression of Hh pathway activity and tumor growth. | Serum levels comparable to antifungal therapy. | [23] |
| Basal Cell Carcinoma | Reduced tumor area by an average of 24%. | 400 mg daily (clinical study). | [18] | |
| Anti-Angiogenesis | HUVECs | Inhibition of proliferation, migration, and tube formation. | IC50 ≈ 160 nM | [1][29] |
| NSCLC Xenografts | 72-79% inhibition of tumor growth. | 75 mg/kg twice daily. | ||
| mTOR Pathway Inhibition | Melanoma Cells (A375, SK-MEL-28) | Dose-dependent suppression of p-p70S6K and p-4E-BP1. | Not specified. | [6][8] |
| Endometrial Cancer Cells | Inhibition of mTOR signaling components. | Not specified. | [7] | |
| Wnt/β-catenin Inhibition | Melanoma Cells (A375, SK-MEL-28) | Down-regulation of Wnt3A and β-catenin. | Not specified. | [6][8][9] |
| Endometrial Cancer TAMs | Down-regulation of Wnt-3a and β-catenin mRNA and protein. | Not specified. | [11] | |
| Cholesterol Trafficking | Cervical Cancer Cells (CaSki) | Accumulation of intracellular cholesterol. | Not specified. | [13][14][15] |
| Glioblastoma Cells (U87, C6) | Retarded cholesterol trafficking from late endosomes/lysosomes. | Not specified. | [17][19][20][21] |
Detailed Experimental Protocols
Western Blot for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status or total protein levels of key signaling molecules (e.g., p-p70S6K, β-catenin, GLI1).
-
Methodology:
-
Cell Lysis: After treatment with Itraconazole for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
HUVEC Tube Formation Assay
-
Objective: To assess the effect of Itraconazole on in vitro angiogenesis.
-
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with different concentrations of Itraconazole in the presence of angiogenic stimuli (e.g., VEGF, bFGF).
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points.
-
Filipin Staining for Cholesterol
-
Objective: To visualize intracellular cholesterol accumulation.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Itraconazole.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with Filipin III (a fluorescent dye that binds to unesterified cholesterol).
-
Imaging: Visualize the intracellular cholesterol distribution using a fluorescence microscope. An accumulation of fluorescence in perinuclear vesicles is indicative of a cholesterol trafficking defect.[13][14]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itraconazole Modulates Hedgehog, WNT/β-catenin, as well as Akt Signalling, and Inhibits Proliferation of Cervical Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Itraconazole inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Itraconazole inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer [frontiersin.org]
- 13. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 26. [PDF] Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole | Semantic Scholar [semanticscholar.org]
- 27. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with itraconazole (B105839).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in the Minimum Inhibitory Concentration (MIC) of itraconazole against the same fungal strain?
A1: High variability in itraconazole MIC values is a common issue and can be attributed to several factors. Itraconazole is a lipophilic compound with poor aqueous solubility, which can lead to inconsistent concentrations in your assay medium.[1][2][3] Additionally, in vitro antifungal susceptibility testing for itraconazole is highly sensitive to experimental conditions. Variations in inoculum size, incubation time and temperature, CO2 levels, and even the type of microplate wells used can significantly impact MIC results.[4][5][6] The phenomenon of "trailing growth," where some fungi show reduced but persistent growth over a range of concentrations, can also make endpoint determination subjective and variable.[7]
Q2: My itraconazole stock solution appears to have precipitated after dilution in the culture medium. How can I prevent this?
A2: Itraconazole's poor water solubility is a primary reason for its precipitation in aqueous media.[1][2] To mitigate this, ensure your stock solution is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[4] When diluting into your final culture medium, it is crucial to do so in a stepwise manner and to ensure rapid mixing to avoid localized high concentrations that promote precipitation. The final concentration of the solvent in the medium should be kept low (typically ≤1% v/v) to avoid solvent-induced cellular toxicity.[4] Some studies have explored using nanoparticle formulations or solid dispersions of itraconazole to improve its solubility and stability in aqueous solutions.[8][9][10][11][12][13]
Q3: Does the presence of serum or albumin in my culture medium affect itraconazole's activity?
A3: Yes, absolutely. Itraconazole is highly protein-bound (>99%), primarily to albumin.[14][15][16] The presence of serum or albumin in your culture medium will sequester the majority of the itraconazole, drastically reducing the concentration of the free, active drug available to inhibit fungal growth.[14][16] This can lead to a significant increase in the apparent MIC. While some research suggests that total drug concentration might still be relevant in some in vitro scenarios, it is a critical factor to consider and control for when designing and interpreting your experiments.[15][16]
Q4: I am observing the development of resistance to itraconazole in my fungal cultures over time. What are the common mechanisms?
A4: The development of resistance to itraconazole in vitro is a well-documented phenomenon.[17][18] The two primary mechanisms are:
-
Overexpression of efflux pumps: Fungi can upregulate the expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as CDR1, CDR2, and MDR1.[17][19][20][21] These pumps actively transport itraconazole out of the cell, reducing its intracellular concentration and efficacy.
-
Target site mutations: Mutations in the ERG11 (also known as CYP51A) gene, which encodes the target enzyme lanosterol (B1674476) 14-alpha-demethylase, can reduce the binding affinity of itraconazole to its target.[17][22][23][24][25]
Q5: Can itraconazole's metabolism in my cell-based assay affect the results?
A5: If your in vitro system contains metabolically active components, such as hepatocytes or liver microsomes, itraconazole can be metabolized.[26][27][28] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[29][30] The major metabolite, hydroxy-itraconazole, also possesses antifungal activity, which could complicate the interpretation of your results.[31][32] Genetic variations in CYP3A4 can also lead to different rates of metabolism, introducing another source of variability.[30]
Troubleshooting Guides
Issue: Unexpectedly High MIC Values or Lack of Efficacy
This guide will help you troubleshoot experiments where itraconazole shows lower-than-expected activity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Itraconazole Precipitation | Prepare a fresh stock solution in 100% DMSO. Perform serial dilutions in the culture medium with vigorous mixing at each step. Visually inspect for any precipitation before adding to the assay. Consider using a formulation with enhanced solubility, such as a nanoparticle suspension.[8][9][10][11][12] |
| High Protein Binding | If your medium contains serum or albumin, the free concentration of itraconazole is likely very low.[14][16][33][34] Consider reducing the serum/albumin concentration or performing the assay in a serum-free medium if your experimental model allows. Alternatively, measure the free concentration of itraconazole to correlate with the observed effect. |
| Development of Resistance | If you are passaging your fungal strain in the presence of itraconazole, you may be selecting for resistant mutants.[17][18] Use a fresh culture from a frozen stock for each experiment. If resistance is suspected, you can perform molecular testing for mutations in the ERG11 gene or assess the expression of efflux pump genes.[17][20] |
| Suboptimal Assay Conditions | Antifungal susceptibility testing for itraconazole is sensitive to various parameters.[4][5][6][7][35] Ensure that you are using a standardized protocol, such as those from CLSI or EUCAST, for inoculum preparation, incubation time, and temperature.[6][7][36] |
| Drug Degradation | Ensure proper storage of your itraconazole stock solution (typically at -20°C) to prevent degradation. |
Issue: Poor Reproducibility Between Experiments
This guide addresses high variability in results across different experimental runs.
Factors Influencing Reproducibility and Recommended Controls
| Influencing Factor | Recommended Control Measures |
| Inoculum Preparation | The size of the fungal inoculum can significantly affect MIC values.[4][5] Standardize your inoculum preparation method, and quantify the cell number (e.g., using a hemocytometer or spectrophotometer) to ensure consistency between experiments. |
| Incubation Conditions | Incubation time, temperature, and CO2 concentration can all impact fungal growth and itraconazole efficacy.[4][5] Strictly control these parameters in your incubator and ensure they are consistent for all experiments. |
| Culture Medium | The composition of the culture medium, including pH and glucose concentration, can influence results.[4][5] Use the same batch of medium for a set of comparative experiments whenever possible, and always prepare it consistently. |
| Endpoint Reading | The "trailing growth" effect can lead to subjective MIC determination.[7] It is advisable to establish a clear and consistent endpoint criterion, such as the lowest concentration that causes a 50% or 90% reduction in growth compared to the control. Using a spectrophotometer to read optical density can provide more objective results than visual inspection.[4] |
| Plate-to-Plate Variation | Minor differences in well shape (U-bottom vs. flat-bottom) and evaporation can introduce variability.[4][5] Use the same type of microplates for all experiments and consider using plate sealers to minimize evaporation, especially during long incubation periods. |
Experimental Protocols
Standardized Broth Microdilution Assay for Itraconazole (Adapted from CLSI guidelines)
This protocol provides a general framework for determining the MIC of itraconazole against yeast or filamentous fungi.
-
Preparation of Itraconazole Stock Solution:
-
Dissolve itraconazole powder in 100% DMSO to a final concentration of 1600 µg/mL.
-
Store the stock solution in small aliquots at -20°C.
-
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microtiter plate, add 100 µL of RPMI 1640 medium (buffered with MOPS to pH 7.0) to wells 2 through 12 in a given row.
-
Add 200 µL of the itraconazole stock solution (or a pre-diluted working solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.
-
This will result in a range of itraconazole concentrations, typically from 16 to 0.03 µg/mL. Well 11 serves as a growth control (no drug), and well 12 can be a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
For yeasts, grow the culture on an appropriate agar (B569324) plate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
For filamentous fungi, grow the culture on potato dextrose agar for 7 days to encourage conidia formation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control).
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of itraconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) with a microplate reader.
-
Visualizations
Caption: Mechanism of action of itraconazole in fungal cells.
Caption: Workflow for troubleshooting inconsistent itraconazole results.
Caption: Key factors contributing to itraconazole in vitro variability.
References
- 1. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Susceptibility testing of pathogenic fungi with itraconazole: a process analysis of test variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Optimization of Itraconazole-Loaded Solid Lipid Nanoparticles for Topical Administration Using High Shear Homogenization Process by Design of Experiments: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. jddtonline.info [jddtonline.info]
- 12. pharmascigroup.us [pharmascigroup.us]
- 13. mdpi.com [mdpi.com]
- 14. Influence of serum protein binding on the in vitro activity of anti-fungal agents [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Evolution of Itraconazole Resistance in Aspergillus fumigatus Involves Multiple Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. notesforbiology.com [notesforbiology.com]
- 24. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protein binding of itraconazole and fluconazole in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Itraconazole Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itraconazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Itraconazole stock solutions?
A1: Itraconazole is sparingly soluble in many common laboratory solvents. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended due to their higher solvating capacity for Itraconazole.[1] The solubility in these organic solvents is reported to be approximately 0.5 mg/mL, with some sources indicating it can be higher than 8.8 mg/mL in DMSO.[1][2] For biological assays requiring aqueous environments, it is advised to first dissolve Itraconazole in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer or isotonic saline.[1]
Q2: How should I store Itraconazole stock solutions for long-term use?
A2: For long-term stability, Itraconazole stock solutions prepared in DMSO can be stored at temperatures below -20°C for several months.[2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions of Itraconazole are not recommended for storage for more than one day.[1] Solid, crystalline Itraconazole is stable for at least four years when stored at -20°C.[1]
Q3: My Itraconazole precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue due to Itraconazole's low aqueous solubility. Here are a few troubleshooting steps:
-
Final Concentration: Ensure the final concentration of Itraconazole in your aqueous buffer is below its solubility limit in that specific medium.
-
DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, as high concentrations can have physiological effects in biological assays.[1]
-
Sonication and Warming: Gentle warming to 37°C and/or brief sonication can help in dissolving small precipitates, but the stability of Itraconazole under these conditions should be considered.[2]
-
pH Adjustment: The solubility of Itraconazole is pH-dependent. In some cases, adjusting the pH of the aqueous buffer may improve solubility.
-
Use of Surfactants or Co-solvents: For some applications, the inclusion of a small amount of a biocompatible surfactant or co-solvent in the aqueous buffer might help to maintain Itraconazole in solution.
Q4: Under what conditions is Itraconazole known to degrade?
A4: Itraconazole is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it is particularly prone to degradation under oxidative and acidic conditions.[3][4] It has been found to be relatively stable under neutral, alkaline, thermal (dry heat), and photolytic stress.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock during storage | The solution may be supersaturated, or the storage temperature is too high. | Ensure the concentration is within the solubility limit at the storage temperature. Store at -20°C or lower. Visually inspect for precipitation before use. If precipitation is observed, gentle warming and vortexing may redissolve the compound. |
| Inconsistent experimental results | Degradation of Itraconazole in the stock solution or working solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Do not store aqueous working solutions for more than a day.[1] Perform a stability check of your stock solution using HPLC. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of Itraconazole. | The primary degradation pathway for Itraconazole is oxidation.[3] Protect solutions from excessive exposure to air and light. Consider purging the solvent with an inert gas before preparing the stock solution. |
Data Presentation
Table 1: Solubility of Itraconazole in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^5) | Solubility (mg/mL) (calculated) |
| Water | 293.15 | 0.001 | ~0.00004 |
| 318.15 | 0.003 | ~0.0001 | |
| DMSO | 293.15 | 1.83 | ~0.16 |
| 318.15 | 2.92 | ~0.26 | |
| Methanol (B129727) | 293.15 | 2.53 | ~0.06 |
| 318.15 | 4.09 | ~0.09 | |
| Ethanol | 293.15 | 4.31 | ~0.11 |
| 318.15 | 7.02 | ~0.18 | |
| Isopropanol | 293.15 | 5.33 | ~0.15 |
| 318.15 | 8.65 | ~0.25 | |
| 1-Butanol | 293.15 | 6.78 | ~0.22 |
| 318.15 | 10.99 | ~0.36 | |
| Ethyl Acetate | 293.15 | 11.21 | ~0.44 |
| 318.15 | 18.01 | ~0.71 | |
| Acetonitrile (B52724) | 293.15 | 2.11 | ~0.04 |
| 318.15 | 3.42 | ~0.06 | |
| 1,4-Dioxane | 293.15 | 30.73 | ~1.36 |
| 318.15 | 48.69 | ~2.16 |
Data adapted from a study on the solubilization and thermodynamic properties of Itraconazole. The solubility in mg/mL is an approximation calculated from the mole fraction solubility and may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Itraconazole Stock Solution in DMSO
Materials:
-
Itraconazole powder (MW: 705.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 7.06 mg of Itraconazole powder on a calibrated analytical balance and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the Itraconazole powder.
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the 10 mM stock solution into single-use, tightly sealed amber tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of Itraconazole in DMSO by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of an Itraconazole stock solution.
Materials:
-
Itraconazole in DMSO stock solution (e.g., 10 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
Procedure:
-
Sample Preparation for Stress Studies:
-
Acid Degradation: Mix an aliquot of the Itraconazole stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified time (e.g., 24-48 hours).[5]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the working concentration without subjecting it to any stress conditions (Time 0 sample).
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good separation of Itraconazole and its degradation products. For example, a mobile phase of methanol and 0.05% o-phosphoric acid in water (90:10 v/v) has been used.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 262-268 nm.[3]
-
Injection Volume: 20 µL.
-
Analysis: Inject the control and stressed samples into the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to Itraconazole in the control sample based on its retention time.
-
In the chromatograms of the stressed samples, identify any new peaks, which represent degradation products.
-
Calculate the percentage of Itraconazole remaining in the stressed samples compared to the control sample to determine the extent of degradation.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Itraconazole's inhibition of the Hedgehog signaling pathway.
Caption: Experimental workflow for using Itraconazole stock solutions.
References
Technical Support Center: Itraconazole Oral Solution Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with itraconazole (B105839) oral solution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in the pharmacokinetics of itraconazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during pharmacokinetic experiments with itraconazole oral solution.
Issue 1: High Inter-Subject Variability in Plasma Concentrations
Question: We are observing significant variability in itraconazole plasma concentrations between our experimental subjects. What are the potential causes and how can we minimize this?
Answer: High inter-subject variability is a known characteristic of itraconazole and can be attributed to several factors. Here’s a troubleshooting guide to help you identify and control these variables:
-
Food Intake: The bioavailability of itraconazole oral solution is significantly affected by food. It is crucial to standardize the feeding state of your subjects.
-
Recommendation: Administer itraconazole oral solution in a fasted state (e.g., overnight fast for animal studies, or at least 1 hour before or 2 hours after a meal for human studies).[1][2] The bioavailability is enhanced when given in a fasted state.[3][4] In a fasted state, the bioavailability of the oral solution can be 30-43% higher compared to a fed state.[4]
-
-
Gastric pH: Itraconazole is a weakly basic drug, and its dissolution is pH-dependent.[5] Variations in gastric pH among subjects can lead to significant differences in absorption.
-
Recommendation: Avoid the co-administration of acid-suppressing medications like proton pump inhibitors (e.g., omeprazole) or H2 blockers, as these can reduce itraconazole absorption.[1][5] If their use is unavoidable, it must be strictly controlled and documented across all study groups. Interestingly, while this is a major issue for the capsule formulation, the oral solution's absorption is less affected by changes in gastric pH.[6]
-
-
Genetic Factors: Polymorphisms in metabolizing enzymes, particularly the cytochrome P450 3A4 (CYP3A4), can lead to differences in itraconazole metabolism.[7][8]
-
Recommendation: While not always feasible, consider genotyping subjects for key CYP3A4 variants if your study design allows, or at a minimum, ensure a randomized distribution of subjects to different treatment groups to mitigate systematic bias.
-
-
Drug-Drug Interactions: Itraconazole is a potent inhibitor of CYP3A4 and is also metabolized by it.[1][7] Co-administration with other drugs can significantly alter its pharmacokinetics.
-
Recommendation: Maintain a comprehensive and standardized list of all co-administered medications for each subject. Avoid drugs known to induce or inhibit CYP3A4.[9] Refer to the table below for a list of contraindicated medications.
-
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Issue 2: Low or Non-Detectable Plasma Concentrations
Question: We are getting unexpectedly low or even non-detectable plasma concentrations of itraconazole in some of our samples. What could be the cause?
Answer: This issue can stem from pre-analytical sample handling errors, analytical method sensitivity, or significant absorption problems.
-
Sample Handling and Storage: Itraconazole can adsorb to certain plastics and glass, leading to a loss of the drug from the sample before analysis.[10]
-
Recommendation: Use silanized glass tubes or polypropylene (B1209903) tubes for blood collection and plasma storage.[10] Ensure samples are stored properly, typically at -20°C or lower, until analysis.[11]
-
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of itraconazole, especially at early or late time points.
-
Improper Dosing Technique: For animal studies, incorrect administration (e.g., dosing into the cheek pouch instead of the stomach) can lead to a lack of absorption.
-
Recommendation: Ensure proper gavage techniques are used. For human studies, confirm patient adherence to the dosing regimen.
-
-
Severe Malabsorption: In certain disease models or patient populations, severe gastrointestinal issues can impair drug absorption.[13]
-
Recommendation: If severe malabsorption is a known factor in your study population, consider if the oral route is appropriate. Intravenous formulations may be an alternative for achieving consistent exposure.[13]
-
References
- 1. droracle.ai [droracle.ai]
- 2. Itraconazole (Sporanox, Tolsura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Food interaction and steady-state pharmacokinetics of itraconazole oral solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Effects of Food and Omeprazole on a Novel Formulation of Super Bioavailability Itraconazole in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized comparative study to determine the effect of omeprazole on the peak serum concentration of itraconazole oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Itraconazole: Precautions regarding drug interactions and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated-Dose Pharmacokinetics of an Oral Solution of Itraconazole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Itraconazole vs. Fluconazole: A Comparative Guide for Antifungal Research
In the landscape of antifungal drug discovery and development, itraconazole (B105839) and fluconazole (B54011) remain cornerstone triazoles for both clinical use and continued research. While both agents target the fungal cell membrane, their distinct pharmacological profiles dictate their utility in different research and clinical contexts. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | Itraconazole | Fluconazole |
| Spectrum of Activity | Broader spectrum, including yeasts, molds (e.g., Aspergillus spp.), and dermatophytes.[1] | Primarily active against most Candida species and Cryptococcus neoformans, with limited activity against molds.[1] |
| Mechanism of Action | Primarily inhibits fungal lanosterol (B1674476) 14-α-demethylase; also inhibits the Hedgehog signaling pathway and angiogenesis.[2][3] | Selectively inhibits fungal lanosterol 14-α-demethylase.[4][5] |
| Bioavailability | Variable (capsules), improved with oral solution; absorption is enhanced by food and acidic conditions.[1][6] | Excellent (>90%), not significantly affected by food.[1][7] |
| Distribution | Highly protein-bound, penetrates tissues like skin and nails effectively, but has poor penetration into cerebrospinal fluid.[1][8] | Low protein binding, good penetration into cerebrospinal fluid.[1][7] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4, leading to numerous drug interactions.[1][2] | Primarily excreted unchanged in the urine.[1] |
| Primary Clinical Use | Broader applications including invasive mold infections and certain endemic mycoses.[1][8] | First-line for many Candida infections, such as candidemia and oropharyngeal candidiasis.[1] |
Mechanism of Action
Both itraconazole and fluconazole are triazole antifungals that function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[4][8] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[4][9] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately arresting fungal growth.[4][9]
Itraconazole, however, possesses additional mechanisms of action that are distinct from its antifungal properties. It has been shown to be a potent antagonist of the Hedgehog (Hh) signaling pathway by acting on the Smoothened (Smo) protein.[3][10] This activity is being explored for its potential in cancer therapy.[2][10] Itraconazole also exhibits antiangiogenic properties.[2]
In Vitro Activity: A Comparative Overview
The in vitro activity of antifungal agents is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][12]
Spectrum of Activity
-
Itraconazole demonstrates a broader spectrum of activity, encompassing yeasts, dermatophytes, and molds, including Aspergillus species.[1]
-
Fluconazole is highly effective against most Candida species, with the notable exception of Candida krusei which is intrinsically resistant, and Cryptococcus neoformans.[1] Its activity against molds is limited.[1]
Comparative MIC Data
The following table summarizes typical MIC ranges for itraconazole and fluconazole against common fungal pathogens. These values can vary depending on the specific isolate and testing methodology.
| Organism | Itraconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ≤0.03 - 0.25 | ≤0.5 - 4 |
| Candida glabrata | ≤0.125 - >8 | 1 - >64 |
| Candida krusei | ≤0.25 - 1 | ≥64 (Resistant) |
| Candida parapsilosis | ≤0.03 - 0.25 | ≤1 - 4 |
| Cryptococcus neoformans | ≤0.06 - 0.5 | 2 - 16 |
| Aspergillus fumigatus | 0.25 - 2 | >64 (Generally inactive) |
| Malassezia furfur | <0.03 - 0.25 | <0.03 - 2 |
Data compiled from multiple sources.[13][14][15][16]
Pharmacokinetic Profiles
The pharmacokinetic properties of itraconazole and fluconazole differ significantly, impacting their clinical application and research use.
| Parameter | Itraconazole | Fluconazole |
| Bioavailability (Oral) | Variable (capsules), dependent on food and gastric pH.[1] | >90%, excellent and predictable.[1][7] |
| Protein Binding | High (>99%) | Low (~12%) |
| Half-life | 24-42 hours | 22-32 hours[1] |
| Metabolism | Extensive hepatic metabolism (CYP3A4).[1] | Minimal metabolism. |
| Excretion | Primarily as inactive metabolites in feces and urine. | >80% as unchanged drug in urine.[1] |
| CSF Penetration | Poor[1] | Good[1][7] |
Data compiled from multiple sources.[1][17][18]
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the efficacy of antifungal agents. These studies often assess endpoints such as survival rates and fungal burden in target organs.[19]
A murine model of candidiasis demonstrated that the in vivo response to both fluconazole and itraconazole correlated well with their in vitro susceptibility.[20] For isolates resistant to fluconazole but susceptible to itraconazole in vitro, itraconazole treatment resulted in a significant reduction in fungal kidney burden and improved survival, whereas fluconazole was ineffective.[20]
In a rabbit model of invasive aspergillosis, itraconazole has shown efficacy, a setting where fluconazole is not typically effective due to its lack of activity against Aspergillus.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a gold standard for determining the MIC of antifungal agents.[11] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[11][21]
Principle: A standardized inoculum of the fungal isolate is exposed to serial twofold dilutions of the antifungal agent in a microtiter plate. The MIC is the lowest concentration of the drug that inhibits visible growth after a specified incubation period.[11]
Brief Protocol:
-
Inoculum Preparation: A standardized fungal suspension (e.g., matching a 0.5 McFarland standard) is prepared in a suitable broth medium like RPMI 1640.[11]
-
Antifungal Dilution: Serial twofold dilutions of itraconazole or fluconazole are prepared in the microtiter plate.
-
Inoculation: The standardized inoculum is added to each well.
-
Incubation: The plate is incubated at 35°C for 24-48 hours for yeasts.[11]
-
Reading: The MIC is determined by visual inspection or with a spectrophotometer as the lowest drug concentration with no visible growth.[11]
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antifungal agent, specifically its rate and extent of fungal killing over time.[22]
Principle: A standardized fungal inoculum is exposed to a constant concentration of the antifungal agent. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).[23]
Brief Protocol:
-
Inoculum and Drug Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) in a suitable broth.[23] Prepare tubes with the desired concentrations of itraconazole or fluconazole (often multiples of the MIC).[22][23]
-
Incubation and Sampling: Inoculate the tubes and incubate at 35°C with agitation.[23] At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.[23]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar (B569324) plates.[23]
-
Data Analysis: After incubation, count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate time-kill curves.[22]
Resistance Mechanisms
Resistance to both itraconazole and fluconazole can emerge through several mechanisms:
-
Target Site Modification: Alterations in the ERG11 gene can reduce the binding affinity of the azole drug to the lanosterol 14-α-demethylase enzyme.[7]
-
Efflux Pumps: Overexpression of efflux pump genes, such as CDR1, CDR2, and MDR1, can actively transport the antifungal drug out of the fungal cell, reducing its intracellular concentration.[7] In C. albicans, overexpression of Cdr1p is associated with resistance to multiple azoles, while Mdr1p overexpression is primarily linked to fluconazole resistance.[13]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can also contribute to resistance.[24]
Conclusion
Itraconazole and fluconazole, while both members of the triazole class, present distinct profiles that are critical for researchers to consider. Fluconazole's predictable pharmacokinetics and potent activity against common Candida species make it a valuable tool for specific in vitro and in vivo models. In contrast, itraconazole's broader spectrum of activity, including against molds like Aspergillus, and its unique additional mechanisms of action, offer different avenues for research, particularly in the context of emerging resistance and novel therapeutic applications. A thorough understanding of their comparative strengths and weaknesses, supported by robust experimental data, is essential for advancing the field of antifungal research.
References
- 1. droracle.ai [droracle.ai]
- 2. Itraconazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 10. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manual & Automated | MI [microbiology.mlsascp.com]
- 12. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. scitepress.org [scitepress.org]
- 16. Itraconazole susceptibilities of fluconazole susceptible and resistant isolates of five Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative pharmacokinetics of fluconazole and of itraconazole in Japanese and in German subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Comparative resistance of Candida albicans clinical isolates to fluconazole and itraconazole in vitro and in vivo in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
A Comparative Guide to Itraconazole and Other Hedgehog Pathway Inhibitors for Researchers
For Immediate Publication
Fremont, CA – December 15, 2025 – In the intricate landscape of oncological research, the Hedgehog (Hh) signaling pathway has emerged as a critical target for therapeutic intervention in a variety of malignancies. While several inhibitors of this pathway have been developed, a comprehensive comparison of their performance is essential for guiding future research and drug development. This guide provides an objective comparison of the antifungal agent Itraconazole with other notable Hedgehog pathway inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Introduction to the Hedgehog Signaling Pathway and its Inhibitors
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a key driver in several cancers, including basal cell carcinoma and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of the GLI family of transcription factors, which drive the expression of genes involved in cell proliferation and survival.
Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets:
-
SMO Antagonists: These molecules, including Itraconazole, Vismodegib, and Sonidegib, directly bind to and inhibit the SMO protein.
-
GLI Antagonists: This class of inhibitors, such as GANT61 and Arsenic Trioxide (ATO), act downstream of SMO, directly targeting the GLI transcription factors.
This guide will focus on a comparative analysis of Itraconazole against representatives from both categories.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of Itraconazole and other selected Hedgehog pathway inhibitors based on available experimental data. Direct head-to-head comparative studies are limited, and thus, experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Inhibitory Activity of Hedgehog Pathway Inhibitors
| Inhibitor | Target | Cell Line/Assay | IC50 Value | Reference(s) |
| Itraconazole | SMO | Shh-Light2 (Gli-luciferase) | ~800 nM | [1] |
| SMO | Ptch-/- cells (β-gal) | ~900 nM | [1] | |
| SMO | Medulloblastoma spheres (Gli1 mRNA) | ~100 nM | [2] | |
| Vismodegib | SMO | Hedgehog pathway inhibition | 3 nM | [3] |
| P-gp | - | 3.0 µM | [3] | |
| ABCG2 | - | 1.4 µM | [3] | |
| Sonidegib | SMO | Human SMO binding assay | 2.5 nM | [4] |
| SMO | Mouse SMO binding assay | 1.3 nM | [4] | |
| GANT61 | GLI1/GLI2 | GLI-transfected cell line | 5 µM | [5] |
| GLI1/GLI2 | Shh-Light2 (Gli-luciferase) | ~5 µM | [5] | |
| Arsenic Trioxide | GLI1 | GLI1 transcriptional activity | 2.7 µM | [6] |
| GLI2 | Hh pathway inhibition (ShhN-induced) | ~0.7 µM | [7] |
Table 2: In Vivo Efficacy of Hedgehog Pathway Inhibitors in Medulloblastoma Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Itraconazole | Ptch+/-; p53-/- mouse allograft | 75 mg/kg, oral gavage, twice daily | Significant tumor growth inhibition. | [2] |
| Vismodegib | Ptch+/- allograft tumors | 25-50 mg/kg, once daily | Dose-dependent tumor regression. | |
| Sonidegib | Ptch+/-p53-/- medulloblastoma allograft | 5 mg/kg/day | Significant tumor growth inhibition. | [4] |
| Arsenic Trioxide | Ptch+/-; p53-/- medulloblastoma allograft | 2.5-10 mg/kg, IP, once daily | Dose-dependent inhibition of tumor growth and increased survival. | [7][8] |
| GANT61 | Not specified in medulloblastoma xenograft | Not specified | Effective in other cancer xenograft models (e.g., prostate). | [5] |
Mechanism of Action
SMO Antagonists: Itraconazole, Vismodegib, and Sonidegib
Itraconazole inhibits the Hedgehog pathway by binding to SMO, but at a site distinct from that of cyclopamine (B1684311) and its derivatives, such as Vismodegib and Sonidegib.[1][2] This alternative binding site allows Itraconazole to retain activity against some SMO mutants that have developed resistance to Vismodegib.[2] Vismodegib and Sonidegib are potent SMO inhibitors that bind within the seven-transmembrane domain of the receptor, effectively blocking its function.[3][4]
GLI Antagonists: GANT61 and Arsenic Trioxide
GANT61 acts downstream of SMO, directly inhibiting the DNA binding of GLI1 and GLI2 transcription factors.[5] This mechanism allows it to be effective in cancers with resistance to SMO inhibitors that arises from mutations downstream of SMO. Arsenic trioxide also targets the GLI proteins, but through a different mechanism. It prevents the ciliary accumulation of GLI2 and promotes its degradation, thereby inhibiting Hedgehog signaling.[7]
Visualizing the Hedgehog Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Hedgehog pathway inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Hedgehog pathway inhibitors.
GLI-Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying Hedgehog pathway activity and determining the IC50 values of inhibitors.
-
Cell Line: Shh-Light2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Procedure:
-
Seed Shh-Light2 cells in a 96-well plate and grow to confluence.
-
Starve cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.
-
Treat cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG) in the presence of serial dilutions of the inhibitor or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Lines: Medulloblastoma (e.g., Daoy) or other Hedgehog-dependent cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This assay measures the effect of inhibitors on the transcription of downstream Hedgehog pathway target genes.
-
Cell Lines: Hedgehog-responsive cell lines treated with inhibitors.
-
Procedure:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform qPCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).
-
Procedure:
-
Subcutaneously inject a suspension of Hedgehog-dependent cancer cells (e.g., medulloblastoma cells) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the inhibitor or vehicle control via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 or GLI1).
-
Conclusion
Itraconazole presents a unique profile as a Hedgehog pathway inhibitor. Its distinct binding site on SMO offers a potential advantage in overcoming resistance to other SMO antagonists. For researchers and drug development professionals, the choice of inhibitor will depend on the specific cancer type, the presence of resistance mutations, and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundational resource for the continued investigation and development of novel therapies targeting the Hedgehog signaling pathway.
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Efficacy of Itraconazole and Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of the repurposed antifungal drug, Itraconazole, against established anti-angiogenic agents: Bevacizumab, Sorafenib (B1663141), and Sunitinib (B231). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of Itraconazole, Bevacizumab, Sorafenib, and Sunitinib on key processes of angiogenesis. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Inhibition of Endothelial Cell Proliferation
| Agent | Cell Line | Assay | IC50 / Concentration for 50% Inhibition | Reference |
| Itraconazole | HUVEC | MTS Assay | ~0.6-0.7 µM (VEGF or bFGF stimulated) | [1] |
| Bevacizumab | HUVEC | Crystal Violet | ~0.001 µM (results in 30-40% inhibition) | |
| Sorafenib | HUVEC | MTT Assay | ~1.5 µM | [2] |
| Sunitinib | HUVEC | [3H]-thymidine | ~4.6 nM (VEGF-dependent proliferation) | [3] |
| HUVEC | MTT Assay | ~2 µM (serum-stimulated) | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells; MTS: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium); MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor.
Table 2: Inhibition of Endothelial Cell Migration and Tube Formation
| Agent | Assay | Effect | Reference |
| Itraconazole | Boyden Chamber & Wound Healing | Potent inhibition of HUVEC migration | [1] |
| Matrigel Assay | Potent inhibition of HUVEC tube formation | [1] | |
| Bevacizumab | Scratch Assay | Dose-dependent inhibition of endothelial cell migration | |
| Sorafenib | Scratch Assay | Inhibition of HUVEC migration at 5 µM | |
| Sunitinib | Not specified | Inhibits endothelial cell motility | [5] |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
| Agent | Model | Key Findings | Reference |
| Itraconazole | NSCLC Xenograft | 72-79% tumor growth inhibition (75 mg/kg, twice daily) | [5] |
| Itraconazole + Bevacizumab | Gastrointestinal Cancer Xenograft | Combination significantly reduced tumor volume, weight, and microvessel density compared to monotherapy | [5] |
| Sorafenib vs. Sunitinib | HCC Xenograft | Sorafenib (50 mg/kg) showed greater anti-tumor effect than Sunitinib (40 mg/kg) | [6] |
NSCLC: Non-Small Cell Lung Cancer; HCC: Hepatocellular Carcinoma.
Signaling Pathways
The anti-angiogenic effects of these agents are mediated through the inhibition of distinct signaling pathways.
Itraconazole
Itraconazole exhibits a multi-targeted anti-angiogenic mechanism. It inhibits the mTOR signaling pathway and also interferes with VEGFR2 glycosylation and trafficking , leading to reduced signaling.[7] Furthermore, Itraconazole has been shown to inhibit the Hedgehog signaling pathway , which can indirectly contribute to the regulation of angiogenesis.[8][9]
References
- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Itraconazole: A Comparative Guide to its Anti-Tumor Effects in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
The anti-fungal agent Itraconazole (B105839) is gaining significant attention in the oncology field for its potent anti-tumor activities. This guide provides a comprehensive comparison of Itraconazole's efficacy, particularly within patient-derived xenograft (PDX) models, offering valuable preclinical data for researchers and drug development professionals. We delve into the experimental evidence supporting its mechanisms of action, primarily through the inhibition of the Hedgehog and angiogenesis signaling pathways, and present detailed protocols for replicating these pivotal studies.
Comparative Efficacy of Itraconazole in PDX Models
Itraconazole has demonstrated significant single-agent and synergistic anti-tumor effects across various cancer types in PDX models. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Anti-Tumor Efficacy of Itraconazole in Non-Small Cell Lung Cancer (NSCLC) PDX Models
| PDX Model | Treatment Group | Dosage & Administration | Tumor Growth Inhibition (%) | Synergistic Effect with Cisplatin | Reference |
| LX-14 (Squamous Cell Carcinoma) | Itraconazole | 75 mg/kg, twice daily, oral | 72% (p<0.001) | Yes, 97% inhibition with combination vs. 75% with Cisplatin alone[1] | [1] |
| LX-7 (Adenocarcinoma) | Itraconazole | 75 mg/kg, twice daily, oral | 79% (p<0.001) | Yes, 95% inhibition with combination vs. 48% with Cisplatin alone[1] | [1] |
Table 2: Angiogenesis Inhibition by Itraconazole in NSCLC PDX Models
| PDX Model | Treatment Group | Dosage & Administration | Reduction in Mean Tumor Vascular Area (%) | Reference |
| LX-14 | Itraconazole | 75 mg/kg, twice daily, oral | 61% (from 14.9% to 5.8%, p<0.001) | [1] |
| LX-7 | Itraconazole | 75 mg/kg, twice daily, oral | 56% (from 21.9% to 9.7%, p<0.001) | [1] |
Table 3: Efficacy of Itraconazole in Oral Squamous Cell Carcinoma (OSCC) PDX Model
| PDX Model | Treatment Group | Effect on Tumor Growth | Key Biomarker Changes | Reference |
| OSCC PDX | Itraconazole | Impeded tumor growth | Reduced Ki-67 expression, induced apoptosis, downregulated Hedgehog pathway proteins[2] | [2] |
Key Signaling Pathways Targeted by Itraconazole
Itraconazole's anti-tumor activity is attributed to its ability to modulate multiple critical signaling pathways involved in tumor growth and survival.
Hedgehog Signaling Pathway
The Hedgehog (Hh) pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several cancers. Itraconazole inhibits the Hh pathway by targeting the Smoothened (SMO) receptor, a key component of the pathway.[3][4] This inhibition occurs at a site distinct from other known SMO antagonists.[3][5]
References
- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fungal drug itraconazole exerts anti-cancer effects in oral squamous cell carcinoma via suppressing Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole Augments 5-Fluorouracil's Efficacy in Gastric Cancer: A Comparative Guide
A synergistic partnership between the antifungal drug itraconazole (B105839) and the chemotherapy agent 5-fluorouracil (B62378) (5-FU) demonstrates significant potential in the treatment of gastric cancer. This guide provides a comprehensive comparison of the combination therapy's performance against 5-FU alone and other 5-FU-based regimens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The repurposing of existing drugs offers a promising avenue for accelerating the development of novel cancer therapies. Itraconazole, a widely used antifungal agent, has been shown to possess anticancer properties, notably through the inhibition of the Hedgehog signaling pathway, which is often aberrantly activated in gastric cancer.[1][2] When combined with the foundational chemotherapy drug 5-FU, itraconazole exhibits a synergistic effect, enhancing the suppression of tumor growth and promoting cancer cell death.[3]
In Vitro Efficacy: Enhanced Apoptosis and Cell Cycle Arrest
Studies on human gastric cancer cell lines, including SGC-7901, AGS, and MKN45, have consistently demonstrated the superior efficacy of the itraconazole and 5-FU combination.
SGC-7901 Cell Line
In the SGC-7901 human gastric cancer cell line, the combination of itraconazole and 5-FU resulted in a marked increase in apoptosis (programmed cell death) and cell cycle arrest compared to either drug administered alone.[3][4] The half-maximal inhibitory concentration (IC50) for itraconazole was determined to be 24.83 µM, and for 5-FU, it was 8.26 µM.[3]
Table 1: Synergistic Effect of Itraconazole and 5-FU on SGC-7901 Cell Viability and Apoptosis
| Treatment Group | Concentration | % Early Apoptotic Cells |
| Control | - | Normal |
| Itraconazole | 15 µM | Increased |
| 5-FU | 4.25 µM | Increased |
| Itraconazole + 5-FU | 15 µM + 4.25 µM | Markedly Increased |
Data sourced from studies demonstrating the synergistic induction of apoptosis.[3]
The combination treatment also led to a significant alteration in the cell cycle distribution, with an accumulation of cells in the G1 phase and a reduction in the S phase, effectively halting cell proliferation.[4][5]
AGS and MKN45 Cell Lines
Similar synergistic effects have been observed in AGS and MKN45 gastric cancer cell lines. The combination of itraconazole and 5-FU significantly reduced the proliferation rate of these cells compared to monotherapy.[6][7] Treatment with 10 µM itraconazole for 72 hours led to a significant increase in apoptosis in both cell lines.[6]
In Vivo Performance: Potent Tumor Growth Inhibition
The enhanced antitumor efficacy of the itraconazole and 5-FU combination has been validated in animal models. In xenograft models using AGS and MKN45 cells, the co-administration of itraconazole and 5-FU resulted in a more significant inhibition of tumor growth compared to either drug alone.[6][8] This suggests that the synergistic effect observed in vitro translates to a more potent therapeutic response in a living organism.
Mechanism of Action: Targeting the Hedgehog Pathway
The synergistic effect of itraconazole with 5-FU is largely attributed to itraconazole's ability to inhibit the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is crucial for embryonic development and is often reactivated in cancer, promoting tumor growth, survival, and drug resistance.[9][10] Itraconazole is believed to inhibit this pathway by targeting the Smoothened (SMO) protein, a key transducer of the Hh signal.[11] By blocking this pathway, itraconazole renders cancer cells more susceptible to the cytotoxic effects of 5-FU.[9][12]
Caption: Itraconazole inhibits the Hedgehog pathway by targeting SMO, leading to the suppression of GLI-mediated gene transcription and enhancing 5-FU-induced apoptosis.
Comparison with Alternative 5-FU-Based Therapies
5-FU is a cornerstone of many chemotherapy regimens for gastric cancer. The following table provides a comparison of the itraconazole and 5-FU combination with other common 5-FU-based therapies. It is important to note that direct comparative clinical trial data for itraconazole + 5-FU is not yet available, and the efficacy of these regimens can vary based on patient populations and tumor characteristics.
Table 2: Comparison of 5-FU-Based Combination Therapies for Advanced Gastric Cancer
| Regimen | Components | Reported Efficacy (Objective Response Rate) | Key Considerations |
| Itraconazole + 5-FU | Itraconazole, 5-Fluorouracil | Preclinical data shows strong synergism | Potential for lower toxicity; oral administration of itraconazole. |
| FOLFOX | 5-Fluorouracil, Leucovorin, Oxaliplatin | 35% - 45% | A standard first-line option; associated with neurotoxicity.[13][14] |
| FAM | 5-Fluorouracil, Doxorubicin, Mitomycin | 42% | Historically used; can have significant myelosuppression.[1] |
| 5-FU + Leucovorin | 5-Fluorouracil, Leucovorin | ~20% | Generally well-tolerated; often used in adjuvant settings.[15] |
| 5-FU + Cisplatin (B142131) | 5-Fluorouracil, Cisplatin | ~20% - 40% | Can cause nephrotoxicity and ototoxicity.[16] |
| 5-FU + Paclitaxel | 5-Fluorouracil, Paclitaxel | 24.1% (Complete Response), 41.4% (Partial Response) | Effective but can cause neuropathy and myelosuppression.[17] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed gastric cancer cells (e.g., SGC-7901, AGS, MKN45) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of itraconazole, 5-FU, or a combination of both for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of itraconazole, 5-FU, or the combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject gastric cancer cells (e.g., 1x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, itraconazole alone, 5-FU alone, itraconazole + 5-FU). Administer drugs via appropriate routes (e.g., oral gavage for itraconazole, intraperitoneal injection for 5-FU) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Caption: A typical workflow for evaluating the synergistic effects of itraconazole and 5-FU in gastric cancer.
Conclusion
The combination of itraconazole and 5-FU presents a compelling therapeutic strategy for gastric cancer. The synergistic inhibition of cell proliferation, induction of apoptosis, and potent suppression of tumor growth in preclinical models highlight its potential. The mechanism, involving the targeting of the Hedgehog pathway by itraconazole, provides a strong rationale for this combination. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with gastric cancer.
References
- 1. acpjournals.org [acpjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inhibitortx.com [inhibitortx.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Itraconazole induces apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. tandfonline.com [tandfonline.com]
- 11. genesandcancer.com [genesandcancer.com]
- 12. Hedgehog signaling in gastrointestinal carcinogenesis and the gastrointestinal tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxaliplatin, 5-fluorouracil and Leucovorin (FOLFOX-4) Combination Chemotherapy as a Salvage Treatment in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Treatment of advanced gastric cancer with 5-fluorouracil and cisplatin in combination with dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncolink.org [oncolink.org]
A Comparative Analysis of Itraconazole and its Active Metabolite, Hydroxyitraconazole
For Researchers, Scientists, and Drug Development Professionals
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to form its major active metabolite, hydroxyitraconazole (B3325177).[1][2] Both parent drug and metabolite exhibit potent antifungal properties and contribute to the overall therapeutic effect and potential for drug-drug interactions.[1][3] This guide provides a detailed comparative analysis of itraconazole and hydroxyitraconazole, summarizing their pharmacokinetics, pharmacodynamics, clinical implications, and the experimental methodologies used for their evaluation.
Pharmacokinetics: A Tale of Two Molecules
While itraconazole is administered, it is the combined action of the parent drug and its hydroxylated metabolite that dictates the clinical outcome. Hydroxyitraconazole generally circulates in plasma at concentrations equal to or higher than itraconazole itself.[4] The pharmacokinetic profiles of both compounds are complex and can be influenced by formulation, food intake, and co-administered medications.
Table 1: Comparative Pharmacokinetic Parameters of Itraconazole and Hydroxyitraconazole
| Parameter | Itraconazole | Hydroxyitraconazole | Key Observations |
| Half-life (t½) | Dose-dependent, increases with multiple dosing (e.g., from ~44h to >150h)[5] | Also exhibits a dose-dependent increase in half-life[5] | The long and variable half-lives necessitate a loading dose and contribute to a prolonged time to reach steady-state concentrations. |
| Protein Binding | Highly protein-bound (>99%)[1] | Highly protein-bound (~99%)[1] | Extensive protein binding limits the free, active fraction of both compounds. |
| Metabolism | Primarily metabolized by CYP3A4 to hydroxyitraconazole and other minor metabolites.[1][2] | Further metabolized, also a substrate for CYP3A4.[6] | The shared metabolic pathway is a key factor in drug-drug interactions. |
| Plasma Concentration | Variable, influenced by absorption.[2] | Often higher than itraconazole concentrations at steady state.[3] | Therapeutic drug monitoring often considers the sum of both concentrations.[7] |
Pharmacodynamics: A Shared Antifungal Mission
The primary mechanism of antifungal action for both itraconazole and hydroxyitraconazole is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[8][9] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[8][9]
In vitro studies have demonstrated that itraconazole and hydroxyitraconazole have comparable antifungal activity against a broad spectrum of pathogenic fungi.[1] Microbroth dilution tests have shown similar IC50 values for both compounds against a vast number of fungal isolates.[10] However, some studies have noted minor differences in susceptibility for certain species, such as Candida glabrata and Trichophyton mentagrophytes, where itraconazole was found to be slightly more potent.[10]
Table 2: In Vitro Antifungal Activity (MIC) of Itraconazole and Hydroxyitraconazole Against Selected Fungi
| Fungal Species | Itraconazole MIC (µg/mL) | Hydroxyitraconazole MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Lower MICs in BHI medium | Lower MICs in BHI medium | [11] |
| Candida albicans | Similar IC50 values | Similar IC50 values | [10] |
| Cryptococcus neoformans | Lower MICs in BHI medium | Lower MICs in BHI medium | [11] |
| Candida glabrata | Some isolates more susceptible to itraconazole | Some isolates less susceptible than to itraconazole | [10] |
| Trichophyton mentagrophytes | Some isolates more susceptible to itraconazole | Some isolates less susceptible than to itraconazole | [10] |
MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and the specific fungal isolate. BHI (Brain Heart Infusion) medium.
Beyond their antifungal effects, both itraconazole and its hydroxy metabolite have been identified as antagonists of the Hedgehog (Hh) signaling pathway, a pathway implicated in some forms of cancer.[3] This inhibitory action is distinct from their effects on ergosterol biosynthesis.[3]
Clinical Efficacy and Safety: A Combined Contribution
Given that hydroxyitraconazole is an active metabolite, the clinical efficacy and safety of itraconazole therapy are attributed to the combined exposure to both the parent drug and the metabolite. Therapeutic drug monitoring (TDM) guidelines often recommend targeting a trough concentration of the sum of itraconazole and hydroxyitraconazole to ensure efficacy, particularly for invasive fungal infections.[7]
A retrospective study in patients with blastomycosis found no statistically significant difference in treatment response rates when targeting an itraconazole parent compound level of >1.0 mcg/mL versus a combined itraconazole and hydroxyitraconazole level of >1.0 mcg/mL.[7] However, significantly higher mortality was observed in patients who failed to achieve either target, underscoring the importance of adequate drug exposure.[7]
The adverse effect profile of itraconazole is also linked to the concentrations of both compounds. While generally well-tolerated, side effects can occur and may be concentration-dependent.[12]
Experimental Protocols
1. Quantification of Itraconazole and Hydroxyitraconazole in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is commonly used for therapeutic drug monitoring and pharmacokinetic studies.
-
Sample Preparation: A simple protein precipitation step is often employed. To a plasma sample, an internal standard is added, followed by a precipitating agent like perchloric acid and methanol.[13] The sample is then vortexed and centrifuged to pellet the precipitated proteins.[13]
-
Chromatographic Separation: The resulting supernatant is injected into an HPLC system.[13] A C18 or C6-phenyl column is typically used for separation.[13]
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly used to achieve optimal separation.[13]
-
Detection: UV detection at a specific wavelength (e.g., 262 nm) is used to quantify the compounds based on their absorbance.[13]
-
Quantification: Standard curves are generated by spiking drug-free plasma with known concentrations of itraconazole and hydroxyitraconazole to determine the concentrations in the unknown samples.[13]
2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol provides a standardized method for testing the susceptibility of filamentous fungi.
-
Inoculum Preparation: A standardized suspension of fungal conidia or sporangiospores is prepared in a sterile saline solution containing a surfactant. The turbidity of the suspension is adjusted to a specific standard.
-
Drug Dilution: Serial twofold dilutions of itraconazole and hydroxyitraconazole are prepared in 96-well microtiter plates using a standardized test medium, such as RPMI 1640.[14]
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).[14]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.[14] For azoles, this is often a prominent decrease in turbidity (approximately 50% reduction in growth).[14]
3. CYP3A4 Inhibition Assay
In vitro assays using human liver microsomes are employed to assess the inhibitory potential of compounds on CYP3A4 activity.
-
Incubation: Human liver microsomes are incubated with a probe substrate for CYP3A4 (e.g., midazolam) in the presence of various concentrations of the inhibitor (itraconazole or hydroxyitraconazole).[15]
-
Reaction Termination: The reaction is stopped after a specific incubation time by adding a quenching solution (e.g., acetonitrile).[15]
-
Metabolite Quantification: The formation of the CYP3A4-mediated metabolite of the probe substrate is quantified using a sensitive analytical method like LC-MS/MS.[15]
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[16]
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Itraconazole and Hydroxyitraconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 3. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Repurposing Itraconazole: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Once primarily known for its antifungal properties, Itraconazole (B105839) is now stepping into the oncology spotlight as a promising anti-cancer agent. This guide provides a comprehensive cross-validation of Itraconazole's impact on various cancer cell lines, offering a comparative analysis of its performance and a deep dive into the experimental data supporting its repurposed role.
Quantitative Analysis of Itraconazole's Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Itraconazole across a range of cancer cell lines, highlighting its varied efficacy in different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 378.7 ± 19.8 | [1] |
| SKBR-3 | Not explicitly stated, but cytotoxic effects observed | ||
| Colon Cancer | SW-480 | Cytotoxicity observed, specific IC50 not stated | [2] |
| HCT-116 | Cytotoxicity observed, specific IC50 not stated | [2] | |
| Gastric Cancer | SGC-7901 | 24.83 | [3] |
| Glioblastoma | U87 | Dose-dependent growth arrest observed | |
| C6 | Dose-dependent growth arrest observed | ||
| Melanoma | A375 | Proliferation and colony formation inhibited | [4] |
| SK-MEL-28 | Proliferation and colony formation inhibited | [4] | |
| Non-Small Cell Lung Cancer | NCI-H358 | No direct anti-proliferative effect observed | |
| NCI-H1838 | No direct anti-proliferative effect observed | ||
| NCI-H596 | No direct anti-proliferative effect observed | ||
| NCI-H1975 | No direct anti-proliferative effect observed | ||
| Prostate Cancer | 22Rv1 | Tumor growth delayed in xenograft model | [5] |
| Endothelial Cells (Angiogenesis Model) | HUVEC | < 0.7 | [6] |
| Hedgehog Pathway Reporter | Shh-Light2 | 0.8 | [7] |
Key Mechanisms of Action: A Multi-Pronged Attack on Cancer
Itraconazole's anti-cancer activity is not attributed to a single mechanism but rather to its ability to interfere with multiple crucial signaling pathways involved in tumor growth and survival.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers. Itraconazole has been identified as a potent antagonist of the Hh signaling pathway.[5] It acts on the Smoothened (Smo) receptor, a key component of the pathway, through a mechanism distinct from other known Smo antagonists.[5] This inhibition prevents the downstream activation of Gli transcription factors, which are responsible for transcribing genes involved in cell proliferation and survival.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Itraconazole has demonstrated potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[8][9] This effect is mediated, in part, by interfering with the vascular endothelial growth factor (VEGF) signaling pathway.
Induction of Autophagy and Apoptosis
Itraconazole has been shown to induce both autophagy and apoptosis in various cancer cells. In some cancer types, such as glioblastoma and breast cancer, Itraconazole-induced autophagy leads to cell growth arrest. In colon and melanoma cancer cells, it can trigger autophagy-mediated apoptosis.[2]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another developmental pathway that is often dysregulated in cancer. Studies in melanoma and endometrial cancer have shown that Itraconazole can inhibit this pathway, leading to decreased cancer cell proliferation and invasion.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-cancer effects of Itraconazole.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Itraconazole (and/or other compounds for combination studies) for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12][13]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse Itraconazole-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., Shh, Gli1, SMO for the Hedgehog pathway).[2][14]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer drugs.
-
Cell Implantation: Subcutaneously inject cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, Itraconazole alone, Itraconazole in combination with another drug). Administer the treatment as per the study design (e.g., oral gavage).[8]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or Western blot for pathway analysis).[8]
Clinical Perspective
The promising preclinical data has led to several clinical trials investigating Itraconazole's efficacy in various cancers, including prostate, lung, and basal cell carcinoma.[5][15][16][17][18][19][20] In a phase II trial for metastatic castration-resistant prostate cancer, high-dose Itraconazole (600 mg/day) showed modest anti-tumor activity.[5][15] In non-small cell lung cancer, Itraconazole in combination with pemetrexed (B1662193) has shown trends toward improved disease control.[19]
Conclusion
The evidence strongly suggests that Itraconazole, a widely available and relatively safe antifungal drug, has significant potential as a repurposed anti-cancer agent. Its multi-targeted approach, particularly its ability to inhibit the Hedgehog pathway and angiogenesis, makes it an attractive candidate for further investigation, both as a monotherapy and in combination with existing chemotherapy regimens. The data presented in this guide provides a solid foundation for researchers and clinicians to build upon in the ongoing effort to expand our arsenal (B13267) of effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jrmds.in [jrmds.in]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing Itraconazole as a Treatment for Advanced Prostate Cancer: A Noncomparative Randomized Phase II Trial in Men With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. High-dose itraconazole as a non-castrating therapy for a patient with biochemically-recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 2 Study of Pemetrexed and Itraconazole as Second-Line Therapy for Metastatic Non-Squamous Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Repurposing Itraconazole: A Comparative Guide to Combination Chemotherapy in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer treatment is continually evolving, with a pressing need for novel therapeutic strategies to improve patient outcomes. Drug repurposing has emerged as a cost-effective and accelerated approach to identify new anti-cancer agents. This guide provides a comparative analysis of itraconazole (B105839), an azole antifungal, as a component of combination chemotherapy for pancreatic cancer. It objectively evaluates its performance against standard-of-care alternatives, supported by preclinical and clinical data. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and development.
Executive Summary
Itraconazole has demonstrated promising anti-cancer activity in pancreatic cancer through multiple mechanisms of action, including the inhibition of the Hedgehog and VEGF signaling pathways, and overcoming multidrug resistance. Clinical data, primarily from retrospective studies, suggest that the addition of itraconazole to cytotoxic chemotherapy regimens can improve response rates and survival outcomes in patients with advanced pancreatic cancer. This guide compares the efficacy of itraconazole-containing regimens with standard first-line treatments such as FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel.
Mechanism of Action: Itraconazole in Pancreatic Cancer
Itraconazole exerts its anti-neoplastic effects through a multi-targeted approach:
-
Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is aberrantly activated in a significant portion of pancreatic cancers, contributing to tumor growth and the maintenance of cancer stem cells. Itraconazole inhibits this pathway by binding to the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[1][2] This inhibition prevents the activation of downstream GLI transcription factors, leading to the suppression of genes involved in cell proliferation and survival.[1]
-
Anti-Angiogenesis via VEGFR2 Inhibition: Tumor growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Itraconazole has been shown to possess potent anti-angiogenic properties by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. It interferes with VEGFR2 glycosylation and trafficking, leading to reduced receptor activation upon VEGF binding and subsequent inhibition of downstream signaling cascades that promote endothelial cell proliferation and migration.
-
Overcoming Drug Resistance: P-glycoprotein (P-gp), a drug efflux pump, is a major contributor to multidrug resistance in cancer cells. Itraconazole is a known inhibitor of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Clinical Performance: Itraconazole Combinations vs. Standard of Care
The following tables summarize the clinical outcomes of two itraconazole-based combination therapies compared to the standard-of-care regimens, FOLFIRINOX and Gemcitabine + nab-Paclitaxel, in patients with metastatic pancreatic cancer.
Table 1: Comparison of Itraconazole Combination Regimens
| Regimen | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source(s) |
| DGC + Itraconazole (Docetaxel, Gemcitabine, Carboplatin) | Second-line or additional setting | 37% (CR: 2.6%, PR: 34.2%) | 11.4 months | Not Reported | [3] |
| GnPO-ITC (Gemcitabine, nab-Paclitaxel, Oxaliplatin, Itraconazole) | First-line | 64% | 14.4 months | 8.3 months |
CR: Complete Response, PR: Partial Response
Table 2: Performance of Standard-of-Care Regimens (First-Line Metastatic Pancreatic Cancer)
| Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Source(s) |
| FOLFIRINOX | ~32% | ~11.1 months | ~6.4 months | |
| Gemcitabine + nab-Paclitaxel | ~23% | ~8.5 months | ~5.5 months |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by itraconazole.
Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting the SMO receptor.
Caption: Itraconazole disrupts VEGFR2 signaling by inhibiting its glycosylation and trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of itraconazole's anti-cancer effects in pancreatic cancer.
In Vitro Cell Viability and Synergy Analysis
1. Cell Viability (MTT) Assay:
-
Objective: To determine the cytotoxic effect of itraconazole and other chemotherapeutic agents on pancreatic cancer cell lines.
-
Protocol:
-
Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of itraconazole, gemcitabine, or other drugs of interest for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Synergy Analysis:
-
Objective: To determine if the combination of itraconazole and a chemotherapeutic agent has a synergistic, additive, or antagonistic effect.
-
Protocol:
-
Treat pancreatic cancer cells with a matrix of concentrations of itraconazole and the combination drug (e.g., gemcitabine).
-
Perform a cell viability assay (e.g., MTT) after the incubation period.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Mechanism of Action Assays
1. Western Blot for Hedgehog Pathway Inhibition:
-
Objective: To assess the effect of itraconazole on the protein expression of key components of the Hedgehog pathway.
-
Protocol:
-
Treat pancreatic cancer cells with itraconazole for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Gli1, SMO, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Western Blot for VEGFR2 Signaling Inhibition:
-
Objective: To determine if itraconazole inhibits the activation of VEGFR2 and its downstream signaling.
-
Protocol:
-
Starve pancreatic cancer cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with itraconazole for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and perform Western blotting as described above, using primary antibodies against phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated ERK (p-ERK), total ERK, and a loading control.
-
In Vivo Xenograft Model
Caption: A typical workflow for an in vivo pancreatic cancer xenograft study.
-
Objective: To evaluate the in vivo efficacy of itraconazole in combination with chemotherapy on tumor growth.
-
Protocol:
-
Inject pancreatic cancer cells (e.g., 1x10⁶ PANC-1 cells) subcutaneously or orthotopically into the pancreas of immunodeficient mice (e.g., nude mice).
-
Allow tumors to establish and reach a volume of approximately 100-200 mm³.
-
Randomize mice into treatment groups: (1) Vehicle control, (2) Itraconazole alone (e.g., 50-100 mg/kg, oral gavage, daily), (3) Chemotherapy alone (e.g., gemcitabine, 50-100 mg/kg, intraperitoneal injection, twice weekly), and (4) Itraconazole + Chemotherapy.
-
Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for pathway analysis.
-
Conclusion
The available evidence suggests that itraconazole, when combined with chemotherapy, presents a promising therapeutic strategy for pancreatic cancer. Its multi-targeted mechanism of action, including the inhibition of the Hedgehog and VEGFR2 signaling pathways, offers the potential to enhance the efficacy of standard cytotoxic agents and overcome drug resistance. While the clinical data are encouraging, they are primarily from retrospective analyses. Prospective, randomized controlled trials are warranted to definitively establish the clinical benefit of itraconazole-based combination therapies in the treatment of pancreatic cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate and build upon these promising findings.
References
Adjunctive Itraconazole in Refractory Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for refractory ovarian cancer is continually evolving, with a growing focus on adjunctive therapies to enhance the efficacy of conventional chemotherapy. This guide provides a comparative analysis of adjunctive itraconacolze, a repurposed antifungal agent, against other therapeutic alternatives for patients with refractory or platinum-resistant ovarian cancer. The information is compiled from preclinical studies and clinical trials to support evidence-based research and drug development.
Executive Summary
Itraconazole (B105839), traditionally used as an antifungal medication, has demonstrated promising anti-cancer properties, particularly in the context of refractory ovarian cancer. Its mechanisms of action are multifaceted, primarily involving the inhibition of the Hedgehog and mTOR signaling pathways, as well as exerting anti-angiogenic effects. Clinical studies, although limited, suggest that the addition of itraconazole to standard chemotherapy regimens can improve progression-free survival (PFS) and overall survival (OS) in this heavily pretreated patient population. This guide compares the efficacy of adjunctive itraconazole with established and emerging therapies such as bevacizumab (an anti-angiogenic agent) and Poly (ADP-ribose) polymerase (PARP) inhibitors.
Comparative Efficacy of Adjunctive Therapies in Refractory Ovarian Cancer
The following tables summarize the quantitative data from key clinical trials investigating adjunctive itraconazole and alternative therapies in patients with refractory or platinum-resistant ovarian cancer.
Table 1: Adjunctive Itraconazole in Refractory Ovarian Cancer
| Study/Trial | Treatment Arm | No. of Patients | Median PFS | Median OS | Objective Response Rate (ORR) |
| Tsubamoto et al. (2014) [1][2] | Chemotherapy + Itraconazole | 19 | 103 days | 642 days | 32% |
| Chemotherapy alone | 36 | 53 days | 139 days | 11% | |
| Tsubamoto et al. (2014) - Clear Cell Subtype [3][4] | Chemotherapy + Itraconazole | 9 | 544 days | 1047 days | 44% |
Table 2: Bevacizumab in Platinum-Resistant Ovarian Cancer
| Study/Trial | Treatment Arm | No. of Patients | Median PFS | Median OS | Objective Response Rate (ORR) |
| AURELIA (Phase III) [5][6][7][8][9] | Chemotherapy + Bevacizumab | 179 | 6.7 months | 16.6 months | 27.3% |
| Chemotherapy alone | 182 | 3.4 months | 13.3 months | 11.8% |
Table 3: PARP Inhibitors in Platinum-Resistant Ovarian Cancer
| Study/Trial | Drug | Patient Population | No. of Patients | Median PFS | Objective Response Rate (ORR) |
| CLIO (Phase II) [10] | Olaparib | gBRCAm | 13 | Not Reported | 38% |
| gBRCAwt | 54 | 2.9 months | 13% | ||
| QUADRA (Phase II) [11][12][13][14][15] | Niraparib (B1663559) | HRD-positive (platinum-sensitive) | 45 | Not Reported | 29% |
| BRCA-mutated (platinum-sensitive, resistant, and refractory) | 55 | Not Reported | 31% | ||
| ARIEL2 (Phase II) [16][17][18] | Rucaparib | BRCA-mutant (platinum-sensitive) | 40 | 12.8 months | Not Reported |
| BRCA wild-type, LOH-high (platinum-sensitive) | 82 | 5.7 months | Not Reported | ||
| BRCA wild-type, LOH-low (platinum-sensitive) | 70 | 5.2 months | Not Reported |
Experimental Protocols
This section details the methodologies of the key studies cited in this guide.
Retrospective Study of Adjunctive Itraconazole (Tsubamoto et al., 2014)[1][2][19]
-
Study Design: A retrospective analysis of medical records.
-
Patient Population: 55 patients with refractory ovarian cancer who had a history of platinum and taxane (B156437) administration and showed clinical progression within six months of the last platinum-based therapy.
-
Treatment Regimens:
-
Itraconazole Group (n=19): Received various chemotherapy regimens in combination with itraconazole. The most common chemotherapy was docetaxel-based (79%). Itraconazole was administered as an oral solution at a daily dose of 400-600 mg for 4-5 days, typically on a biweekly cycle.[2]
-
Control Group (n=36): Received chemotherapy alone, which included single-agent therapies such as pegylated liposomal doxorubicin, gemcitabine, docetaxel, irinotecan, or paclitaxel (B517696).[2]
-
-
Endpoints: The primary endpoints were progression-free survival (PFS) and overall survival (OS). The response rate was a secondary endpoint.
AURELIA: Phase III Trial of Bevacizumab[5][6][7][8][9]
-
Study Design: A randomized, open-label, phase III clinical trial.
-
Patient Population: 361 patients with platinum-resistant recurrent ovarian cancer who had received no more than two prior chemotherapy regimens.
-
Treatment Regimens:
-
Bevacizumab Arm (n=179): Investigator's choice of chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan) plus bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks).
-
Chemotherapy Alone Arm (n=182): Investigator's choice of single-agent chemotherapy.
-
-
Endpoints: The primary endpoint was PFS. Secondary endpoints included objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.
QUADRA: Phase II Trial of Niraparib[11][12][13][14][15]
-
Study Design: A multicenter, open-label, single-arm, phase II study.
-
Patient Population: 463 patients with relapsed, high-grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who had been treated with three or more previous chemotherapy regimens. A significant portion of patients were platinum-resistant or refractory.
-
Treatment Regimen: Oral niraparib 300 mg once daily.
-
Endpoints: The primary endpoint was the proportion of patients achieving a confirmed overall response in a prespecified efficacy population (HRD-positive, platinum-sensitive, 3-4 prior lines of therapy). Efficacy was also assessed in the overall population and other subgroups.
Signaling Pathways and Mechanisms of Action
Itraconazole's anti-cancer effects are attributed to its ability to interfere with multiple signaling pathways crucial for tumor growth and survival.
Experimental Workflow: Preclinical Xenograft Model
Preclinical studies using xenograft models are crucial for evaluating the in-vivo efficacy of new anti-cancer agents. The following diagram illustrates a typical workflow for assessing the synergistic effect of itraconazole and paclitaxel in an ovarian cancer patient-derived xenograft (PDX) model.
Logical Relationship: Treatment Decision Framework
The selection of an adjunctive therapy in refractory ovarian cancer is a complex decision-making process that involves considering various factors. The following diagram illustrates a simplified logical framework for this process.
Conclusion
Adjunctive itraconazole presents a promising and cost-effective therapeutic strategy for refractory ovarian cancer. Its unique mechanism of action, targeting multiple pathways, offers a potential advantage, particularly in a heavily pretreated patient population. While direct comparative trials are lacking, the available data suggests that its efficacy is comparable to other established adjunctive therapies like bevacizumab. Further prospective, randomized controlled trials are warranted to definitively establish the role of itraconazole in the treatment paradigm of refractory ovarian cancer. The development of predictive biomarkers will also be crucial for identifying patients who are most likely to benefit from this repurposed drug.
References
- 1. Impact of combination chemotherapy with itraconazole on survival of patients with refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Impact of combination chemotherapy with itraconazole on survival for patients with recurrent or persistent ovarian clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Combination Chemotherapy with Itraconazole on Survival for Patients with Recurrent or Persistent Ovarian Clear Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 6. ajmc.com [ajmc.com]
- 7. onclive.com [onclive.com]
- 8. medscape.com [medscape.com]
- 9. [PDF] Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ASCO Post [ascopost.com]
- 13. targetedonc.com [targetedonc.com]
- 14. lerinegha.com [lerinegha.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Rucaparib in Relapsed Platinum-Sensitive High-Grade Ovarian Cancer - The ASCO Post [ascopost.com]
- 17. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial [escholarship.org]
- 18. Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Itraconazole Oral Solution and Capsules: Efficacy and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of itraconazole (B105839) oral solution versus its capsule formulation, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two formulations.
Executive Summary
Itraconazole is a broad-spectrum antifungal agent, but its oral bioavailability can be highly variable. The development of an oral solution aimed to improve upon the pharmacokinetic profile of the original capsule formulation. Numerous studies have demonstrated that the itraconazole oral solution, which contains a solubilizing agent hydroxypropyl-β-cyclodextrin, exhibits significantly higher bioavailability compared to the capsule form.[1][2] This enhanced absorption translates to more consistent and higher serum concentrations of the drug, which can be critical for clinical efficacy, particularly in immunocompromised patients or those with serious fungal infections.[3][4] While both formulations have their place in clinical practice, the choice between the oral solution and capsules depends on the clinical context, including the patient's condition, gastric acidity, and food intake.[5][6]
Data Presentation
Table 1: Pharmacokinetic Properties of Itraconazole Oral Solution vs. Capsules
| Parameter | Itraconazole Oral Solution | Itraconazole Capsules | Key Findings | Citations |
| Bioavailability | ~30-33% greater than capsules | ~55% (with a full meal) | The oral solution consistently demonstrates superior bioavailability.[1][7] The absorption of the oral solution is optimal in a fasted state, while the capsules require food and an acidic environment for maximal absorption.[7][8] | [1][2][7][8] |
| Cmax (Maximum Plasma Concentration) | Generally higher | Generally lower | Studies show that the oral solution leads to higher peak plasma concentrations of itraconazole. | [1][2] |
| AUC (Area Under the Curve) | Significantly higher | Lower | The overall drug exposure (AUC) is greater with the oral solution, indicating more of the drug enters the systemic circulation.[1][2] | [1][2] |
| Tmax (Time to Maximum Concentration) | ~2.5 hours (fasting) | ~5 hours | The oral solution is absorbed more rapidly than the capsules.[1][9] | [1][9] |
| Food Effect | Bioavailability is higher in a fasted state. | Bioavailability is significantly enhanced by food, especially a high-fat meal, and an acidic environment. | The administration requirements for optimal absorption are opposing for the two formulations.[5][7][8] | [5][7][8] |
Table 2: Clinical Efficacy in Oropharyngeal Candidiasis
| Study Outcome | Itraconazole Oral Solution | Itraconazole Capsules | Key Findings | Citations |
| Clinical Response Rate | 90% (100 mg once daily for 14 days) | 90% (Fluconazole capsules, used as a comparator) | In a double-blind trial, the oral solution was found to be as effective as fluconazole (B54011) capsules for treating oropharyngeal candidiasis in AIDS patients.[10][11] Another study showed a 70.3% global improvement for the oral solution versus 49.4% for the capsules at the primary endpoint.[12][13] | [10][11][12][13] |
| Mycological Eradication Rate | 71.6% (on day 8) | 32.9% (on day 8) | The oral solution demonstrated a significantly higher rate of eradicating the fungal pathogen compared to the capsules.[12][13] | [12][13] |
| Global Improvement | 78.4% (at final assessment) | 68.2% (at final assessment) | The oral solution showed a faster and better overall clinical response.[12][13] | [12][13] |
Experimental Protocols
Bioavailability and Pharmacokinetic Study
A common study design to compare the bioavailability of the two formulations is an open-label, single-dose, crossover study.[2]
-
Participants: Healthy adult volunteers are typically recruited. Inclusion criteria often include being within a certain age range, having a bodyweight within a normal range for their height, and having no clinically significant abnormalities in physical examinations or laboratory tests.[2]
-
Study Design: A randomized, crossover design is employed where each participant receives a single dose of the itraconazole oral solution and the itraconazole capsules in a sequential manner, with a washout period (e.g., 2 weeks) between each treatment phase.[2]
-
Drug Administration: The oral solution is typically administered in a fasted state, while the capsules are given with a standardized meal to ensure maximal absorption.[2][7]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., at 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) to measure the plasma concentrations of itraconazole and its active metabolite, hydroxyitraconazole (B3325177).[2]
-
Analytical Method: High-performance liquid chromatography (HPLC) is a standard method used to quantify the concentrations of itraconazole and hydroxyitraconazole in plasma samples.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data for each formulation. Statistical analyses are then performed to compare these parameters between the oral solution and capsule groups.[2]
Clinical Efficacy Study in Oropharyngeal Candidiasis
To evaluate clinical efficacy, a randomized, double-blind, comparative study is often conducted.[10][11]
-
Participants: Patients with a confirmed diagnosis of oropharyngeal candidiasis, often in an immunocompromised population such as individuals with AIDS, are enrolled.[10][11]
-
Study Design: Patients are randomly assigned to receive either itraconazole oral solution or itraconazole capsules for a specified duration (e.g., 14 days). In some studies, another antifungal agent like fluconazole may be used as a comparator.[10][11]
-
Treatment Regimen: A typical dosage for the oral solution is 200 mg once daily, while for the capsules, it is also 200 mg once daily, administered under the appropriate food-effect conditions.[12][13]
-
Efficacy Assessments:
-
Clinical Response: This is evaluated based on the resolution of signs and symptoms of oropharyngeal candidiasis (e.g., erythema, pseudomembranes, and patient-reported symptoms). A scoring system may be used to quantify the severity of the infection at baseline and at follow-up visits.[4]
-
Mycological Eradication: This is determined by obtaining cultures from the oral cavity before and after treatment to confirm the absence of the causative fungal pathogen.[12][13]
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study to assess the safety profile of each formulation.
Mandatory Visualization
Caption: Mechanism of action of Itraconazole in inhibiting ergosterol synthesis in fungal cells.
Caption: Comparative workflow of Itraconazole oral solution and capsules from administration to bioavailability.
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized trial of itraconazole oral solution for oropharyngeal candidiasis in HIV/AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A double-blind comparison of itraconazole oral solution and fluconazole capsules for the treatment of oropharyngeal candidiasis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restricted [jnjmedicalconnect.com]
- 10. Itraconazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Itraconazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of Itraconazole is a critical component of laboratory safety and environmental responsibility. Disposal must adhere to local, state, and federal regulations to mitigate potential environmental contamination and ensure workplace safety.[1][2][3][4]
Hazard Identification and Handling Precautions
Itraconazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1][2][3] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[1][2][3][4]
General Disposal Guidelines
Unused Itraconazole and contaminated materials should be disposed of through an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] It is crucial to prevent the release of Itraconazole into the environment.[1]
For unused or expired Itraconazole in a laboratory setting, the following step-by-step procedure should be followed:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding pharmaceutical waste.[5][6][7]
-
Segregation of Waste: Segregate Itraconazole waste from other laboratory waste streams. This includes unused pure compounds, contaminated labware (e.g., vials, spatulas, weighing paper), and contaminated PPE.
-
Containerization: Place the Itraconazole waste into a clearly labeled, sealed, and appropriate waste container. The container should be suitable for hazardous chemical waste.
-
Waste Manifest: Complete a hazardous waste manifest if required by your institution or local regulations. This document tracks the waste from its point of origin to its final disposal.[7]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the Itraconazole waste.
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be implemented:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation and breathing vapors, mist, or gas.[1][2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, diatomite, universal binders) and place in a sealed container for disposal.[3]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[3]
Disposal of Empty Containers
Empty containers that held Itraconazole should be handled as follows:
-
Decontamination: Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal: Once decontaminated, the empty container can typically be disposed of as regular trash, provided all labels are removed or defaced to prevent misuse.[8][9] However, always confirm this with your local EHS guidelines.
Household Disposal of Unused Itraconazole (for informational purposes)
While not the primary focus for this audience, it is useful to be aware of the recommended disposal procedures for household settings, as they differ significantly from laboratory protocols. The FDA recommends the following for disposing of unused medicines at home if a drug take-back program is not available:
-
Remove the medicine from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8][9][10]
-
Throw the container in your household trash.[8]
-
Scratch out all personal information on the prescription label of the empty container to make it unreadable.[8][9]
It is important to note that flushing of unused medications is generally not recommended unless specified by the FDA's flush list, due to the potential for environmental contamination.[9][10][11]
Logical Workflow for Itraconazole Disposal in a Laboratory
Caption: Logical workflow for the proper disposal of Itraconazole in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. dea.gov [dea.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Itraconazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Itraconazole, a triazole antifungal agent. Adherence to these protocols is critical to minimize exposure and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling Itraconazole, especially in its powdered form, a comprehensive PPE strategy is non-negotiable to prevent skin contact, eye irritation, and respiratory exposure.[1][2][3][4][5] The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye irritation from dust or splashes.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | EN ISO 374 | To prevent skin contact and irritation.[2][5][6] |
| Body Protection | Laboratory coat or full protection suit | N/A | To protect skin and personal clothing from contamination.[2][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | OSHA 29 CFR 1910.134 or European Standard EN 149 | Required when dust formation is likely or ventilation is inadequate to prevent respiratory tract irritation.[1][3] |
Hazard Identification and Safety Precautions
Itraconazole is classified as hazardous.[3] Understanding its specific hazards is crucial for safe handling.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[3][7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][7] | Avoid contact with skin. Wear protective gloves and clothing.[4][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][7] | Wear eye/face protection.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][7] | Avoid breathing dust. Use only in a well-ventilated area.[1][2][5] |
This table is a summary. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Procedural Workflow for Handling Itraconazole
To ensure a systematic and safe approach to handling Itraconazole, from receipt to disposal, the following workflow should be implemented.
References
- 1. carlroth.com [carlroth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. microxpress.in [microxpress.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
